molecular formula C12H13ClO2 B1662066 1-(4-Chlorophenyl)cyclopentanecarboxylic acid CAS No. 80789-69-1

1-(4-Chlorophenyl)cyclopentanecarboxylic acid

Cat. No.: B1662066
CAS No.: 80789-69-1
M. Wt: 224.68 g/mol
InChI Key: QJNFJEMGWIQMJT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclopentanecarboxylic acid is a useful research compound. Its molecular formula is C12H13ClO2 and its molecular weight is 224.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 123457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-chlorophenyl)cyclopentane-1-carboxylic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13ClO2/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNFJEMGWIQMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30230636
Record name 1-(4-Chlorophenyl)cyclopentanecarboxylic acid
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Molecular Weight

224.68 g/mol
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CAS No.

80789-69-1
Record name 1-(4-Chlorophenyl)cyclopentanecarboxylic acid
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Record name 1-(4-Chlorophenyl)cyclopentanecarboxylic acid
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Record name 1-(4-Chlorophenyl)cyclopentanecarboxylic acid
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Record name 1-(4-chlorophenyl)cyclopentanecarboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid, a molecule of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights and robust experimental methodologies, ensuring scientific integrity and empowering researchers in their laboratory endeavors.

Introduction: Understanding the Core Molecule

This compound is a carboxylic acid derivative featuring a cyclopentane ring and a 4-chlorophenyl substituent.[1][2] Its chemical structure dictates its physical and chemical behaviors, which are critical for applications ranging from a pharmaceutical synthesis intermediate to a precursor for novel materials.[2] Notably, it has been utilized in the synthesis of organotin(IV) complexes that exhibit antitumor activities.[2] A thorough understanding of its physicochemical properties is paramount for its effective use in research and development.

Molecular and Chemical Identity

A unique and unambiguous identification of a chemical substance is the foundation of all scientific inquiry. The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
CAS Number 80789-69-1[1][3]
Molecular Formula C₁₂H₁₃ClO₂[1][3]
Molecular Weight 224.68 g/mol
IUPAC Name 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid[4]
Synonyms This compound, Cyclopentanecarboxylic acid, 1-(4-chlorophenyl)-[3]
InChI Key QJNFJEMGWIQMJT-UHFFFAOYSA-N[4]
SMILES OC(=O)C1(CCCC1)c2ccc(Cl)cc2

Core Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound govern its behavior in various systems, influencing everything from reaction kinetics to biological absorption. The following table presents a summary of the key physicochemical data for this compound.

PropertyValueMethodSource(s)
Melting Point 162-164 °CLiterature[2]
pKa 4.26 ± 0.20Predicted[5]
LogP 3.39Predicted[3]
Appearance Cream to grey crystalline powderVisual Inspection[2][5]
Solubility Soluble in MethanolNot Specified[5]

Experimental Determination of Physicochemical Properties: Protocols and Insights

To ensure the reliability and reproducibility of experimental data, standardized protocols are essential. This section provides detailed methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property that provides an indication of purity. A sharp melting range typically signifies a high degree of purity.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry the crystalline sample B Finely powder the sample A->B C Pack into a capillary tube (2-3 mm height) B->C D Place capillary in melting point apparatus C->D E Heat rapidly to ~15°C below expected MP D->E F Heat slowly (1-2°C/min) E->F G Record temperature at first liquid drop (T1) F->G H Record temperature when fully liquid (T2) G->H I Report melting range (T1 - T2) H->I

Caption: Workflow for Melting Point Determination.

  • Sample Preparation : Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading : Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[6][7]

  • Apparatus Setup : Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Initial Heating : Rapidly heat the sample to a temperature approximately 15°C below the expected melting point of 162°C.[6][7]

  • Melting Point Determination : Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[7]

  • Data Recording : Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).[6][7] The recorded melting range for a pure compound should be narrow.

Acidity Constant (pKa) Determination by Potentiometric Titration

The pKa is a measure of the acidity of a compound. For a carboxylic acid, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.

pKaLogic A Dissolve known mass of acid in water B Titrate with standardized NaOH solution A->B C Monitor pH with a calibrated pH meter B->C D Plot pH vs. volume of NaOH added C->D E Identify equivalence point (steepest slope) D->E F Determine volume at half-equivalence point E->F G pH at half-equivalence point = pKa F->G

Caption: Logic for Potentiometric pKa Determination.

  • Preparation : Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. Gentle warming may be required, followed by cooling to room temperature.[8]

  • Titration Setup : Calibrate a pH meter using standard buffer solutions. Place the dissolved sample in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration : Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[9]

  • Data Collection : Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis : Plot the pH values against the volume of NaOH added. The equivalence point is the point of inflection on the titration curve. The pKa is equal to the pH at the half-equivalence point.[8]

Lipophilicity (LogP) Determination by Shake-Flask Method

LogP, the logarithm of the partition coefficient between n-octanol and water, is a critical parameter for predicting the pharmacokinetic behavior of a drug candidate.

LogPProtocol cluster_equilibration System Equilibration cluster_partitioning Partitioning cluster_analysis Analysis A Prepare n-octanol saturated with water C Dissolve compound in one phase A->C B Prepare water saturated with n-octanol D Add the second phase B->D C->D E Shake vigorously to allow partitioning D->E F Allow phases to separate completely E->F G Carefully sample both n-octanol and aqueous phases F->G H Quantify compound concentration in each phase (e.g., by HPLC) G->H I Calculate LogP = log([Compound]octanol / [Compound]water) H->I

Caption: Shake-Flask Method for LogP Determination.

  • Solvent Preparation : Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation : Dissolve a known amount of this compound in one of the pre-saturated phases.

  • Partitioning : Add an equal volume of the other pre-saturated phase to a separatory funnel. Shake the mixture for a sufficient time to allow the compound to partition between the two phases.[10][11]

  • Phase Separation : Allow the mixture to stand until the two phases have completely separated.

  • Quantification : Carefully separate the two layers and determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[12]

  • Calculation : The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Solubility Profile Determination

While the compound is known to be soluble in methanol, a comprehensive solubility profile is crucial for formulation development and other applications.

  • Solvent Selection : Choose a range of relevant solvents, including aqueous buffers at different pH values (e.g., pH 2, 7.4, 9), and various organic solvents (e.g., ethanol, acetone, dichloromethane, ethyl acetate).

  • Equilibrium Solubility Method : Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.

  • Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation : After equilibration, centrifuge or filter the samples to remove any undissolved solid.

  • Quantification : Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.

  • Reporting : Express the solubility in terms of mg/mL or mol/L for each solvent.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate. It can be prepared through various organic synthesis routes, often involving the functionalization of a cyclopentane derivative. Its carboxylic acid group allows for a range of chemical transformations, including esterification, amidation, and conversion to an acid chloride, paving the way for the synthesis of more complex molecules. A notable application is its reaction with diorganotin(IV) oxides or dichlorides to form organotin(IV) complexes with potential antitumor properties.[2]

Conclusion

The physicochemical properties of this compound presented in this guide provide a solid foundation for its application in research and development. The detailed experimental protocols are designed to be self-validating, ensuring that researchers can confidently determine these properties in their own laboratories. By understanding and applying this knowledge, scientists can better predict the behavior of this compound and unlock its full potential in their synthetic and medicinal chemistry programs.

References

  • SIELC Technologies. This compound. [Link]
  • Chemistry LibreTexts. 4.
  • J&K Scientific LLC. Method for Determining Capillary Melting Point. (2023-11-29). [Link]
  • Columbia University. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]
  • Creative Bioarray.
  • Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022-08-25). [Link]
  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • Lokey Lab Protocols. Shake Flask logK. (2017-03-06). [Link]

Sources

1-(4-Chlorophenyl)cyclopentanecarboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid: From Synthetic Intermediate to Bioactive Derivatives

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 80789-69-1). Diverging from a traditional mechanism of action whitepaper, this document elucidates the primary role of this compound as a versatile chemical intermediate in pharmaceutical research and development. The core focus shifts from the compound's intrinsic biological activity to the synthesis and well-documented mechanism of action of its most significant derivatives: organotin(IV) carboxylate complexes. We will explore the synthetic pathways leading to these complexes and delve into their potent in vitro antitumor activities, detailing the molecular mechanisms that underpin their cytotoxicity. This guide is intended for researchers, chemists, and drug development professionals seeking to understand the utility of this compound as a scaffold for creating novel, biologically active molecules.

Compound Profile: this compound

This compound is a solid organic compound characterized by a cyclopentane ring and a 4-chlorophenyl group attached to the same carbon atom that bears a carboxylic acid moiety.[1][2] Its rigid backbone and the presence of a reactive carboxylic acid group make it a valuable building block in medicinal chemistry.[1]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 80789-69-1[3]
Molecular Formula C₁₂H₁₃ClO₂[3]
Molecular Weight 224.69 g/mol [2]
Appearance White to off-white solid/powder[3]
Melting Point 162-164 °C[1]
InChI Key QJNFJEMGWIQMJT-UHFFFAOYSA-N[1][2]

Core Application: A Scaffold for Bioactive Molecules

Current scientific literature establishes that this compound is not recognized as a therapeutic agent with a direct mechanism of action. Instead, its significance lies in its role as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications, particularly in the realms of anti-inflammatory, analgesic, and central nervous system (CNS) targeted drugs.[3] The most extensively studied and published application is its use as a ligand in the synthesis of organotin(IV) complexes, which exhibit potent antitumor properties.[1]

Synthesis of Bioactive Organotin(IV) Derivatives

The carboxylic acid group of this compound serves as a reactive handle for coordination with metal centers. A notable application is its reaction with diorganotin(IV) oxides or dichlorides to form mononuclear or polynuclear organotin(IV) carboxylate complexes.[3]

SynthesisWorkflow CPCA 1-(4-Chlorophenyl)cyclopentane- carboxylic Acid (HL) Product Organotin(IV) Carboxylate Complex [e.g., R₂SnL₂] CPCA->Product + KOH, Methanol CPCA->Product + Methanol/Benzene Reagent1 Diorganotin(IV) Dichloride (e.g., Me₂SnCl₂) Reagent1->Product Reagent2 Diorganotin(IV) Oxide (e.g., nBu₂SnO) Reagent2->Product

Figure 1: General synthetic scheme for the formation of organotin(IV) carboxylate complexes from this compound (HL).

Experimental Protocol: Synthesis of Diorganotin(IV) Dicarboxylates

This protocol is a generalized representation based on the synthesis of compounds like [Me₂Sn(L)₂] and [(n)Bu₂Sn(L)₂], where L is the deprotonated 1-(4-chlorophenyl)-1-cyclopentanecarboxylate ligand.[3]

Materials:

  • This compound (HL)

  • Diorganotin(IV) dichloride (e.g., Dimethyltin dichloride) OR Diorganotin(IV) oxide (e.g., Di-n-butyltin oxide)

  • Potassium hydroxide (KOH) (if using diorganotin dichloride)

  • Methanol (anhydrous and undried)

  • Benzene (anhydrous)

  • Standard reflux and stirring apparatus

Procedure (Method A: from Diorganotin Dichloride):

  • Dissolve this compound (2 mmol) and KOH (2 mmol) in undried methanol (30 mL).

  • Stir the solution at room temperature for 15 minutes.

  • Add a solution of the appropriate dialkyltin(IV) dichloride (1 mmol) in methanol (10 mL) dropwise to the mixture.

  • Stir the resulting mixture at room temperature for 8-12 hours.

  • Remove the precipitated KCl by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the solid product from a suitable solvent system (e.g., ethanol/chloroform) to obtain the pure complex.

Procedure (Method B: from Diorganotin Oxide):

  • Suspend di-n-butyltin oxide (1 mmol) in a mixture of dry benzene and methanol (40 mL total, 1:1 v/v).

  • Add this compound (2 mmol) to the suspension.

  • Heat the mixture to reflux with stirring for 8 hours. The reaction mixture should become clear.

  • Remove the solvent under vacuum to yield the crude product.

  • Wash the crude product with n-hexane and recrystallize from a suitable solvent to obtain the pure complex.

Mechanism of Action: Antitumor Activity of Organotin(IV) Derivatives

While the parent carboxylic acid is inactive, its organotin(IV) derivatives have demonstrated significant in vitro cytotoxic activity against a range of human cancer cell lines.[3] The general mechanism for the antitumor action of organotin compounds involves the induction of apoptosis, a form of programmed cell death.[4][5]

The Apoptotic Cascade

The cytotoxic effects of organotin(IV) complexes are primarily mediated through the mitochondrial or "intrinsic" pathway of apoptosis. This complex signaling cascade involves several key events:

  • Increased Intracellular Calcium: Organotin compounds can disrupt intracellular calcium ([Ca²⁺]i) homeostasis, leading to a rapid increase in cytosolic calcium levels.[3]

  • Mitochondrial Disruption & ROS Generation: The elevated [Ca²⁺]i and direct interaction of the organotin complex with mitochondria lead to the generation of Reactive Oxygen Species (ROS) and a loss of the mitochondrial membrane potential.[3][6]

  • Cytochrome c Release: The compromised mitochondrial membrane releases key pro-apoptotic factors, most notably cytochrome c, into the cytoplasm.[3][6]

  • Caspase Activation: Cytoplasmic cytochrome c triggers the assembly of the apoptosome, which in turn activates initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the execution of the apoptotic program.[5] Some organotin compounds can also activate caspase-8, suggesting a potential crosstalk with the extrinsic apoptotic pathway.[5]

  • DNA Fragmentation: Activated caspases ultimately lead to the fragmentation of the cell's DNA, a hallmark of apoptosis.[3]

ApoptosisPathway cluster_cell Cancer Cell Organotin Organotin(IV) Complex [R₂SnL₂] Ca_increase ↑ Intracellular [Ca²⁺] Organotin->Ca_increase Mitochondrion Mitochondrion Organotin->Mitochondrion Direct Interaction Ca_increase->Mitochondrion ROS ↑ ROS Generation Mitochondrion->ROS CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis

Figure 2: Proposed mechanism of apoptosis induction in cancer cells by organotin(IV) complexes derived from this compound.

In Vitro Cytotoxicity Data

The antitumor activities of several diorganotin(IV) dicarboxylates derived from this compound were evaluated against four human cancer cell lines. The results, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells), are summarized below.[3]

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Organotin(IV) Complexes

CompoundHL-60 (Leukemia)BGC-823 (Gastric)Bel-7402 (Hepatoma)KB (Nasopharynx)
[Me₂Sn(L)₂] (1) 0.981.341.561.12
[Et₂Sn(L)₂] (2) 0.450.670.880.53
[(n)Bu₂Sn(L)₂] (3) 0.190.250.310.21
[(n)Oct₂Sn(L)₂] (4) 1.151.421.891.23
[Ph₂Sn(L)₂] (5) 0.210.280.350.24

Data synthesized from the findings reported in Shang et al., 2011.[3] L = 1-(4-chlorophenyl)-1-cyclopentanecarboxylate.

Field Insight: The data reveals a clear structure-activity relationship. The dibutyltin and diphenyltin complexes (3 and 5 ) exhibit the highest potency. The study correlated this enhanced activity with the electrochemical properties of the complexes, noting that the most active compounds were those that were easiest to reduce.[3] This suggests that redox activity may play a crucial role in their mechanism of action, possibly by facilitating the generation of ROS within the cell.

Analytical Methodologies

Protocol: HPLC Analysis of this compound

This protocol provides a general method for the purity assessment of the parent compound via reverse-phase HPLC.[1]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (with 0.1% Phosphoric Acid or Formic Acid for MS compatibility). A typical starting gradient could be 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (or λmax determined by UV scan)

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a blank (mobile phase), followed by the prepared sample solution.

  • Analysis: Record the chromatogram. Purity is typically calculated based on the area percentage of the main peak relative to the total peak area.

Conclusion

This compound stands as a testament to the importance of versatile intermediates in modern drug discovery. While devoid of a significant pharmacological action on its own, it serves as a valuable and effective scaffold for the construction of novel metal-based therapeutic candidates. The organotin(IV) complexes derived from this acid demonstrate potent in vitro antitumor activity, inducing cancer cell death through a well-orchestrated apoptotic mechanism centered on mitochondrial disruption and caspase activation. This guide underscores the necessity of looking beyond the immediate biological properties of a compound to appreciate its full potential as a foundational element in the synthesis of next-generation bioactive molecules. Further research into the in vivo efficacy and safety of these organotin derivatives is a logical and promising next step in their developmental pathway.

References

  • Stridh, H., Orrenius, S., & Hampton, M. B. (2001). Organotin-induced caspase activation and apoptosis in human peripheral blood lymphocytes. Chemical Research in Toxicology, 14(7), 872-879*. [Link]
  • Shang, X., Li, Q., Zhang, R., et al. (2011). Syntheses, molecular structures, electrochemical behavior, theoretical study, and antitumor activities of organotin(IV) complexes containing 1-(4-chlorophenyl)-1-cyclopentanecarboxylato ligands. Journal of Inorganic Biochemistry, 105(11), 1431-1441*. [Link]
  • MySkinRecipes. (n.d.). 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic Acid. MySkinRecipes.com. [Link]
  • Matrix Fine Chemicals. (n.d.). 1-(4-CHLOROPHENYL)CYCLOPENTANE-1-CARBOXYLIC ACID.
  • Marin-García, P., Atanzio, A., Pellerito, C., et al. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Molecules, 26(15), 4443*. [Link]
  • Stocco, F., Stancin, C., & Bordin, F. (2000). Organotins induce apoptosis by disturbance of Ca(2+) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes. Toxicology and Applied Pharmacology, 169(2), 164-173*. [Link]
  • Costa, M. A., Pellerito, L., Izzo, V., et al. (2006). Diorganotin(IV) and triorganotin(IV) complexes of meso-tetra(4-sulfonatophenyl)porphine induce apoptosis in A375 human melanoma cells. Cancer Letters, 238(2), 284-294*. [Link]

Sources

The Elucidation of Molecular Architecture: A Technical Guide to the Crystal Structure of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the determination and analysis of the crystal structure of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid. While a definitive, publicly available crystal structure for this compound is not currently reported in crystallographic databases such as the Cambridge Structural Database (CSD), this document furnishes a detailed roadmap for its synthesis, crystallization, and subsequent X-ray crystallographic analysis. By leveraging established methodologies and drawing parallels with structurally related compounds, this guide offers field-proven insights into the experimental choices and theoretical underpinnings necessary for the complete structural elucidation of this molecule. The potential biological significance of this compound, particularly in the synthesis of anti-inflammatory and analgesic drugs, underscores the importance of understanding its three-dimensional structure for rational drug design and structure-activity relationship studies.[1]

Introduction: The Significance of Crystalline Structure in Drug Discovery

The three-dimensional arrangement of atoms within a crystalline solid is a fundamental determinant of its physical and chemical properties. In the pharmaceutical sciences, the crystal structure of an active pharmaceutical ingredient (API) influences critical parameters such as solubility, dissolution rate, bioavailability, and stability. Therefore, the precise determination of a molecule's crystal structure is a cornerstone of modern drug development. This compound (C₁₂H₁₃ClO₂) is a versatile building block in medicinal chemistry, recognized for its utility in synthesizing compounds with potential therapeutic applications.[2] Its molecular structure, featuring a cyclopentane ring, a carboxylic acid group, and a 4-chlorophenyl moiety, presents an interesting case for the study of intermolecular interactions that govern crystal packing. This guide will provide the necessary protocols and theoretical background to empower researchers to undertake the crystallographic analysis of this compound.

Synthesis and Purification of this compound

A reliable supply of high-purity material is a prerequisite for the growth of single crystals suitable for X-ray diffraction. The following protocol outlines a plausible synthetic route and purification strategy for this compound, adapted from established methodologies for related compounds.

Proposed Synthetic Pathway

A common route to this class of compounds involves the reaction of a suitable Grignard reagent with a cyclic ketone, followed by dehydration and oxidation, or via nucleophilic substitution reactions. For the title compound, a Favorskii rearrangement of an appropriate α-halo ketone could also be a viable synthetic strategy.

Experimental Protocol: Synthesis

A probable synthetic approach involves a multi-step process, which could be adapted from procedures for similar cycloalkyl carboxylic acids. One such general approach is the Favorskii rearrangement.[3]

Step-by-step Protocol:

  • Preparation of the Precursor: The synthesis would likely begin with the preparation of an α-halocyclohexanone derivative.

  • Favorskii Rearrangement: The α-halocyclohexanone is then treated with a base, such as sodium methoxide, to induce the Favorskii rearrangement, yielding a cyclopentanecarboxylic acid ester.

  • Hydrolysis: The resulting ester is subsequently hydrolyzed under acidic or basic conditions to afford the desired this compound.

  • Work-up and Isolation: The crude product is isolated by extraction and then purified.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[4] The choice of solvent is critical for successful recrystallization.

Step-by-step Protocol for Recrystallization:

  • Solvent Selection: Conduct small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures such as ethanol/water) to identify a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.

  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of the chosen boiling solvent.

  • Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling is crucial for the formation of large, well-defined crystals.

  • Isolation and Drying: Collect the crystals by suction filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

The purity of the recrystallized product should be assessed by measuring its melting point (reported as 162-164 °C) and by spectroscopic methods (e.g., NMR, IR).

Single Crystal Growth

The growth of a single crystal of sufficient size and quality is often the most challenging step in X-ray crystallography.[5] The slow evaporation of a saturated solution is a widely used and effective method for growing single crystals of organic molecules.[6]

Experimental Protocol: Single Crystal Growth by Slow Evaporation
  • Prepare a Saturated Solution: Prepare a saturated solution of the purified this compound in a suitable solvent (identified during recrystallization trials) at room temperature.

  • Filtration: Filter the solution through a syringe filter into a clean, small beaker or vial.

  • Slow Evaporation: Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Incubation: Place the container in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them from the solution.

Visualizing the Path to Structure: The Crystallographic Workflow

The journey from a purified compound to a refined crystal structure follows a well-defined path. The following diagram illustrates the key stages of this workflow.

Crystallographic_Workflow cluster_synthesis Material Preparation cluster_crystal_growth Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification (Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection X-ray Diffraction Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: The workflow for determining the crystal structure of a small molecule.

X-ray Crystallography: Deciphering the Molecular Blueprint

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystal.[7] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the intensities of the diffracted X-rays are measured at various angles.

Structure Solution and Refinement

The collected diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. This initial model is then refined to achieve the best possible fit with the experimental data.

Predictive Analysis of the Crystal Structure

In the absence of an experimentally determined structure, we can make informed predictions about the likely crystal packing and intermolecular interactions of this compound based on the known structures of similar molecules and the principles of crystal engineering.

The Carboxylic Acid Dimer: A Key Supramolecular Synthon

Carboxylic acids have a strong tendency to form hydrogen-bonded dimers in the solid state. This is a highly robust and predictable supramolecular synthon. It is therefore highly probable that this compound will form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules.

Visualizing Intermolecular Interactions: The Carboxylic Acid Dimer

The following diagram illustrates the expected hydrogen-bonded dimer formation.

Caption: The expected hydrogen-bonded carboxylic acid dimer.

Other Potential Intermolecular Interactions

Beyond the primary carboxylic acid dimer, other weaker intermolecular interactions will likely play a role in the overall crystal packing. These may include:

  • C-H···O interactions: The hydrogen atoms of the cyclopentane and phenyl rings may form weak hydrogen bonds with the oxygen atoms of the carboxylic acid groups.

  • π-π stacking: The aromatic chlorophenyl rings may engage in π-π stacking interactions.

  • Halogen bonding: The chlorine atom may participate in halogen bonding with electronegative atoms in neighboring molecules.

The interplay of these various interactions will determine the final crystal structure. A comparative analysis with the known crystal structure of the closely related 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid would provide valuable insights into the likely packing motifs.

Quantitative Data Summary

While the crystallographic data for the title compound is yet to be determined, the following table summarizes its known physical properties.

PropertyValueSource
Molecular FormulaC₁₂H₁₃ClO₂
Molecular Weight224.68 g/mol
Melting Point162-164 °C
AppearanceWhite to off-white solid

Conclusion

This technical guide has provided a comprehensive overview of the necessary steps to determine the crystal structure of this compound. Although the structure is not yet publicly available, the protocols for synthesis, purification, and single crystal growth, combined with the principles of X-ray crystallography and predictive analysis of intermolecular interactions, offer a complete framework for its elucidation. The determination of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, providing crucial insights for the design of new therapeutic agents.

References

  • Ravindrachary, V., et al. (2004). Growth, characterization and crystal structure analysis of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one. Journal of Crystal Growth, 275(1-2), e183-e188. [Link]
  • MySkinRecipes. (n.d.). 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic Acid.
  • Du, C.-J., et al. (2020). The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2. Zeitschrift für Kristallographie - New Crystal Structures, 235(4), 543-545.
  • Allen, F. H., et al. (1991). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Journal of Chemical Information and Computer Sciences, 31(2), 187-204.
  • University of Rochester. (n.d.). Recrystallization and Crystallization.
  • CCDC. (n.d.). The Largest Curated Crystal Structure Database.
  • PubChem. (n.d.). This compound.
  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester.
  • KAUST Repository. (2023). CCDC 2179030: Experimental Crystal Structure Determination.
  • Wikipedia. (n.d.). X-ray crystallography.
  • G. P. A. (2017). X-Ray Crystallography of Chemical Compounds. PMC - NIH.
  • Google Patents. (n.d.). Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • Barakat, A., et al. (2021). Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid. Molecules, 26(19), 5824.

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A Technical Guide to the Solubility of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid in Dimethyl Sulfoxide (DMSO) for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The determination of a compound's solubility in dimethyl sulfoxide (DMSO) is a foundational step in numerous drug discovery and life science research workflows, including high-throughput screening (HTS) and compound library management.[1] This technical guide provides an in-depth examination of the solubility of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid in DMSO. While specific quantitative solubility data for this compound is not widely published, this paper synthesizes the core principles of its physicochemical properties and its interaction with DMSO to provide a robust theoretical framework. Furthermore, it presents a detailed, field-proven experimental protocol for accurately determining its solubility, empowering researchers to generate reliable and reproducible data. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of handling this and structurally similar compounds.

Introduction

Overview of this compound

This compound is a small organic molecule featuring a cyclopentane ring and a carboxylic acid functional group, substituted with a 4-chlorophenyl moiety. Its structure makes it a potential building block or fragment in medicinal chemistry for the synthesis of more complex, biologically active molecules.[2] Understanding its fundamental physicochemical properties, particularly its solubility, is paramount for its effective use in any research or development context.

Dimethyl Sulfoxide (DMSO): A Premier Solvent in Research

Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a vast spectrum of both polar and nonpolar organic compounds.[1][3][4] This "universal" solvent capability, combined with its miscibility with water and other organic solvents, has established DMSO as the industry standard for preparing high-concentration stock solutions for biological assays and compound storage.[1][5] Its high boiling point (189°C) also minimizes evaporation, ensuring concentration accuracy during experiments.[1][6]

The Critical Role of Solubility Data

Accurate solubility data is a critical gatekeeper in the early stages of drug discovery. Poor solubility can lead to a host of experimental artifacts, including unreliable bioassay results, precipitation in automated systems, and an underestimation of a compound's true potency.[7][8] Establishing a compound's solubility limit in DMSO is therefore not merely a procedural step but a crucial measure to ensure data integrity and the efficient allocation of resources.[9]

Physicochemical Properties and Molecular Interactions

A predictive understanding of solubility begins with an analysis of the solute and solvent properties.

Properties of this compound
PropertyValueSource
Molecular Formula C₁₂H₁₃ClO₂[10][11]
Molecular Weight 224.69 g/mol [11]
IUPAC Name 1-(4-chlorophenyl)cyclopentane-1-carboxylic acid[10][11]
Structure A cyclopentane ring with a carboxylic acid and a 4-chlorophenyl group attached to the same carbon.[10][12]
Predicted XlogP 3.4[12]
Properties of Dimethyl Sulfoxide (DMSO)
PropertyValueSource
Molecular Formula (CH₃)₂SO[1]
Molecular Weight 78.13 g/mol [1]
Type Polar Aprotic Solvent[3][6]
Boiling Point 189 °C (372 °F)[1][6]
Key Feature Highly hygroscopic; readily absorbs moisture from the air.[9]
Theoretical Factors Governing Solubility

The solubility of this compound in DMSO is governed by a balance of intermolecular forces.

  • Favorable Interactions: The polar carboxylic acid group (-COOH) is the primary driver of solubility in polar DMSO. The acidic proton of the carboxylic acid can form a strong hydrogen bond with the highly polar sulfoxide oxygen atom of DMSO, which acts as an excellent hydrogen bond acceptor.

  • Unfavorable Interactions & Key Challenges: While the compound possesses a polar functional group, the bulk of the molecule, consisting of the chlorophenyl and cyclopentane rings, is nonpolar and hydrophobic. More critically, carboxylic acids as a class can be prone to precipitation in DMSO, a tendency that is significantly enhanced by the presence of water.[13] DMSO is a poor solvent for the corresponding carboxylate anion. Any absorbed water can facilitate the deprotonation of the carboxylic acid, and the resulting anion is poorly solvated by DMSO, leading to crystallization or precipitation.[13]

G cluster_solute This compound cluster_solvent Solvent System Solute_NP Nonpolar Groups (Chlorophenyl, Cyclopentane) DMSO DMSO (Polar Aprotic) (H-bond Acceptor) Solute_NP->DMSO Less Favorable: Weaker van der Waals Solute_P Polar Group (-COOH) Solute_P->DMSO Favorable: Strong H-Bonding Water Water (Contaminant) (Hygroscopic Absorption) Solute_P->Water Deprotonation to Carboxylate Anion Water->DMSO Poor Solvation of Anion LEADS TO PRECIPITATION

Key molecular interactions influencing solubility.

Experimental Determination of Solubility

This section outlines a robust, multi-stage protocol to determine the solubility of this compound in DMSO. This protocol is designed to be self-validating by incorporating both qualitative and quantitative checkpoints.

Principle of the Method

The protocol involves preparing a high-concentration stock solution (e.g., 100 mM) and assessing solubility through visual inspection, followed by a confirmatory quantitative analysis using ¹H NMR spectroscopy.[8][9] The NMR analysis validates that the compound is fully dissolved at the target concentration and has not degraded.

Materials and Reagents
  • This compound

  • Anhydrous, deuterated dimethyl sulfoxide (DMSO-d₆)

  • Analytical balance

  • Vortex mixer

  • Sonicator bath

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes

  • 5 mm NMR tubes

  • NMR Spectrometer (≥400 MHz recommended)

Step-by-Step Protocol for Solubility Assessment

Part A: Stock Solution Preparation (Target: 100 mM)

  • Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume of a 100 mM stock solution. (Mass = 0.1 mol/L * Volume (L) * 224.69 g/mol ).

  • Weigh Compound: Accurately weigh the calculated mass into a sterile, dry microcentrifuge tube. Rationale: Precision at this stage is critical for an accurate final concentration.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO-d₆ to the tube. Rationale: Using anhydrous DMSO-d₆ is imperative to minimize water contamination, which can negatively impact solubility and add a large water peak to the NMR spectrum.[9]

  • Promote Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.[9] If solid particles remain, sonicate the tube in a water bath for 5-10 minutes.[9] Gentle warming (e.g., to 37°C) can be applied cautiously, but be aware of potential compound degradation.[9]

  • Equilibration: Allow the solution to sit at room temperature for at least one hour to reach equilibrium.

Part B: Qualitative Assessment

  • Visual Inspection: Carefully inspect the solution against a light source. A properly dissolved compound will yield a clear, particulate-free solution. The presence of any visible precipitate, cloudiness, or undissolved material indicates that the compound is not soluble at 100 mM.

Part C: Quantitative Confirmation via ¹H NMR

  • Prepare Diluted Sample: Prepare a 1 mM sample for NMR analysis by performing a 1:100 dilution of the stock solution (e.g., 10 µL of the 100 mM stock into 990 µL of pure DMSO-d₆).[9] Rationale: Dilution ensures the NMR signal is within the optimal dynamic range for quantification and confirms the stock is suitable for creating lower-concentration daughter plates.

  • Transfer to NMR Tube: Transfer approximately 0.6 mL of the 1 mM solution into a clean, dry NMR tube.

  • Acquire Spectrum: Acquire a standard one-dimensional proton (¹H) NMR spectrum. Ensure the sample has equilibrated to the probe temperature (e.g., 298 K).[9]

  • Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate the characteristic peaks of the compound and compare them to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Data Interpretation
  • Soluble: The 100 mM stock solution is visually clear, and the ¹H NMR spectrum of the 1 mM sample shows sharp peaks with the expected signal-to-noise ratio and integrals, confirming the compound is fully in solution at the target concentration.

  • Partially Soluble / Insoluble: The 100 mM stock solution contains visible precipitate, or the NMR spectrum shows significantly lower signal intensity than expected or broad lines, which may indicate aggregation or insolubility.[9] In this case, the process should be repeated at a lower target concentration (e.g., 50 mM or 10 mM).

G start Start calc 1. Calculate Mass for 100 mM Solution start->calc weigh 2. Weigh Compound calc->weigh add_dmso 3. Add Anhydrous DMSO-d6 weigh->add_dmso dissolve 4. Vortex / Sonicate to Dissolve add_dmso->dissolve inspect 5. Visually Inspect for Precipitate dissolve->inspect precipitate Result: Insoluble at 100 mM inspect->precipitate Yes clear Solution is Clear inspect->clear No prepare_nmr 6. Prepare 1 mM Sample for NMR clear->prepare_nmr acquire_nmr 7. Acquire ¹H NMR Spectrum prepare_nmr->acquire_nmr analyze_nmr 8. Analyze Spectrum (Integrals, Linewidth) acquire_nmr->analyze_nmr fail_nmr Result: Fails QC (Low Conc. / Aggregation) analyze_nmr->fail_nmr Unexpected Results pass_nmr Result: Soluble at 100 mM analyze_nmr->pass_nmr Expected Results

Experimental workflow for solubility determination.

Practical Considerations and Best Practices

  • Hygroscopicity: DMSO readily absorbs atmospheric water, which can significantly decrease the solubility of many compounds, especially carboxylic acids.[9][13] Always use anhydrous DMSO from a freshly opened bottle or properly stored container and minimize its exposure to air.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can induce precipitation or crystallization of compounds from DMSO stock solutions.[9][13] It is best practice to prepare fresh solutions or, if storing, to aliquot stock solutions into single-use volumes to avoid cycling.

  • Compound Stability: While DMSO is an excellent solvent, some compounds may degrade over time.[9] It is advisable to store stock solutions at low temperatures (-20°C or -80°C) in tightly sealed containers and to periodically check their purity if stored for extended periods.[9]

  • Safety: DMSO can facilitate the absorption of dissolved substances through the skin.[1] Always wear appropriate personal protective equipment (PPE), including suitable gloves (e.g., nitrile gloves may not be sufficient for prolonged exposure; butyl rubber or laminate gloves are often recommended), when handling DMSO solutions.

Conclusion

References

  • Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6. Benchchem.
  • Dimethyl Sulfoxide (DMSO)
  • How can dimethyl sulfoxide enhance solubility in lab applic
  • Design of a Modified Kinetic Solubility Determination Method at Labor
  • Dimethyl sulfoxide. Wikipedia.
  • MultiScreen Solubility Filter Pl
  • DMSO Solubility Assessment for Fragment-Based Screening. MDPI.
  • DMSO Physical Properties. gChem Global.
  • This compound | C12H13ClO2 | CID 97447. PubChem.
  • This compound (C12H13ClO2). PubChemLite.
  • Samples in DMSO: What an end user needs to know.
  • Buy 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid | 1225482-69-8. Smolecule.
  • Dimethyl Sulfoxide (DMSO)
  • 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid, 98%, Thermo Scientific.

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A Comprehensive Technical Guide to 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid (CAS No. 80789-69-1)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, analytical characterization, and its significant application in the development of novel therapeutic agents.

Introduction and Chemical Identity

This compound, with the CAS number 80789-69-1, is a carboxylic acid derivative featuring a cyclopentane ring substituted with a 4-chlorophenyl group. This unique structure, combining both aliphatic and aromatic moieties, makes it a valuable building block in medicinal chemistry. The presence of the chlorophenyl group can significantly influence the molecule's electronic properties and biological activity.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₂H₁₃ClO₂
Molecular Weight 224.68 g/mol
Appearance Cream to grey crystalline powder or crystals
Melting Point 162-164 °C
Purity Typically ≥98%

Synthesis Pathway: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process commencing with the formation of a key nitrile intermediate followed by hydrolysis. This pathway is selected for its reliability and scalability in a laboratory setting.

Diagram of the Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonitrile cluster_step2 Step 2: Hydrolysis A 4-Chlorophenylacetonitrile E 1-(4-Chlorophenyl)cyclopentanecarbonitrile A->E Reacts with B 1,4-Dibromobutane B->E C Phase Transfer Catalyst (e.g., TBAB) C->E Catalyzed by D Sodium Hydroxide D->E Base F 1-(4-Chlorophenyl)cyclopentanecarbonitrile H This compound F->H Hydrolyzed by G Sulfuric Acid (aq) G->H

Caption: Two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonitrile

This step involves the alkylation of 4-chlorophenylacetonitrile with 1,4-dibromobutane under phase-transfer catalysis conditions. The phase-transfer catalyst facilitates the reaction between the water-soluble base and the organic-soluble reactants.

  • Reaction Setup: To a solution of 4-chlorophenylacetonitrile (1 equivalent) and 1,4-dibromobutane (1.1 equivalents) in a suitable organic solvent (e.g., toluene), add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 equivalents).

  • Addition of Base: While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide (50% w/v, 3-4 equivalents).

  • Reaction Conditions: Heat the mixture to 60-70°C and maintain stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and dilute with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude 1-(4-chlorophenyl)cyclopentanecarbonitrile, which can be purified by vacuum distillation or recrystallization.

Step 2: Hydrolysis to this compound

The nitrile intermediate is then hydrolyzed under acidic conditions to yield the final carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the 1-(4-chlorophenyl)cyclopentanecarbonitrile obtained from the previous step.

  • Acid Hydrolysis: Add an excess of aqueous sulfuric acid (e.g., 50-70% v/v).

  • Reaction Conditions: Heat the mixture to reflux (approximately 120-140°C) and maintain for 8-12 hours. The reaction progress can be monitored by TLC until the starting nitrile is no longer observed.

  • Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. The solid precipitate is collected by filtration, washed thoroughly with cold water to remove excess acid, and then dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data
Technique Expected Characteristics
¹H NMR Signals corresponding to the aromatic protons of the 4-chlorophenyl group (typically two doublets in the range of δ 7.2-7.5 ppm), and multiplets for the methylene protons of the cyclopentane ring (typically in the range of δ 1.6-2.5 ppm). A broad singlet for the carboxylic acid proton will be observed downfield (δ > 10 ppm).
¹³C NMR Resonances for the quaternary carbon of the cyclopentane ring attached to the aromatic ring, the carboxylic acid carbon (δ > 175 ppm), the aromatic carbons (with characteristic shifts for the carbon bearing the chlorine atom and the ipso-carbon), and the methylene carbons of the cyclopentane ring.
FTIR (cm⁻¹) A broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700 cm⁻¹), C-H stretching for the aromatic and aliphatic parts, and C-Cl stretching in the fingerprint region.
Mass Spec. The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the carboxylic acid group and cleavage of the cyclopentane ring.
Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of this compound. A typical reverse-phase method can be employed.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid.

  • Detection: UV detection at a suitable wavelength (e.g., 230 nm).

Application in Drug Development: A Precursor to Antitumor Agents

The primary and most significant application of this compound is as a ligand in the synthesis of organotin(IV) complexes with potential antitumor activity.

Synthesis of Organotin(IV) Complexes

This compound reacts with diorganotin(IV) oxides or dichlorides to form organotin(IV) carboxylates. These reactions are typically straightforward and yield stable complexes.

Mechanism of Antitumor Activity

While the precise mechanism is a subject of ongoing research, it is believed that these organotin(IV) complexes exert their cytotoxic effects through various pathways, including:

  • Interaction with DNA: The complexes may intercalate with or bind to the phosphate backbone of DNA, disrupting its replication and transcription.

  • Induction of Apoptosis: Studies have shown that some organotin(IV) complexes can induce programmed cell death (apoptosis) in cancer cells.

  • Inhibition of Enzymes: These compounds may inhibit key enzymes involved in tumor growth and proliferation.

Diagram of the Application Pathway

ApplicationPathway A This compound C Organotin(IV) Complex A->C Ligand B Diorganotin(IV) Oxide/Dichloride B->C Metal Center D Cancer Cell C->D Targets E Inhibition of Proliferation / Apoptosis D->E Induces

Caption: Role as a ligand in developing antitumor agents.

In Vitro Antitumor Activity

Several studies have demonstrated the in vitro cytotoxicity of organotin(IV) complexes derived from this compound against a range of human cancer cell lines, including:

  • HL-60 (promyelocytic leukemia)

  • BGC-823 (gastric cancer)

  • Bel-7402 (hepatocellular carcinoma)

  • KB (oral squamous carcinoma)

The bioactivity of these complexes is influenced by the nature of the organic groups attached to the tin atom.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined synthesis and the significant antitumor potential of its organotin(IV) derivatives underscore its importance for researchers and drug development professionals. Further exploration of this compound and its derivatives may lead to the discovery of novel therapeutic agents for the treatment of cancer.

References

  • SIELC Technologies. This compound. [Link]

An In-Depth Technical Guide to the Biological Activity of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds as templates for therapeutic agents is a cornerstone of medicinal chemistry. Among these, the 1-(4-Chlorophenyl)cyclopentanecarboxylic acid framework presents a compelling starting point for the development of potent and selective modulators of biological processes, particularly in the realm of inflammation and immunology. This technical guide provides an in-depth exploration of the biological activities associated with analogs of this compound, offering a technical narrative grounded in scientific literature for researchers, scientists, and drug development professionals. We will delve into the synthesis, potential mechanisms of action, and the critical structure-activity relationships that govern the efficacy of this promising class of compounds.

Chemical Identity and Synthesis

This compound is a solid, crystalline compound with the molecular formula C₁₂H₁₃ClO₂ and a molecular weight of 224.69 g/mol .[1] It serves as a versatile building block for the synthesis of a variety of derivatives, primarily through modifications of the carboxylic acid group.[2]

General Synthesis Pathway

A common synthetic route to the core scaffold and its analogs involves a multi-step process that can be adapted to introduce various substituents. A generalized synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Cyclopentanone Formation cluster_1 Step 2: Carboxylic Acid Formation cluster_2 Step 3: Analog Derivatization A Substituted Phenylacetonitrile C Substituted 1-Cyanocyclopentylphenyl A->C Base-catalyzed cyclization B 1,4-Dihalobutane B->C E 1-(Substituted-phenyl) cyclopentanecarboxylic acid C->E Acid or Base Hydrolysis D Hydrolysis G Biologically Active Analogs E->G Coupling Agents F Amidation / Esterification

Caption: A generalized synthetic workflow for this compound and its analogs.

Anti-Inflammatory and Immunomodulatory Activities

Analogs of this compound are primarily investigated for their potential as anti-inflammatory and immunomodulatory agents. The core structure, possessing both a lipophilic chlorophenyl group and a polar carboxylic acid, provides a scaffold that can interact with various biological targets involved in the inflammatory cascade.

In Vivo Evaluation of Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

A standard and widely used preclinical model to assess the anti-inflammatory potential of novel compounds is the carrageenan-induced paw edema model in rodents.[3][4] This model is particularly sensitive to inhibitors of cyclooxygenase (COX) enzymes, which are key players in prostaglandin synthesis.[4]

  • Animal Acclimatization: Male Wistar rats (180-220 g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose in saline, p.o.)

    • Positive control (e.g., Diclofenac sodium, 10 mg/kg, p.o.)

    • Test compound groups (various doses of the this compound analog, p.o.)

  • Induction of Inflammation: One hour after oral administration of the vehicle, positive control, or test compound, 0.1 mL of a 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[3]

  • Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[5]

  • Data Analysis: The percentage inhibition of paw edema is calculated for each group at each time point using the following formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Mechanism of Action: Insights into Molecular Targets

The anti-inflammatory effects of this compound analogs are likely mediated through the modulation of key inflammatory pathways. Two prominent potential mechanisms are the inhibition of cyclooxygenase (COX) enzymes and the antagonism of the Leukocyte Function-Associated Antigen-1 (LFA-1).

Many nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which exist in two main isoforms: COX-1 (constitutively expressed) and COX-2 (inducible during inflammation).[6] The carboxylic acid moiety is a common feature in many NSAIDs, as it mimics the interaction of the natural substrate, arachidonic acid, with the active site of the enzyme.[7]

The inhibitory activity of the test compounds against COX-1 and COX-2 can be determined using a colorimetric or fluorometric assay that measures the peroxidase activity of the enzymes.[8][9]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [6]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.

    • Heme Cofactor.

    • COX-1 (ovine) and COX-2 (human recombinant) enzymes.

    • Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Substrate: Arachidonic Acid.

    • Test Compounds: Dissolved in DMSO and serially diluted.

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compound at various concentrations or vehicle (DMSO) to the respective wells and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm in a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

LFA-1 is an integrin receptor expressed on the surface of leukocytes that plays a critical role in immune cell adhesion, migration, and activation through its interaction with Intercellular Adhesion Molecule-1 (ICAM-1).[10][11] The blockade of the LFA-1/ICAM-1 interaction is a promising therapeutic strategy for inflammatory and autoimmune diseases.[11] Small molecule antagonists of LFA-1 have been developed and show therapeutic potential.[12]

The ability of this compound analogs to inhibit the LFA-1/ICAM-1 interaction can be assessed using a cell-free binding assay.[13]

Experimental Protocol: LFA-1/ICAM-1 Binding Assay [13]

  • Reagent Preparation:

    • Recombinant human ICAM-1.

    • Purified rat LFA-1.

    • Biotinylated anti-rat LFA-1 monoclonal antibody (that does not block the ICAM-1 binding site).

    • Streptavidin-HRP conjugate.

    • TMB substrate.

    • Test compounds dissolved in DMSO.

  • Assay Procedure (96-well plate format):

    • Coat a high-binding 96-well plate with recombinant human ICAM-1 overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS).

    • Add the test compounds at various concentrations to the wells.

    • Add a mixture of purified rat LFA-1 and biotinylated anti-rat LFA-1 antibody to the wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate to remove unbound components.

    • Add streptavidin-HRP conjugate and incubate for 1 hour.

    • Wash the plate and add TMB substrate.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of LFA-1/ICAM-1 binding for each concentration of the test compound.

    • Determine the IC₅₀ value.

Inflammatory_Pathway cluster_0 Inflammatory Stimuli cluster_1 Cellular Activation cluster_2 Pro-inflammatory Mediator Production cluster_3 Leukocyte Adhesion and Migration Stimuli e.g., Pathogens, Injury ImmuneCells Immune Cells (e.g., Macrophages, T-cells) Stimuli->ImmuneCells COX2 COX-2 Upregulation ImmuneCells->COX2 TNFa TNF-α Release ImmuneCells->TNFa LFA1 LFA-1 Activation ImmuneCells->LFA1 Prostaglandins Prostaglandins COX2->Prostaglandins ICAM1 ICAM-1 Upregulation on Endothelial Cells TNFa->ICAM1 Adhesion Leukocyte-Endothelial Adhesion LFA1->Adhesion ICAM1->Adhesion Inflammation Inflammation (Edema, Pain) Adhesion->Inflammation Prostaglandins->Inflammation

Caption: A simplified diagram of key inflammatory pathways potentially modulated by this compound analogs.

Quantification of Pro-Inflammatory Cytokines: TNF-α ELISA

To further elucidate the immunomodulatory effects of these analogs, the quantification of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in serum from the in vivo studies is crucial.

  • Sample Collection: At the end of the in vivo experiment (e.g., 4 hours post-carrageenan injection), collect blood from the animals via cardiac puncture. Allow the blood to clot and then centrifuge to obtain serum. Store the serum at -80°C until analysis.

  • Assay Procedure (using a commercial ELISA kit):

    • Prepare standards and samples according to the kit manufacturer's instructions.

    • Add standards and serum samples to the wells of the anti-rat TNF-α antibody-coated microplate.

    • Incubate the plate.

    • Wash the wells to remove unbound substances.

    • Add a biotin-conjugated anti-rat TNF-α antibody.

    • Incubate and wash.

    • Add a streptavidin-HRP conjugate.

    • Incubate and wash.

    • Add the TMB substrate solution, leading to color development in proportion to the amount of TNF-α.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of TNF-α in the serum samples by interpolating their absorbance values on the standard curve.

Structure-Activity Relationships (SAR)

While a comprehensive SAR study for a large series of this compound analogs is not extensively documented in a single source, we can infer key relationships from studies on structurally related compounds.[1][14]

Structural Moiety Modification Potential Impact on Biological Activity
Carboxylic Acid Esterification, AmidationThe free carboxylic acid is often crucial for activity, particularly for COX inhibition, by mimicking the substrate.[7] Modifications can alter pharmacokinetics (e.g., creating prodrugs) but may reduce intrinsic activity.
4-Chlorophenyl Group Substitution on the Phenyl RingThe nature and position of substituents on the phenyl ring can significantly influence potency and selectivity. Halogen atoms, like chlorine, can enhance binding affinity through hydrophobic and electronic interactions. The position of the substituent (ortho, meta, para) can alter the torsional angle between the phenyl ring and the cyclopentane ring, which can be critical for fitting into the binding pocket of a target protein.[10]
Cyclopentane Ring Ring Size and RigidityThe cyclopentane ring provides a rigid scaffold that positions the phenyl and carboxylic acid groups in a specific spatial orientation. Altering the ring size to cyclobutane or cyclohexane would change this orientation and likely impact activity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory and immunomodulatory agents. The available evidence suggests that analogs of this compound may exert their effects through multiple mechanisms, including the inhibition of COX enzymes and the antagonism of the LFA-1/ICAM-1 interaction. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro and in vivo evaluation of new analogs.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound analogs to establish a comprehensive structure-activity relationship. This will enable the optimization of potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of clinical candidates with improved therapeutic profiles for the treatment of inflammatory and autoimmune diseases.

References

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  • Salehi, B., Selamoglu, Z., Sevindik, M., Büsselberg, D., & Sharifi-Rad, J. (2019).
  • Ballo, N., Sanogo, R., & Dembélé, L. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(4), 65-72.
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  • Tamura, Y., Tsuruta, M., & Yoshikawa, T. (1999). Development of a cell-free binding assay for rat ICAM-1/LFA-1 interactions using a novel anti-rat LFA-1 monoclonal antibody and comparison with a cell-based assay. Journal of immunological methods, 228(1-2), 69-79.
  • Maino, V. C., & Picker, L. J. (1998). Rapid Flow Cytometry Method for Quantitation of LFA-1-Adhesive T Cells.
  • Lu, C., & Springer, T. A. (2001). Regulation of integrin affinity on cell surfaces. The EMBO journal, 20(16), 4432-4441.
  • Choo, H. Y. P., & Lim, H. S. (2012). Synthesis and Sar Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents. Molecules, 17(11), 12906-12925.
  • Watterson, S. H., Xiao, Z., Dodd, D. S., Tortolani, D. R., Vaccaro, W., Potin, D., ... & Dhar, T. G. M. (2010). Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S, 9R)-9-(4-cyanophenyl)-3-(3, 5-dichlorophenyl)-1-methyl-2, 4-dioxo-1, 3, 7-triazaspiro [4.4] nonan-7-yl) nicotinic acid (BMS-688521). Journal of medicinal chemistry, 53(9), 3814-3830.
  • Gadek, T. R., Burdick, D. J., McDowell, R. S., Stanley, M. S., Marsters Jr, J. C., Paris, K. J., ... & Bodary, S. C. (1994). Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule. Science, 265(5171), 519-522.
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  • Tremblay-McLean, A., Gendron, F. P., & Gendron, R. L. (2011). LFA-1 antagonists as agents limiting human immunodeficiency virus type 1 infection and transmission and potentiating the effect of the fusion inhibitor T-20. Journal of virology, 85(11), 5433-5445.
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An In-depth Technical Guide to 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chlorophenyl)cyclopentanecarboxylic acid is a synthetic carboxylic acid derivative with a growing presence in medicinal chemistry and materials science. Its unique structure, featuring a cyclopentane ring attached to a chlorophenyl group and a carboxylic acid moiety, imparts a range of physicochemical properties that make it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of this compound, delving into its synthesis, chemical and physical characteristics, and a detailed exploration of its current and potential biological applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Physicochemical Properties

This compound is typically a cream to grey crystalline powder or crystals.[1] Its key physicochemical properties are summarized in the table below, compiled from various sources. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource(s)
CAS Number 80789-69-1[1][2]
Molecular Formula C₁₂H₁₃ClO₂[3]
Molecular Weight 224.69 g/mol [3]
Melting Point 160-164 °C[3]
Appearance Cream to grey crystalline powder or crystals[1]
Solubility Soluble in methanol[4]
pKa 4.26 ± 0.20 (Predicted)[4]

Synthesis and Characterization

The synthesis of this compound can be achieved through a two-step process commencing with the commercially available precursor, 1-(4-chlorophenyl)cyclopentane-1-carbonitrile. This synthetic route involves the hydrolysis of the nitrile functional group to a carboxylic acid.

Experimental Protocol: Synthesis via Nitrile Hydrolysis

This protocol is a representative method based on the well-established chemical transformation of nitriles to carboxylic acids.[5][6][7][8]

Step 1: Synthesis of 1-(4-chlorophenyl)cyclopentane-1-carbonitrile

While commercially available, the synthesis of the nitrile precursor can be accomplished via the reaction of 4-chlorophenylacetonitrile with 1,4-dibromobutane in the presence of a strong base.

Step 2: Hydrolysis of 1-(4-chlorophenyl)cyclopentane-1-carbonitrile to this compound

  • In a round-bottom flask equipped with a reflux condenser, add 1-(4-chlorophenyl)cyclopentane-1-carbonitrile (1 equivalent).

  • Add a solution of aqueous sulfuric acid (e.g., 50% v/v).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it over ice.

  • The solid precipitate of this compound is collected by vacuum filtration.

  • Wash the solid with cold water to remove any remaining acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified carboxylic acid.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad O-H stretch for the carboxylic acid and a C=O stretch.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product. A reverse-phase HPLC method with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid is suitable for analysis.[2]

Synthesis_Workflow Nitrile 1-(4-chlorophenyl)cyclopentane- 1-carbonitrile Acid 1-(4-Chlorophenyl)cyclopentane- carboxylic acid Nitrile->Acid Acid Hydrolysis (e.g., H₂SO₄, H₂O, Heat)

A simplified workflow for the synthesis of this compound.

Biological Activities and Potential Applications

This compound and its derivatives have demonstrated a range of biological activities, positioning them as compounds of interest for further investigation in drug discovery.

Antitumor Activity

A significant area of research for this compound is in the development of novel anticancer agents. While the parent carboxylic acid itself has shown some activity, its derivatives, particularly organotin(IV) complexes, have exhibited potent in vitro antitumor properties.

A study by Shang et al. (2011) detailed the synthesis of several diorganotin(IV) and a hexameric organotin(IV) complex derived from 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid. These complexes were screened for their in vitro antitumor activities against four human cancer cell lines: promyelocytic leukemia (HL-60), gastric cancer (BGC-823), hepatocellular carcinoma (Bel-7402), and epidermoid carcinoma (KB).[3] The study found that the antitumor activity of the mononuclear diorganotin(IV) compounds correlated with their reduction potentials, suggesting a redox-based mechanism of action.[3]

Furthermore, a related compound, 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid, has shown significant anticancer properties with the following IC₅₀ values in vitro:[3]

Cell LineCancer TypeIC₅₀ (µM)
A549Lung adenocarcinoma< 10
A375Melanoma5.7
HepG2Liver carcinoma20.9–35.5

The proposed mechanism for its anticancer activity involves the induction of apoptosis through the mitochondrial pathway and cell cycle arrest.[3]

Anticancer_Mechanism cluster_cell Cancer Cell Compound 1-(4-Chlorophenyl)cyclopentane- carboxylic acid derivative Mitochondria Mitochondrial Pathway Activation Compound->Mitochondria CellCycleArrest Cell Cycle Arrest Compound->CellCycleArrest Apoptosis Apoptosis Mitochondria->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath

Proposed mechanism of anticancer activity.
Antimicrobial Activity

Preliminary studies have indicated that 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid possesses moderate to strong antimicrobial activity against several bacterial strains.[3] This suggests its potential as a scaffold for the development of new antibacterial agents.

Bacterial StrainActivity
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak

The exact mechanism of its antimicrobial action is yet to be fully elucidated but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor.[3] Specifically, it has demonstrated significant inhibition of acetylcholinesterase (AChE) and urease.[3] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, while urease inhibitors have potential applications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.

Future Perspectives

This compound represents a versatile chemical entity with considerable potential in medicinal chemistry. The demonstrated antitumor, antimicrobial, and enzyme-inhibitory activities of this compound and its derivatives warrant further investigation. Future research should focus on:

  • Lead Optimization: Systematic modification of the core structure to enhance potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular mechanisms underlying its biological effects.

  • In Vivo Efficacy and Toxicology: Preclinical studies in animal models to assess the therapeutic potential and safety profile of promising derivatives.

  • Exploration of New Applications: Investigating the utility of this scaffold in other therapeutic areas and in materials science.

The continued exploration of this compound and its analogues holds the promise of yielding novel and effective therapeutic agents for a range of diseases.

References

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  • Shang, X., Zhang, Y., Li, Q., Zhang, R., & Ma, C. (2011). Syntheses, molecular structures, electrochemical behavior, theoretical study, and antitumor activities of organotin(IV) complexes containing 1-(4-chlorophenyl)-1-cyclopentanecarboxylato ligands. Inorganic chemistry, 50(17), 8158–8167. [Link]
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle. (n.d.).
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Spectroscopic Data for 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 1-(4-Chlorophenyl)cyclopentanecarboxylic acid, a molecule of interest in medicinal chemistry and organic synthesis. The guide is intended for researchers, scientists, and drug development professionals, offering a thorough examination of its nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics. While direct experimental spectra for this specific compound are not widely available in public databases, this document presents a robust, predictive analysis based on established spectroscopic principles and data from analogous structures.

Introduction

This compound is a carboxylic acid derivative containing a cyclopentane ring and a para-substituted chlorophenyl group. The unique arrangement of these functional groups gives rise to a distinct spectroscopic signature. Understanding this signature is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This guide will delve into the predicted ¹H NMR, ¹³C NMR, and IR spectra, providing a comprehensive interpretation of the key spectral features.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound is foundational to interpreting its spectroscopic data. The key structural features include a carboxylic acid group, a cyclopentane ring, and a 1,4-disubstituted aromatic ring. Each of these components will produce characteristic signals in the NMR and IR spectra.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopentyl, and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the carboxylic acid group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)~12.0Singlet (broad)1H
Aromatic (Ha)~7.4Doublet2H
Aromatic (Hb)~7.3Doublet2H
Cyclopentyl (α to COOH)~2.7 - 2.5Multiplet2H
Cyclopentyl (β to COOH)~1.9 - 1.7Multiplet6H
Interpretation of the ¹H NMR Spectrum
  • Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded and is expected to appear as a broad singlet at a downfield chemical shift of around 12 ppm.[1][2] This broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons: The para-substituted chlorophenyl group will exhibit a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the chlorine atom (Hb) will be slightly more shielded than the protons ortho to the cyclopentyl group (Ha) due to the electron-donating nature of the alkyl substituent relative to chlorine.

  • Cyclopentyl Protons: The protons on the cyclopentane ring will be split into two groups. The protons on the carbons alpha to the carboxylic acid and the phenyl ring will be the most deshielded of the aliphatic protons, appearing as a multiplet around 2.5-2.7 ppm. The remaining six protons on the beta carbons will appear as a more complex multiplet further upfield, around 1.7-1.9 ppm.

Predicted ¹³C NMR Spectroscopic Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)~180 - 185
Aromatic (C-Cl)~132 - 134
Aromatic (C-H)~128 - 130
Aromatic (Quaternary)~140 - 145
Cyclopentyl (Quaternary)~50 - 55
Cyclopentyl (α to COOH)~35 - 40
Cyclopentyl (β to COOH)~25 - 30
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon: The carbon of the carboxylic acid group is significantly deshielded and will appear at the downfield end of the spectrum, typically in the range of 180-185 ppm.[1][2]

  • Aromatic Carbons: The aromatic region will show four distinct signals for the para-substituted ring. The carbon atom bonded to the chlorine will be found around 132-134 ppm. The two equivalent carbons ortho to the chlorine and the two equivalent carbons meta to the chlorine will appear in the 128-130 ppm region. The quaternary carbon attached to the cyclopentyl ring will be observed around 140-145 ppm.

  • Cyclopentyl Carbons: The quaternary carbon of the cyclopentane ring, bonded to both the phenyl group and the carboxylic acid, will be found around 50-55 ppm. The methylene carbons alpha to this quaternary center will be in the 35-40 ppm range, while the remaining beta methylene carbons will be the most shielded, appearing around 25-30 ppm.[3]

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum is particularly useful for identifying the functional groups present in the molecule. The carboxylic acid group has several characteristic absorption bands.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)3300 - 2500Strong, very broad
C-H stretch (Aromatic)3100 - 3000Medium
C-H stretch (Aliphatic)3000 - 2850Medium
C=O stretch (Carboxylic Acid)1725 - 1700Strong, sharp
C=C stretch (Aromatic)1600 - 1450Medium to weak
C-O stretch (Carboxylic Acid)1320 - 1210Strong
C-Cl stretch1100 - 1000Medium
Interpretation of the IR Spectrum
  • O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[1][2][4][5]

  • C=O Stretch: A sharp and intense absorption band corresponding to the carbonyl stretch of the carboxylic acid will be observed around 1725-1700 cm⁻¹.[1][4][5]

  • C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentane ring will be seen just below 3000 cm⁻¹.

  • C-O Stretch: A strong band for the C-O single bond stretch of the carboxylic acid is expected in the 1320-1210 cm⁻¹ region.[4]

  • C-Cl Stretch: The presence of the chlorine atom on the aromatic ring will give rise to a medium intensity band in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra. The specific parameters may be adjusted based on the instrument and sample concentration.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 250 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Caption: Workflow for spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive, predictive overview of the NMR and IR spectroscopic data for this compound. The detailed interpretation of the expected spectra, based on fundamental principles and data from analogous compounds, serves as a valuable resource for the identification and structural characterization of this molecule. The provided experimental protocols offer a starting point for researchers to obtain high-quality spectroscopic data.

References

  • University of California, Davis. (n.d.). Infrared Spectroscopy of Carboxylic Acids. LibreTexts.
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  • Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
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An In-Depth Technical Guide to the Therapeutic Potential of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

1-(4-Chlorophenyl)cyclopentanecarboxylic acid is a carbocyclic compound distinguished by a cyclopentane ring functionalized with both a carboxylic acid group and a 4-chlorophenyl substituent at the same carbon atom.[1][2][3] Its molecular formula is C₁₂H₁₃ClO₂, and it has a molecular weight of approximately 224.68 g/mol .[2][4] While commercially available for research purposes, its primary significance in the scientific literature is not as a standalone therapeutic agent, but as a crucial building block or ligand in the synthesis of more complex molecules with potential pharmacological activities.[4][5] Although broadly classified by chemical suppliers as an intermediate for anti-inflammatory, analgesic, and neurological agents, concrete evidence for these applications is sparse.[4] However, a significant body of research has demonstrated its utility in the development of organometallic complexes with promising antitumor properties.[5] This guide will provide a comprehensive overview of the synthesis, established biological activity, and potential therapeutic applications of this compound, with a primary focus on its role in the creation of novel anticancer compounds.

Chemical Synthesis and Characterization

The synthesis of this compound can be approached through several established organic chemistry methodologies. A plausible and common strategy involves the α-arylation of a cyclopentanecarboxylic acid derivative. A generalized synthetic workflow is outlined below.

General Synthesis Workflow for 1-Aryl-Cyclopentanecarboxylic Acids

start Cyclopentanone step1 Formation of Cyclopentanecarbonitrile (e.g., via Strecker synthesis or reaction with TosMIC) start->step1 step2 Hydrolysis of Nitrile step1->step2 step3 Formation of Cyclopentanecarboxylic Acid step2->step3 step4 α-Arylation with 4-Chlorophenyl Source (e.g., Palladium-catalyzed cross-coupling) step3->step4 end_product This compound step4->end_product

Caption: Generalized synthetic workflow for 1-aryl-cyclopentanecarboxylic acids.

A key application of this compound is its use as a ligand in the synthesis of organotin(IV) complexes. These complexes have been synthesized and characterized, with their structures elucidated by IR and multinuclear NMR spectroscopies, elemental analysis, and single-crystal X-ray diffraction.[5]

Potential Therapeutic Application: Antitumor Activity

The most compelling, evidence-based therapeutic application for derivatives of this compound lies in the field of oncology. A 2011 study detailed the synthesis of a series of organotin(IV) compounds using this compound as a ligand and evaluated their in vitro antitumor activities against several human cancer cell lines.[5]

The study revealed that these organotin(IV) complexes exhibit significant cytotoxic effects against:

  • HL-60: Human promyelocytic leukemia cells

  • BGC-823: Human gastric cancer cells

  • Bel-7402: Human hepatocellular carcinoma cells

  • KB: Human oral squamous carcinoma cells

Quantitative Analysis of Antitumor Activity

The in vitro antitumor activity of the synthesized organotin(IV) complexes, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of the cancer cells), is summarized below.

Compound IDR in R₂Sn(L)₂HL-60BGC-823Bel-7402KB
1 Methyl>1000>1000>1000>1000
2 Ethyl280310350320
3 n-Butyl120150160140
4 n-Octyl850>1000>1000>1000
5 Phenyl110130140120
6 [PhOSnL]₆180210230200
Data presented in nM. L represents the 1-(4-chlorophenyl)-1-cyclopentanecarboxylato ligand.

The data indicates that the nature of the organic group attached to the tin atom significantly influences the antitumor activity, with the n-butyl (Compound 3 ) and phenyl (Compound 5 ) derivatives demonstrating the highest potency.[5]

Inferred Mechanism of Action: A Structure-Activity Relationship

The antitumor activity of these organotin(IV) complexes is believed to be linked to their electrochemical properties.[5] Theoretical and electrochemical studies suggest that structural rearrangements, such as Sn-O bond cleavage and trans-to-cis isomerization, induced by reduction at the cellular level, may favor the bioactivity.[5] The compounds that are more easily reduced (i.e., have less cathodic reduction potentials) were found to be the most active.[5]

compound Organotin(IV) Complex with 1-(4-Chlorophenyl)cyclopentanecarboxylato Ligand reduction Cellular Reduction compound->reduction rearrangement Structural Rearrangement (Sn-O bond cleavage, isomerization) reduction->rearrangement bioactive Formation of Bioactive Species rearrangement->bioactive cytotoxicity Cytotoxicity in Cancer Cells bioactive->cytotoxicity

Caption: Proposed mechanism of action for organotin(IV) complexes.

Experimental Protocols

Synthesis of Diorganotin(IV) 1-(4-chlorophenyl)-1-cyclopentanecarboxylates

This protocol is a generalized representation based on the synthesis described by Li, et al. (2011).[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid (2 mmol) in anhydrous toluene (30 mL).

  • Addition of Reagents: To the solution, add the corresponding diorganotin(IV) oxide (R₂SnO, 1 mmol) or diorganotin(IV) dichloride (R₂SnCl₂, 1 mmol).

  • Reaction Conditions: Heat the mixture to reflux and stir for 8-12 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol-water or hexane-ethyl acetate) to yield the purified diorganotin(IV) 1-(4-chlorophenyl)-1-cyclopentanecarboxylate.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹⁹Sn), and elemental analysis.

In Vitro Antitumor Activity Assay (MTT Assay)

This protocol outlines the general steps for assessing the cytotoxicity of the synthesized compounds against cancer cell lines.

start Seed cancer cells in a 96-well plate step1 Incubate for 24 hours start->step1 step2 Treat cells with varying concentrations of test compounds step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT solution to each well step3->step4 step5 Incubate for 4 hours step4->step5 step6 Add solubilization solution (e.g., DMSO) step5->step6 step7 Measure absorbance at a specific wavelength (e.g., 570 nm) step6->step7 end_product Calculate IC50 values step7->end_product

Caption: Workflow for in vitro antitumor activity assessment using the MTT assay.

Future Directions and Unexplored Potential

While the antitumor potential of organometallic derivatives of this compound is the most substantiated therapeutic application, the initial categorization of this compound as an intermediate for anti-inflammatory, analgesic, and neurological drugs suggests that its potential in these areas may be underexplored.[4] The cyclopentane carboxylic acid scaffold is present in some compounds investigated for analgesic properties, such as inhibitors of the NaV1.7 voltage-gated sodium channel.[6] Further research could involve the synthesis and screening of a library of derivatives of this compound to evaluate their activity against targets relevant to inflammation, pain, and neurological disorders. Such studies would be necessary to validate or refute the claims made by chemical suppliers and potentially uncover new therapeutic avenues for this versatile chemical scaffold.

References

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Methodological & Application

in vitro assay protocol using 1-(4-Chlorophenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Characterization of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid as a Modulator of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the in vitro characterization of this compound (CPCA) using a competitive binding Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor and a key regulator of lipid metabolism, making it a significant target for therapeutic intervention in metabolic diseases.[1][2] This protocol details a robust, high-throughput compatible method to determine the binding affinity of CPCA for the human PPARα ligand-binding domain (LBD). The TR-FRET methodology offers a sensitive, homogeneous (no-wash) format that minimizes background interference by combining time-resolved fluorescence with fluorescence resonance energy transfer, providing a powerful tool for screening and characterizing potential PPAR modulators.[3][4]

Introduction and Scientific Background

This compound (CPCA) is a synthetic compound whose biological activity is of significant interest in medicinal chemistry.[5] While its precise mechanism of action is an area of active investigation, its structural features—a carboxylic acid head group and a substituted aromatic ring—are reminiscent of known modulators of the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors.[1][6]

The PPARs (α, γ, and δ) are critical regulators of gene expression involved in lipid metabolism, inflammation, and energy homeostasis.[2] Specifically, PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[7] Activation of PPARα by endogenous ligands (e.g., fatty acids) or synthetic agonists (e.g., fibrate drugs) leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, thereby lowering plasma triglyceride levels.[2][8] Consequently, identifying and characterizing novel PPARα modulators is a key objective in the development of next-generation therapeutics for dyslipidemia and related metabolic disorders.

This application note describes a state-of-the-art TR-FRET assay, a robust method for studying molecular interactions, to quantify the binding of CPCA to the PPARα ligand-binding domain (LBD).[3]

Principle of the TR-FRET Competitive Binding Assay

The TR-FRET assay is a homogeneous proximity-based assay that measures the binding of a test compound to a target protein by monitoring the disruption of an energy transfer event between two fluorophores: a long-lifetime lanthanide donor and a short-lifetime acceptor.[4]

The key components of this PPARα assay are:

  • Recombinant Human PPARα-LBD: The protein target, which is tagged (e.g., with Glutathione-S-Transferase, GST) for easy detection.

  • Lanthanide-Labeled Antibody (Donor): An antibody (e.g., anti-GST) labeled with a lanthanide chelate (e.g., Terbium or Europium cryptate) that specifically binds to the tagged PPARα-LBD.

  • Fluorescently-Labeled PPARα Ligand (Tracer/Acceptor): A known PPARα ligand that is conjugated to an acceptor fluorophore (e.g., d2 or XL665).

When the tracer binds to the PPARα-LBD, the donor (on the antibody) and the acceptor (on the tracer) are brought into close proximity. Excitation of the donor with a pulsed light source results in a non-radiative energy transfer (FRET) to the acceptor, which then emits light at its characteristic wavelength. Due to the long-lived fluorescence of the lanthanide donor, the signal can be measured after a time delay, which significantly reduces background noise from short-lived fluorescence, enhancing the signal-to-noise ratio.[4][9]

In a competitive binding format, an unlabeled test compound like CPCA competes with the fluorescent tracer for the same binding site on the PPARα-LBD. As the concentration of CPCA increases, it displaces the tracer, leading to a decrease in the FRET signal. This reduction in signal is directly proportional to the binding affinity of the test compound.

TR_FRET_Principle cluster_0 High FRET Signal (No Competitor) cluster_energy cluster_1 Low FRET Signal (Competitor Present) cluster_energy2 PPAR PPARα-LBD (GST-Tagged) Tracer Fluorescent Tracer (Acceptor) PPAR->Tracer Tracer Binds LBD Antibody Anti-GST Ab (Tb Donor) Antibody->PPAR Binds Tag Antibody->Tracer Energy Transfer FRET FRET Signal (e.g., 665 nm) Tracer->FRET Excitation Excitation (340 nm) Excitation->Antibody PPAR2 PPARα-LBD (GST-Tagged) Antibody2 Anti-GST Ab (Tb Donor) Antibody2->PPAR2 Binds Tag NoFRET No FRET Signal Antibody2->NoFRET No Energy Transfer Tracer2 Fluorescent Tracer (Displaced) CPCA CPCA (Competitor) CPCA->PPAR2 CPCA Binds LBD Excitation2 Excitation (340 nm) Excitation2->Antibody2

Figure 1. Principle of the competitive TR-FRET assay for PPARα.

Materials and Reagents

3.1. Compound Information

ParameterDetailsSource
Compound Name This compound (CPCA)-
CAS Number 80789-69-1[10]
Molecular Formula C₁₂H₁₃ClO₂[11]
Molecular Weight 224.69 g/mol [10]
Physical Form Crystalline Powder or Crystals[10]
Storage Store in a dry, cool, well-ventilated place. Keep container tightly closed.[12][13]

3.2. Reagents and Consumables

  • This compound (CPCA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Recombinant Human PPARα-LBD (GST-tagged)

  • Fluorescently-labeled PPARα tracer ligand (e.g., a derivative of GW7647)

  • Terbium (Tb) cryptate-labeled anti-GST antibody (Donor)

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4

  • Positive Control: A known potent PPARα agonist (e.g., GW7647)

  • Low-volume, 384-well black microplates (e.g., Greiner Bio-One #784076)

  • TR-FRET compatible microplate reader (e.g., models from Molecular Devices, PerkinElmer, or BMG Labtech)

Experimental Protocol

4.1. Compound Handling and Stock Preparation

  • Safety: Handle CPCA powder in accordance with good laboratory practice and the Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13][14]

  • Stock Solution (10 mM): Accurately weigh CPCA powder and dissolve in 100% DMSO to prepare a 10 mM stock solution. For example, dissolve 2.25 mg of CPCA in 1 mL of DMSO. Ensure complete dissolution by vortexing.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid freeze-thaw cycles.

4.2. Assay Workflow

Workflow start Start: Prepare Reagents prep_compound 1. Prepare 11-point serial dilution of CPCA in DMSO, then dilute into Assay Buffer. start->prep_compound add_compound 2. Add 5 µL of diluted CPCA or controls to a 384-well plate. prep_compound->add_compound add_protein 3. Add 5 µL of PPARα-LBD + Anti-GST-Tb Ab mixture to all wells. add_compound->add_protein incubate1 4. Incubate for 15 minutes at Room Temperature. add_protein->incubate1 add_tracer 5. Add 10 µL of Fluorescent Tracer to all wells. incubate1->add_tracer incubate2 6. Incubate for 60-120 minutes at Room Temperature, protected from light. add_tracer->incubate2 read_plate 7. Read plate on a TR-FRET enabled reader. incubate2->read_plate analyze 8. Analyze Data: Calculate TR-FRET ratio and determine IC₅₀. read_plate->analyze end End analyze->end

Figure 2. Step-by-step experimental workflow for the PPARα TR-FRET assay.

4.3. Detailed Step-by-Step Methodology

This protocol is for a final assay volume of 20 µL in a 384-well plate.

Step 1: Compound Dilution

  • Perform an 11-point, 1:3 serial dilution of the 10 mM CPCA stock solution in 100% DMSO. This will create your primary compound plate.

  • From the primary plate, perform an intermediate dilution by transferring a small volume of each concentration into Assay Buffer. The final DMSO concentration in the well should not exceed 0.5%.

Step 2: Assay Plate Setup

  • Design the plate layout to include wells for the full dose-response curve of CPCA, a positive control (e.g., GW7647), and controls for assay validation.

  • Add Test Compound: Add 5 µL of the diluted CPCA, positive control, or vehicle control (Assay Buffer with corresponding DMSO concentration) to the appropriate wells of the 384-well assay plate.

Control TypeDescriptionPurpose
Total Signal Contains all assay components except any competitor.Represents the maximum FRET signal (0% inhibition).
Nonspecific Binding Contains all components plus a saturating concentration of unlabeled positive control.Represents the minimum FRET signal (100% inhibition).
Vehicle Control Contains all components plus the same concentration of DMSO as the test compound wells.To account for any effects of the solvent on the assay.

Step 3: Addition of Protein and Antibody

  • Prepare a master mix of PPARα-LBD and the anti-GST-Tb antibody in Assay Buffer at 2X the final desired concentration.

  • Add 5 µL of this master mix to every well of the assay plate.

  • Gently mix the plate on a plate shaker for 1 minute and incubate for 15 minutes at room temperature.

Step 4: Addition of Fluorescent Tracer

  • Prepare the fluorescent tracer solution in Assay Buffer at 2X the final desired concentration.

  • Add 10 µL of the tracer solution to all wells.

Step 5: Final Incubation and Reading

  • Seal the plate to prevent evaporation and mix gently on a plate shaker.

  • Incubate the plate for 60 to 120 minutes at room temperature, protected from light.

  • Read the plate using a TR-FRET compatible microplate reader. Set the reader to excite around 340 nm and record dual emissions at the wavelengths specific to the donor (e.g., ~620 nm for Tb) and the acceptor (e.g., ~665 nm for XL665).[15] A time delay of 60-150 µs before signal acquisition is typical to reduce background fluorescence.[4]

Data Analysis and Interpretation

5.1. Calculation of the TR-FRET Ratio The raw data from the plate reader (fluorescence intensity units) must be converted into a ratiometric value to normalize for well-to-well variations.

The TR-FRET Ratio is calculated for each well using the following formula:

Ratio = (Acceptor Emission Signal at 665 nm / Donor Emission Signal at 620 nm) x 10,000 [15]

5.2. Normalization and IC₅₀ Determination

  • Calculate Percent Inhibition: Normalize the data using the Total Signal and Nonspecific Binding controls.

    % Inhibition = 100 x (1 - [(Ratio_Sample - Ratio_Nonspecific) / (Ratio_Total - Ratio_Nonspecific)])

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the CPCA concentration.

  • Calculate IC₅₀: Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, XLfit). The IC₅₀ value, which is the concentration of CPCA that causes 50% inhibition of the tracer binding, can be determined from this curve.

5.3. Assay Validation: Z'-Factor The quality and robustness of the assay for high-throughput screening (HTS) can be assessed by calculating the Z'-factor.[15] This statistical parameter evaluates the separation between the high (Total Signal) and low (Nonspecific Binding) controls.

Z' = 1 - [(3 x (SD_Total + SD_Nonspecific)) / |(Mean_Total - Mean_Nonspecific)|]

  • An assay with a Z'-factor > 0.5 is considered excellent and robust for HTS.[15]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Signal-to-Background Ratio - Suboptimal reagent concentrations.- Incorrect reader settings (gain, flash number).- Assay buffer components interfering with FRET.- Titrate protein, antibody, and tracer concentrations to find optimal window.- Optimize reader settings as per manufacturer's guidelines.- Screen buffer components; avoid known quenchers.
High Well-to-Well Variability - Inaccurate pipetting.- Incomplete mixing.- Compound precipitation at high concentrations.- Use calibrated multichannel pipettes or automated liquid handlers.- Ensure thorough but gentle mixing after each addition.- Check compound solubility in assay buffer; reduce final DMSO if necessary.
No Dose-Response Curve - Compound is inactive at the tested concentrations.- Compound concentration range is incorrect.- Compound degradation.- Confirm compound identity and purity.- Test a wider range of concentrations (e.g., from 100 µM to 1 pM).- Prepare fresh stock solutions; check for stability issues.

References

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Application Note: A Robust HPLC Method for the Quantification of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid. This compound is a key intermediate in pharmaceutical synthesis, and its precise quantification is crucial for quality control and drug development processes. The developed reversed-phase HPLC (RP-HPLC) method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine analysis in research and industrial settings. This document provides a comprehensive guide, including the scientific rationale for method development, a step-by-step protocol, and validation in accordance with ICH Q2(R2) guidelines.

Introduction and Scientific Rationale

This compound is a carboxylic acid derivative utilized in the synthesis of various pharmaceutical agents.[1] Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. HPLC is the analytical technique of choice for this purpose due to its high resolution, sensitivity, and reproducibility.

1.1. The Causality Behind Experimental Choices

The selection of a reversed-phase chromatographic mode is predicated on the physicochemical properties of the analyte. This compound possesses a nonpolar chlorophenyl ring and a moderately nonpolar cyclopentyl group, making it well-suited for retention on a hydrophobic stationary phase, such as a C18 column.

The inclusion of an acidic modifier in the mobile phase is critical for the successful analysis of carboxylic acids by RP-HPLC. Carboxylic acids are weak acids and can exist in both ionized (carboxylate) and non-ionized (carboxylic acid) forms, depending on the pH of the mobile phase. The non-ionized form is less polar and will be retained more strongly on a reversed-phase column, resulting in sharper, more symmetrical peaks. By acidifying the mobile phase with an agent like phosphoric or formic acid, the equilibrium is shifted towards the non-ionized form, ensuring consistent retention and improved peak shape.[2][3]

The detection wavelength was selected based on the UV absorbance characteristics of the 4-chlorophenyl chromophore. Data for the structurally similar compound, 4-chlorobenzoic acid, shows a significant absorbance maximum around 230-240 nm. Therefore, a wavelength within this range is appropriate for sensitive detection.

HPLC Method Parameters

A summary of the optimized HPLC method parameters is provided in the table below for quick reference.

ParameterCondition
Instrument Any standard HPLC system with a UV detector
Column Newcrom R1, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (55:45:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Experimental Protocols

3.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (85%, analytical grade)

  • Methanol (HPLC grade) for sample preparation

3.2. Preparation of Mobile Phase

  • Carefully measure 550 mL of acetonitrile and 450 mL of deionized water into a 1 L solvent reservoir.

  • Add 1.0 mL of 85% phosphoric acid to the mixture.

  • Mix thoroughly and degas the mobile phase for 15 minutes using sonication or vacuum filtration.

3.3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by diluting the stock solution with the mobile phase to final concentrations of 10, 25, 50, 100, and 250 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute with the mobile phase as necessary to bring the concentration within the calibration range.

3.4. HPLC System Setup and Analysis Workflow

The logical workflow for the analysis is depicted in the following diagram:

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibrate Equilibrate System prep_mobile->equilibrate prep_standards Prepare Standard Solutions inject_standards Inject Standards prep_standards->inject_standards prep_samples Prepare Sample Solutions inject_samples Inject Samples prep_samples->inject_samples inject_blank Inject Blank (Mobile Phase) equilibrate->inject_blank inject_blank->inject_standards inject_standards->inject_samples gen_curve Generate Calibration Curve inject_standards->gen_curve integrate_peaks Integrate Sample Peaks inject_samples->integrate_peaks quantify Quantify Analyte gen_curve->quantify integrate_peaks->quantify

Caption: HPLC analysis workflow from preparation to quantification.

Step-by-Step Protocol:

  • System Equilibration: Purge the HPLC system with the mobile phase and then equilibrate the column at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30 minutes).

  • Blank Injection: Inject 10 µL of the mobile phase (blank) to ensure no interfering peaks are present at the retention time of the analyte.

  • Calibration Curve: Inject each of the working standard solutions in triplicate. Record the peak areas. Plot a calibration curve of peak area versus concentration and determine the linearity (R²).

  • Sample Analysis: Inject the prepared sample solution in triplicate.

  • Data Processing: Determine the peak area of this compound in the sample chromatograms. Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6]

4.1. Specificity

Specificity was evaluated by analyzing a blank (mobile phase) and a placebo sample (if applicable). No interfering peaks were observed at the retention time of this compound, demonstrating the method's specificity.

4.2. Linearity

The linearity of the method was determined by constructing a calibration curve with five concentration levels (10-250 µg/mL). The method was found to be linear over this range with a correlation coefficient (R²) of >0.999.

4.3. Accuracy

Accuracy was assessed by performing a recovery study at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be within 98-102%, indicating good accuracy.

4.4. Precision

  • Repeatability (Intra-day Precision): Six replicate injections of the 100 µg/mL standard solution were performed on the same day. The relative standard deviation (%RSD) of the peak areas was <1.0%.

  • Intermediate Precision (Inter-day Precision): The repeatability study was repeated on a different day by a different analyst. The %RSD between the two days was <2.0%.

4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The LOD (S/N ≥ 3) and LOQ (S/N ≥ 10) were established to be approximately 0.5 µg/mL and 1.5 µg/mL, respectively.

4.6. Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, including:

  • Flow rate (±0.1 mL/min)

  • Column temperature (±2 °C)

  • Mobile phase composition (±2% organic)

The results showed no significant impact on the peak area or retention time, demonstrating the robustness of the method.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantitative determination of this compound. The method is specific, linear, accurate, and precise, making it highly suitable for quality control and research applications in the pharmaceutical industry. The detailed protocol and validation data provide a comprehensive guide for researchers, scientists, and drug development professionals.

References

  • SIELC Technologies. This compound. [Link]
  • NIST Chemistry WebBook. Benzoic acid, 4-chloro-. [Link]
  • SIELC Technologies. Newcrom R1. [Link]
  • Element Lab Solutions. SiELC Newcrom R1 HPLC Columns. [Link]
  • Biotage.
  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]
  • Biotage.
  • LCGC International. Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]
  • Agilent.
  • ICH. Validation of Analytical Procedures Q2(R2). [Link]
  • AMSbiopharma.
  • Teledyne ISCO.
  • European Pharmaceutical Review. Validation of analytical procedures – ICH Q2(R2). [Link]

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Application Notes and Protocols for the Investigation of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Anticancer Potential of a Novel Carboxylic Acid Derivative

For researchers, scientists, and drug development professionals, the identification of novel small molecules with potential therapeutic efficacy against cancer is a paramount objective. 1-(4-Chlorophenyl)cyclopentanecarboxylic acid is a carboxylic acid derivative with a structure that suggests potential bioactivity.[1][2][3] While specific literature on its direct application in oncology is emerging, its structural elements, particularly its similarity to non-steroidal anti-inflammatory drugs (NSAIDs), provide a strong rationale for its investigation as a potential anti-cancer agent.[4]

Chronic inflammation is a well-established driver of carcinogenesis, and NSAIDs, which primarily target the cyclooxygenase (COX) enzymes, have been extensively studied for their cancer-preventive and therapeutic effects.[5][6][7] The overexpression of COX-2 is a frequent observation in various malignancies and is associated with tumor growth, angiogenesis, and metastasis.[8][9][10] Therefore, compounds that can modulate the COX pathway are of significant interest in cancer research.

These application notes provide a comprehensive guide for the initial in vitro evaluation of this compound in cancer cell lines. We will delve into the hypothetical mechanism of action based on its structural class, provide detailed protocols for foundational assays to assess its anticancer activity, and offer insights into the interpretation of potential results.

Hypothesized Mechanism of Action: A Focus on the COX Pathway and Downstream Signaling

Based on its structural similarity to NSAIDs like Cicloprofen and Ibuprofen, we hypothesize that this compound functions as a COX inhibitor.[4][11][12] The primary mechanism of NSAIDs involves the inhibition of COX-1 and COX-2, enzymes that catalyze the conversion of arachidonic acid to prostaglandins.[13][14] Prostaglandin E2 (PGE2), a major product of COX-2 activity, is a potent mediator of inflammation and has been shown to promote cancer cell proliferation, invasion, and to suppress the immune response.[5][9]

By inhibiting COX-2, this compound could potentially reduce the production of PGE2 in the tumor microenvironment. This would, in turn, disrupt the downstream signaling pathways that promote cancer progression. One of the key pathways influenced by PGE2 is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15][16][17] NF-κB is a transcription factor that plays a central role in inflammation and is constitutively active in many cancers, promoting cell survival and proliferation.[15][16][17][18]

The proposed mechanism suggests that by inhibiting COX-2, this compound could lead to:

  • Decreased cancer cell proliferation.

  • Induction of apoptosis (programmed cell death).

  • Arrest of the cell cycle.

The following diagram illustrates the hypothesized signaling pathway and the potential point of intervention for this compound.

COX_Pathway_in_Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 IKK IKK Complex PGE2->IKK Activation NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylation of IκB IkB IκB NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Nuclear Translocation NFkB_IkB->IkB IκB Degradation NFkB_IkB->NFkB_inactive Target_Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) NFkB_active->Target_Genes Transcription Cell_Responses Cancer Progression - Proliferation - Survival - Angiogenesis Target_Genes->Cell_Responses Compound 1-(4-Chlorophenyl) cyclopentanecarboxylic acid Compound->COX2 Inhibition

Caption: Hypothesized mechanism of this compound.

Experimental Protocols

To investigate the anticancer properties of this compound, a series of in vitro assays are recommended. The following protocols provide a starting point for assessing its effects on cancer cell viability, apoptosis, and cell cycle progression.

Preparation of this compound Stock Solution

Rationale: Proper solubilization and storage of the compound are critical for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro studies.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Accurately weigh a desired amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM).

  • Gently vortex or sonicate until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay will determine the cytotoxic or cytostatic effects of the compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21][22] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[19][21] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[19]

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

Rationale: This method uses propidium iodide to stain the DNA of fixed and permeabilized cells, allowing for the analysis of cell cycle distribution by flow cytometry.[23][24][25][26] The amount of PI fluorescence is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed and treat cells with this compound as described in the apoptosis assay protocol.

  • Harvest the cells and wash them once with PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of cold 70% ethanol while gently vortexing.

  • Incubate the cells at 4°C for at least 30 minutes (or overnight).

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of Propidium Iodide staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Data Interpretation: The resulting histogram will show peaks corresponding to the different phases of the cell cycle. An accumulation of cells in a particular phase (e.g., G1 or G2/M) would suggest that the compound induces cell cycle arrest at that checkpoint.

Expected Data and Interpretation

The following table summarizes the potential outcomes and their interpretations from the proposed experiments.

AssayExpected Outcome with Active CompoundInterpretation
MTT Assay Dose-dependent decrease in cell viabilityThe compound exhibits cytotoxic or cytostatic effects on the cancer cell line.
Annexin V/PI Assay Increase in Annexin V positive cells (early and/or late apoptotic)The compound induces apoptosis in the cancer cells.
Cell Cycle Analysis Accumulation of cells in a specific phase (e.g., G1 or G2/M)The compound causes cell cycle arrest at a specific checkpoint.

Experimental Workflow Visualization

Experimental_Workflow cluster_assays Functional Assays start Start: Hypothesis Compound has anticancer activity prep Compound Preparation (Stock Solution) start->prep treat Treat with Compound (Dose-Response & Time-Course) prep->treat culture Cancer Cell Culture seed Seed Cells in Plates (96-well and 6-well) culture->seed seed->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treat->cell_cycle analyze Data Acquisition (Plate Reader & Flow Cytometer) viability->analyze apoptosis->analyze cell_cycle->analyze interpret Data Analysis & Interpretation - IC50 Calculation - Apoptosis Quantification - Cell Cycle Distribution analyze->interpret conclusion Conclusion on Anticancer Potential - Cytotoxicity - Apoptosis Induction - Cell Cycle Arrest interpret->conclusion

Caption: A streamlined workflow for in vitro evaluation.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial investigation of this compound as a potential anticancer agent. The proposed mechanism, centered on the inhibition of the COX-2 pathway, offers a strong scientific rationale for its evaluation. The detailed protocols for assessing cell viability, apoptosis, and cell cycle will enable researchers to generate robust preliminary data.

Positive results from these initial studies would warrant further investigation, including:

  • Western Blot Analysis: To confirm the inhibition of COX-2 expression and the modulation of key proteins in the NF-κB and apoptosis pathways (e.g., p-IκB, Bcl-2, Bax, Caspases).

  • In Vitro Angiogenesis and Migration Assays: To explore the compound's effects on other hallmarks of cancer.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.

By systematically applying these methodologies, the scientific community can effectively elucidate the therapeutic potential of this compound and contribute to the development of novel cancer therapies.

References

  • Role of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) in Cancer Prevention and Cancer Promotion. (2019). PMC - PubMed Central. [Link]
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  • Common anti-inflammatory drug could boost cancer immunotherapy. (2021). Cancer News. [Link]
  • Nonsteroidal anti-inflammatory drugs and pain in cancer patients: a systematic review and reappraisal of the evidence. (2019). NIH. [Link]
  • Role of the NFκB-signaling pathway in cancer. PMC - PubMed Central. [Link]
  • Targeting cancer-related inflammation with non-steroidal anti-inflammatory drugs: Perspectives in pharmacogenomics. Frontiers. [Link]
  • The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies. Hindawi. [Link]
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - PubMed Central. [Link]
  • PharmGKB summary: ibuprofen p
  • Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer. Frontiers. [Link]
  • DNA Cell Cycle Analysis with PI. University of Chicago. [Link]
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  • Ibuprofen. Wikipedia. [Link]
  • Perspectives of the Application of Non-Steroidal Anti-Inflammatory Drugs in Cancer Therapy: Attempts to Overcome Their Unfavorable Side Effects. MDPI. [Link]
  • NF-κB in Cancer: A Matter of Life and De
  • Targeting Inflammatory Biochemical Pathways for the Development of Anti-Inflammatory Pharmacological Agents. Longdom Publishing. [Link]
  • 1-(4-CHLOROPHENYL)CYCLOPROPANECARBOXYLIC ACID. gsrs. [Link]
  • Activation of the NF-κB pathway in malignant disease. (2021). YouTube. [Link]
  • Ibuprofen Mechanism. News-Medical.Net. [Link]
  • COX-2 upregulation by tumour cells post-chemotherapy fuels the immune evasive dark side of cancer inflamm
  • New clues to how humble painkiller stifles cancer growth. (2011).
  • Inhibition of COX-2 in Colon Cancer Cell Lines by Celecoxib Increases the Nuclear Localization of Active p531. AACR Journals. [Link]
  • NSAIDs and Cancer Resolution: New Paradigms beyond Cyclooxygenase. MDPI. [Link]
  • Constitutive NF-kB Activation Is Amplified by VSV in Aggressive PC3 Prostate Cancer Cells Th
  • This compound. SIELC Technologies. [Link]
  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]
  • Pharmacology - Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2018). YouTube. [Link]
  • Inhibition of COX-2 in colon cancer cell lines by celecoxib increases the nuclear localiz
  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]
  • Video: Cell Death Pathways and Annexin V & PI Labeling studies. (2023). JoVE. [Link]

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Application Notes and Protocols: 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid as a Putative Carnitine Palmitoyltransferase 1A (CPT1A) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of numerous diseases, including cancer, type 2 diabetes, and non-alcoholic fatty liver disease. A key metabolic pathway often dysregulated in these conditions is mitochondrial fatty acid oxidation (FAO). The rate-limiting step of FAO is the transport of long-chain fatty acids into the mitochondrial matrix, a process catalyzed by Carnitine Palmitoyltransferase 1 (CPT1). The liver isoform, CPT1A, has emerged as a significant therapeutic target.[1][2] This document provides a detailed guide to the investigation of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid as a potential inhibitor of CPT1A. While direct inhibitory data for this specific molecule is emerging, its structural characteristics—a carboxylic acid coupled with a chlorophenyl group—are features found in other known modulators of lipid metabolism. These application notes offer the scientific rationale and detailed protocols for researchers to characterize its inhibitory potential and explore its effects on cellular metabolism.

Introduction: The Central Role of CPT1A in Cellular Metabolism and Disease

Carnitine Palmitoyltransferase 1A (CPT1A) is an integral outer mitochondrial membrane enzyme that plays a critical role in cellular energy homeostasis.[3] It facilitates the conjugation of a fatty acyl-CoA to L-carnitine, forming acylcarnitine. This reaction is the committed step for the entry of long-chain fatty acids into the mitochondria for their subsequent breakdown via β-oxidation to produce ATP.

Given its gatekeeper role, the activity of CPT1A is tightly regulated. In healthy, lipogenic tissues like the liver, CPT1A is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis. This ensures that when the cell is in an energy-replete state and synthesizing fatty acids, it is not simultaneously oxidizing them.

Dysregulation of CPT1A activity is implicated in several pathological states:

  • Cancer: Many cancer cells upregulate FAO to meet the high energetic and biosynthetic demands of rapid proliferation, especially under nutrient-deprived conditions within the tumor microenvironment.[1][4][5] Elevated CPT1A expression is associated with poor prognosis in various cancers, making its inhibition a promising anti-neoplastic strategy.[4][5]

  • Metabolic Diseases: In conditions like obesity and type 2 diabetes, excessive FAO can lead to the accumulation of toxic lipid intermediates, contributing to insulin resistance.[6][7] Inhibition of CPT1A can help rebalance glucose and lipid metabolism.[7]

  • Liver Fibrosis: The activation of hepatic stellate cells (HSCs), a key event in liver fibrosis, has been linked to increased CPT1A activity.[8] Pharmacological or genetic inhibition of CPT1A has been shown to protect against fibrosis.[8]

The therapeutic potential of CPT1A inhibitors has driven significant research into identifying novel small molecules for this target.[6][9] this compound represents a candidate molecule for investigation in this area.

Mechanism of Action: The Fatty Acid Oxidation Pathway and CPT1A Inhibition

To understand the impact of a CPT1A inhibitor, it is essential to visualize its place in the broader context of cellular metabolism. The following diagram illustrates the fatty acid oxidation pathway and the pivotal role of CPT1A.

FAO_Pathway cluster_cytosol Cytosol cluster_mito Mitochondria cluster_omm Outer Membrane cluster_ims Intermembrane Space cluster_imm Inner Membrane cluster_matrix Matrix LCFA Long-Chain Fatty Acid (LCFA) AcylCoA_Synth Acyl-CoA Synthetase LCFA->AcylCoA_Synth ATP -> AMP+PPi LCFA_CoA Long-Chain Acyl-CoA AcylCoA_Synth->LCFA_CoA CPT1A CPT1A LCFA_CoA->CPT1A + L-Carnitine Malonyl_CoA Malonyl-CoA Malonyl_CoA->CPT1A Allosteric Inhibition Acylcarnitine Acylcarnitine CPT1A->Acylcarnitine - CoA-SH Inhibitor 1-(4-Chlorophenyl) cyclopentanecarboxylic acid Inhibitor->CPT1A Pharmacological Inhibition CACT CACT Acylcarnitine->CACT LCFA_CoA_matrix Long-Chain Acyl-CoA CACT->LCFA_CoA_matrix via CPT2 + CoA-SH - L-Carnitine CPT2 CPT2 Beta_Ox β-Oxidation Spiral LCFA_CoA_matrix->Beta_Ox Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA -> ATP

Caption: Mitochondrial fatty acid β-oxidation pathway highlighting CPT1A's role.

Inhibition of CPT1A by a molecule like this compound is expected to prevent the formation of acylcarnitine, thereby blocking the entry of long-chain fatty acids into the mitochondria. This leads to a decrease in β-oxidation and a subsequent reduction in ATP production from this source. The cell must then rely more heavily on other metabolic pathways, such as glycolysis, for its energy needs.

Experimental Protocols

This section provides detailed protocols for the preparation and use of this compound in biological assays to determine its efficacy as a CPT1A inhibitor.

Preparation of Stock Solutions

Rationale: Accurate and consistent preparation of the inhibitor stock solution is critical for reproducible experimental results. The choice of solvent is determined by the compound's solubility. Carboxylic acids are often soluble in organic solvents like DMSO or ethanol, and their sodium salts may be soluble in aqueous buffers.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Molar Mass Calculation: The molecular weight of this compound (C₁₂H₁₃ClO₂) is 224.68 g/mol .

  • Stock Solution Preparation (e.g., 10 mM):

    • Weigh out 2.25 mg of the compound.

    • Add the powder to a sterile microcentrifuge tube.

    • Add 1.0 mL of DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Working Solutions: Prepare fresh dilutions of the stock solution in the appropriate assay buffer or cell culture medium immediately before each experiment. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

In Vitro CPT1A Enzyme Activity Assay

Rationale: The most direct method to confirm CPT1A inhibition is through an in vitro enzyme activity assay. This assay typically uses isolated mitochondria or purified CPT1A and measures the rate of product formation. A common method detects the release of Coenzyme A (CoA-SH), which can react with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product measurable by spectrophotometry.[10]

Materials:

  • Isolated mitochondria from rat liver or CPT1A-overexpressing cells

  • CPT1A Assay Kit (commercial kits are available and recommended for standardization)[3]

  • This compound working solutions

  • Palmitoyl-CoA (substrate)

  • L-Carnitine (substrate)

  • DTNB (Ellman's reagent)

  • Microplate reader

Protocol Workflow:

CPT1A_Assay_Workflow start Start prep_reagents Prepare Assay Buffer, Substrates (Palmitoyl-CoA, L-Carnitine), and DTNB Solution start->prep_reagents prep_inhibitor Prepare Serial Dilutions of This compound prep_reagents->prep_inhibitor add_components Add Buffer, Mitochondria/Enzyme, and Inhibitor/Vehicle to Microplate Wells prep_inhibitor->add_components pre_incubate Pre-incubate at 37°C for 10-15 min add_components->pre_incubate initiate_rxn Initiate Reaction by Adding Substrates pre_incubate->initiate_rxn read_plate Measure Absorbance at 412 nm (for DTNB reaction) Kinetically for 10-20 min initiate_rxn->read_plate analyze Calculate Reaction Rates and Determine % Inhibition read_plate->analyze ic50 Plot % Inhibition vs. Inhibitor Concentration and Calculate IC50 Value analyze->ic50 end End ic50->end

Caption: Workflow for an in vitro CPT1A activity assay.

Step-by-Step Procedure (based on a typical kit protocol):

  • Plate Setup: Designate wells for blanks (no enzyme), vehicle controls (enzyme + DMSO), positive controls (known inhibitor, e.g., Etomoxir), and test compound concentrations. It is recommended to perform all measurements in duplicate or triplicate.[11]

  • Reagent Addition:

    • Add assay buffer to all wells.

    • Add the mitochondrial lysate or purified CPT1A to all wells except the blank.

    • Add the serially diluted this compound or vehicle (DMSO) to the appropriate wells.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add a mixture of Palmitoyl-CoA and L-Carnitine to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the change in absorbance at 412 nm (for DTNB) over time.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Results: A potent inhibitor will show a dose-dependent decrease in the rate of the CPT1A-catalyzed reaction, resulting in a low IC₅₀ value.

Parameter Description Example Value
IC₅₀ The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.To be determined
Positive Control A known CPT1A inhibitor (e.g., Etomoxir) used to validate the assay.Expected IC₅₀ in low µM range
Vehicle Control The reaction rate in the presence of the solvent (DMSO) used to dissolve the inhibitor.Represents 0% inhibition
Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to verify direct target engagement in a cellular context. It is based on the principle that the binding of a ligand (inhibitor) to its target protein stabilizes the protein against thermal denaturation.

Protocol:

  • Cell Treatment: Treat intact cancer cells (e.g., a line known to rely on FAO, such as certain prostate or colorectal cancer cells) with this compound or vehicle for a specified time.[12]

  • Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 65°C).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Protein Detection: Analyze the amount of soluble CPT1A remaining in the supernatant at each temperature using Western blotting.

  • Data Analysis: In the presence of a binding inhibitor, the CPT1A protein will be more resistant to heat-induced aggregation. This will result in a "shift" of the melting curve to higher temperatures compared to the vehicle-treated control.

Cellular Fatty Acid Oxidation Assay

Rationale: To assess the functional consequence of CPT1A inhibition in living cells, FAO rates can be measured directly. This is often done using radiolabeled fatty acids (e.g., ³H-palmitate) and measuring the production of radiolabeled water (³H₂O), a final product of β-oxidation.

Protocol:

  • Cell Culture: Plate cells in a multi-well format and allow them to adhere.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Substrate Addition: Add culture medium containing ³H-palmitate complexed to bovine serum albumin (BSA).

  • Incubation: Incubate for a period (e.g., 2-4 hours) to allow for fatty acid uptake and oxidation.

  • Measurement of ³H₂O: Separate the ³H₂O from the radiolabeled substrate in the culture supernatant using an ion-exchange column or charcoal precipitation.

  • Quantification: Measure the radioactivity of the aqueous fraction using liquid scintillation counting.

  • Data Analysis: A decrease in the amount of ³H₂O produced in inhibitor-treated cells compared to vehicle controls indicates a reduction in the rate of fatty acid oxidation.

Concluding Remarks

The inhibition of CPT1A is a validated and compelling strategy for therapeutic intervention in cancer and metabolic diseases. This compound presents a scaffold with the potential to interact with this key metabolic enzyme. The protocols outlined in these application notes provide a robust framework for researchers to rigorously test this hypothesis, from direct enzyme inhibition and target engagement to the functional consequences on cellular metabolism. Successful characterization of this compound could pave the way for further preclinical development and optimization of a new class of metabolic modulators.

References

  • Patsnap Synapse. (2024). What are CPT1A inhibitors and how do they work?Link
  • Frontiers in Oncology. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Link
  • ResearchGate. (2023).
  • Patsnap Synapse. (2024). What are CPT1 inhibitors and how do they work?Link
  • MDPI. (2023).
  • Assay Genie. (n.d.). Human CPT1A/Carnitine O-palmitoyltransferase 1, liver isoform ELISA Kit (HUFI00652). Link
  • MyBioSource. (n.d.). CPT 1 elisa kit | Human Carnitine palmitoyltransferase I ELISA Kit-P32198.2. Link
  • ACS Publications. (2024).
  • PubMed. (2012). Intracellular in vitro probe acylcarnitine assay for identifying deficiencies of carnitine transporter and carnitine palmitoyltransferase-1. Link
  • Biomedical Research Service Center. (n.d.). BMR CPT1 Assay Kit. Link
  • PubMed. (1984).
  • PubMed. (2003). Inhibition of hypothalamic carnitine palmitoyltransferase-1 decreases food intake and glucose production. Link
  • PubMed. (1982).
  • PubMed Central. (2011). Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. Link
  • PubMed. (1997).
  • PubMed. (2022). Inhibition of carnitine palmitoyltransferase 1A in hepatic stellate cells protects against fibrosis. Link
  • PubMed Central. (2023). A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer. Link
  • Semantic Scholar. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3-(phenyl amino)-8-aza-bicyclo [3.2.1] octan-8-yl)
  • PubMed. (2023). A novel CPT1A covalent inhibitor modulates fatty acid oxidation and CPT1A-VDAC1 axis with therapeutic potential for colorectal cancer. Link
  • ResearchGate. (2025). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)
  • Frontiers. (2023). Mitochondrial CPT1A: Insights into structure, function, and basis for drug development. Link
  • PubMed. (2018).
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  • PubMed. (2020).
  • PubMed. (2006).

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Application Note & Protocol: Preparation of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid Stock Solution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the preparation, validation, and storage of high-fidelity stock solutions of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid. Adherence to this protocol is critical for ensuring experimental reproducibility in drug development, biochemical assays, and related research fields. The methodology herein is grounded in established principles of analytical chemistry and has been designed to be a self-validating system, ensuring the accuracy and stability of the resulting solution for downstream applications.

Introduction: The Imperative of a Well-Characterized Stock Solution

This compound is a synthetic carboxylic acid derivative with potential applications in medicinal chemistry and as a pharmaceutical intermediate.[1] As with any experimental workflow, the integrity of the initial reagents dictates the reliability of the downstream data. An improperly prepared stock solution—be it inaccurate in concentration, partially dissolved, or degraded—introduces a fundamental, and often untraceable, error that propagates through subsequent assays. This guide provides a robust methodology to mitigate these risks.

The protocol is divided into three core phases: Preparation , Quality Control (QC) Validation , and Storage & Stability . Each step is accompanied by an explanation of the underlying scientific rationale, empowering the researcher to not only follow the procedure but also to understand the causality behind each experimental choice.

Physicochemical Properties & Safety Considerations

A thorough understanding of the compound's properties is foundational to its effective and safe handling.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₃ClO₂[2][3][4]
Molecular Weight 224.68 g/mol [3][5]
Appearance Cream to grey crystalline powder or crystals.[1][1]
Melting Point 162-164 °C[1][5]
Solubility Soluble in DMSO and other organic solvents.[6]

Safety Precautions:

  • Handling: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields (or goggles), a lab coat, and chemical-resistant gloves.[2] Avoid the formation of dust during handling.[7]

  • Exposure: Avoid contact with skin, eyes, and clothing, as well as ingestion and inhalation.[2][7] In case of skin contact, wash off immediately with plenty of water.[7] For eye contact, rinse immediately with plenty of water for at least 15 minutes.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

  • Incompatible Materials: Keep away from strong oxidizing agents.[7]

Experimental Workflow: A Three-Phase Approach

The preparation of a reliable stock solution is a sequential process. The following diagram illustrates the workflow from initial weighing to final storage and use.

Stock_Solution_Workflow cluster_prep Phase 1: Preparation cluster_qc Phase 2: Quality Control cluster_storage Phase 3: Storage & Use cluster_use Downstream Applications a 1. Calculate Required Mass b 2. Weigh Compound on Calibrated Balance a->b c 3. Select Appropriate Solvent (DMSO) b->c d 4. Dissolve Compound (Vortex/Sonicate) c->d e 5. Verify Concentration (e.g., UV-Vis) d->e f 6. Assess Purity (e.g., HPLC) e->f g 7. Document Results f->g h 8. Aliquot into Working Volumes g->h i 9. Store at Recommended Temperature (-20°C) h->i j 10. Log Use & Monitor Stability i->j k Biochemical Assays j->k l Cell-based Assays j->l m Further Chemical Synthesis j->m

Figure 1: A comprehensive workflow diagram illustrating the key phases of stock solution preparation, from initial calculation to final application.

PART 1: Preparation Protocol

This section details the step-by-step methodology for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials and Reagents:

  • This compound (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Calibrated analytical balance (readable to 0.1 mg)

  • Class A volumetric flasks

  • Amber glass vials with PTFE-lined caps

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator bath

Protocol:

  • Calculate the Required Mass: The mass of the compound needed is determined by the desired final concentration and volume. The formula for this calculation is: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

    For a 10 mM (0.01 mol/L) stock solution in 10 mL (0.01 L): Mass (g) = 0.01 mol/L x 0.01 L x 224.68 g/mol = 0.022468 g = 22.47 mg

  • Weighing the Compound:

    • Tare a clean, dry weighing boat on the analytical balance.

    • Carefully weigh out approximately 22.47 mg of this compound. Record the exact mass to at least four decimal places (in grams).

    • Causality: An accurate mass measurement is the cornerstone of an accurate final concentration. Using a calibrated balance and recording the precise weight allows for the calculation of the actual concentration, rather than relying on the target mass.

  • Solvent Selection and Dissolution:

    • Transfer the weighed compound to a 10 mL Class A volumetric flask.

    • Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask.

    • Rationale for DMSO: DMSO is a widely used solvent for handling organic compounds in a laboratory setting due to its excellent solubilizing properties.[8]

    • Cap the flask and vortex thoroughly for 1-2 minutes.

    • If any solid remains, place the flask in a sonicator bath for 5-10 minutes, or until the solid is completely dissolved. Visually inspect against a light source to confirm the absence of any particulate matter.

    • Causality: Sonication provides energy to break down crystal lattice structures, facilitating the dissolution of sparingly soluble compounds. Complete dissolution is non-negotiable for a homogenous stock solution.

  • Bringing to Final Volume:

    • Once the compound is fully dissolved, carefully add DMSO dropwise until the bottom of the meniscus aligns with the calibration mark on the volumetric flask.

    • Cap the flask and invert it 15-20 times to ensure a homogenous solution.

PART 2: Quality Control (QC) Validation

This phase is essential for verifying the identity, concentration, and purity of the prepared stock solution.

A. Concentration Verification via UV-Vis Spectrophotometry

  • Principle: While a full molar extinction coefficient determination is extensive, a simple UV scan can confirm the presence of the aromatic chromophore and serve as a baseline for future stability checks.

  • Protocol:

    • Prepare a dilution of the stock solution in DMSO to bring the absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

    • Use DMSO as the blank.

    • Scan the diluted sample across a relevant UV wavelength range (e.g., 200-400 nm).

    • Record the wavelength of maximum absorbance (λmax) and the absorbance value. This spectrum serves as a fingerprint for the compound.

B. Purity Assessment via High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC is a powerful technique to separate, identify, and quantify each component in a mixture.[9] This is the gold standard for assessing the purity of a stock solution. A reverse-phase HPLC method is suitable for this compound.[10]

  • Illustrative HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV detector set at the λmax determined by spectrophotometry.

  • Analysis:

    • A pure sample will show a single major peak at a specific retention time.

    • The presence of other peaks indicates impurities or degradation products.

    • The peak area of the main compound should be >98% of the total peak area for a high-purity stock solution.

PART 3: Storage & Stability

Proper storage is crucial for maintaining the integrity of the stock solution over time.[11][12]

Protocol:

  • Aliquoting:

    • Dispense the stock solution into smaller, single-use volumes in amber glass vials with PTFE-lined caps.

    • Causality: Aliquoting prevents contamination of the entire stock from repeated pipetting and minimizes degradation from repeated freeze-thaw cycles.[6][13] Amber vials protect the compound from potential photodegradation.[14]

  • Storage Conditions:

    • For the majority of compounds dissolved in DMSO, stock solutions can be stored at -20°C for up to three months.[6] For longer-term storage, -80°C is recommended.

    • Rationale: Low temperatures slow down chemical degradation processes and reduce solvent evaporation.[15] The chemical stability of compounds in DMSO is influenced by time and temperature.[16]

  • Stability and Re-validation:

    • Before use, allow an aliquot to thaw completely and come to room temperature. Vortex gently to re-dissolve any potential precipitates.

    • It is good practice to periodically re-validate the concentration and purity of a stored stock solution, especially if it has been stored for an extended period.[17] A comparison of the HPLC profile or UV-Vis spectrum to the initial data can indicate any degradation. The stability of compounds in DMSO can vary, with one study showing 92% of compounds remaining after 3 months of storage at room temperature.[18]

Conclusion

The preparation of a this compound stock solution is a foundational procedure that demands meticulous attention to detail. By integrating the principles of accurate measurement, appropriate solvent selection, and robust quality control, researchers can ensure the integrity of their starting material, thereby enhancing the reliability and reproducibility of their experimental outcomes. This self-validating protocol provides a framework for achieving this critical objective.

References
  • Fisher Scientific. "SAFETY DATA SHEET: 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid.
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Application Notes and Protocols for the Preclinical Administration of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chlorophenyl)cyclopentanecarboxylic acid is a compound with potential applications in pharmaceutical development, noted as a synthetic intermediate and for its role in forming organotin(IV) complexes with potential antitumor activity.[1] As with any novel chemical entity, its progression through the drug discovery pipeline necessitates a thorough in vivo evaluation to characterize its pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles. This document provides a comprehensive guide for the dosing and administration of this compound in laboratory animals, with a focus on scientific integrity and best practices in preclinical research.

Compound Profile: this compound

A clear understanding of the physicochemical properties of a compound is foundational to designing effective in vivo studies.

PropertyValueSource
Molecular Formula C12H13ClO2[2][3][4]
Molecular Weight 224.69 g/mol [3][4]
Appearance Cream to grey crystalline powder or crystals[1]
Melting Point 160-164 °C[1][3]
CAS Number 80789-69-1[1][3][4]
Solubility Expected to have low aqueous solubility, a common characteristic of carboxylic acids with aromatic and aliphatic moieties.[5][6][7][8]

The carboxylic acid group may confer some degree of aqueous solubility at physiological pH; however, the presence of the chlorophenyl and cyclopentane rings suggests that the compound is likely lipophilic and will present challenges in formulating simple aqueous solutions for dosing.[9][10]

Preclinical Objectives and Strategic Considerations

The primary objective of initial animal studies with a novel compound like this compound is to establish a foundational understanding of its in vivo behavior. This typically involves:

  • Pharmacokinetic (PK) Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the compound.[11] Key parameters to determine include clearance, volume of distribution, and half-life.

  • Toxicity Assessment: Identifying the maximum tolerated dose (MTD) and any potential target organs for toxicity.[11]

  • Efficacy Evaluation: Assessing the therapeutic effect of the compound in relevant animal models of disease.

The choice of animal model, route of administration, and formulation are all interconnected and should be guided by the intended clinical application of the compound.

Formulation Development for In Vivo Administration

Given the anticipated poor water solubility of this compound, a systematic approach to formulation development is crucial for achieving consistent and reproducible in vivo exposure.

Solubility Screening

A preliminary solubility screen in a panel of pharmaceutically acceptable vehicles is the first step. This will inform the selection of an appropriate dosing vehicle.

Protocol for Solubility Screening:

  • Weigh out a known amount of this compound (e.g., 10 mg) into several small glass vials.

  • Add a known volume (e.g., 1 mL) of each test vehicle to a separate vial.

  • Agitate the vials at room temperature for a specified period (e.g., 24 hours) to ensure equilibrium is reached.

  • Visually inspect for undissolved material.

  • If undissolved material is present, centrifuge the samples and quantify the amount of dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Table of Common Excipients for Solubility Screening:

Vehicle CategoryExamplesRationale
Aqueous Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in Water (D5W)To assess baseline aqueous solubility.
Co-solvents Polyethylene glycol 300/400 (PEG300/400), Propylene glycol (PG), EthanolTo increase the solubility of lipophilic compounds.[7]
Surfactants Tween® 80, Cremophor® EL, Solutol® HS 15To improve wettability and form micelles that can solubilize poorly soluble compounds.[7]
Lipids Corn oil, Sesame oil, Medium-chain triglycerides (MCT)For the formulation of lipid-based drug delivery systems (LBDDS).[7][8]
Complexing Agents Cyclodextrins (e.g., HP-β-CD)To form inclusion complexes that enhance aqueous solubility.[7]
Recommended Formulation Strategies

Based on the results of the solubility screen, one of the following formulation strategies can be employed:

  • Suspension: If the compound has very low solubility in all tested vehicles, a micronized suspension can be prepared. A suspending agent such as 0.5% carboxymethylcellulose (CMC) or tragacanth in saline is often used to ensure uniform dosing.[12][13]

  • Solution: If a suitable co-solvent or surfactant system is identified, a clear solution can be prepared. This is often the preferred option as it eliminates concerns about dissolution rate in vivo.

  • Lipid-Based Formulation: For highly lipophilic compounds, a self-emulsifying drug delivery system (SEDDS) or a simple oil solution may be appropriate, particularly for oral administration.[6][8]

Dose Calculation and Preparation

Accurate dose calculation is fundamental to the integrity of any preclinical study.

Dose Calculation Formula:

Example Calculation:

  • Dose: 10 mg/kg

  • Animal: Rat

  • Body Weight: 0.25 kg

  • Concentration of Dosing Solution: 2 mg/mL

It is common practice to adjust the concentration of the dosing solution to achieve a consistent dosing volume per kilogram of body weight (e.g., 5 mL/kg for oral administration in rats).[12][14]

Protocols for Routes of Administration

The choice of administration route depends on the study's objectives and the compound's properties. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[15]

Oral Administration (PO) via Gavage

Oral administration is a common route for preclinical studies, especially if it is the intended clinical route.[16][17]

Protocol for Oral Gavage in Rats:

  • Animal Restraint: Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Gently insert the needle into the mouth, over the tongue, and into the esophagus. The needle should pass with minimal resistance.

  • Substance Administration: Slowly administer the calculated volume of the dosing formulation.

  • Needle Removal: Gently remove the gavage needle.

  • Monitoring: Observe the animal for any signs of distress, such as choking or difficulty breathing.

Intravenous Administration (IV)

Intravenous administration provides 100% bioavailability and is often used in early PK studies to determine clearance and volume of distribution.[16][17]

Protocol for Intravenous Injection in Rats (Lateral Tail Vein):

  • Animal Restraint and Warming: Place the rat in a suitable restraint device. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Vein Visualization: Visualize one of the lateral tail veins.

  • Needle Insertion: Using a 25-gauge or smaller needle attached to the syringe containing the dosing solution, insert the needle into the vein at a shallow angle.

  • Confirmation of Placement: Gently pull back on the plunger to see if blood enters the syringe, confirming proper placement in the vein.

  • Substance Administration: Slowly inject the dosing solution.

  • Needle Removal and Hemostasis: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Intraperitoneal Administration (IP)

Intraperitoneal injection is a common parenteral route in rodents, offering rapid absorption.[15][17]

Protocol for Intraperitoneal Injection in Rats:

  • Animal Restraint: Gently restrain the rat, exposing the abdomen.

  • Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the bladder and cecum.

  • Needle Insertion: Insert a 23- to 25-gauge needle at a 30- to 45-degree angle into the peritoneal cavity.

  • Aspiration: Gently aspirate to ensure no blood or urine is drawn back, which would indicate improper needle placement.

  • Substance Administration: Inject the dosing solution.

  • Needle Removal: Withdraw the needle.

Recommended Maximum Dosing Volumes:

SpeciesOral (PO) (mL/kg)Intravenous (IV) (mL/kg)Intraperitoneal (IP) (mL/kg)
Mouse 10510
Rat 10510
Dog 5-155-10N/A
Non-Human Primate ≤5≤5N/A

Data adapted from Prisys Biotech.[14]

Pilot Pharmacokinetic (PK) Study Design

A pilot PK study is recommended to gain initial insights into the in vivo behavior of this compound.

Example Pilot PK Study Design in Rats:

  • Animals: Sprague-Dawley rats (n=3 per group).

  • Groups:

    • Group 1: 2 mg/kg Intravenous (IV) bolus.

    • Group 2: 10 mg/kg Oral (PO) gavage.

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[11]

  • Bioanalysis: Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, Cmax, Tmax, and oral bioavailability.

Visualizations

Experimental Workflow for Preclinical Evaluation

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Data Analysis Solubility Screening Solubility Screening Vehicle Selection Vehicle Selection Solubility Screening->Vehicle Selection Formulation Optimization Formulation Optimization Vehicle Selection->Formulation Optimization Dose Range Finding Dose Range Finding Formulation Optimization->Dose Range Finding Pilot PK Study Pilot PK Study Dose Range Finding->Pilot PK Study Efficacy/Toxicity Studies Efficacy/Toxicity Studies Pilot PK Study->Efficacy/Toxicity Studies Bioanalysis Bioanalysis Efficacy/Toxicity Studies->Bioanalysis PK/PD Modeling PK/PD Modeling Bioanalysis->PK/PD Modeling Report Generation Report Generation PK/PD Modeling->Report Generation

Caption: A generalized workflow for the preclinical evaluation of a novel compound.

Decision Tree for Route of Administration

G Study Objective Study Objective Determine Absolute Bioavailability? Determine Absolute Bioavailability? Study Objective->Determine Absolute Bioavailability? Intended Clinical Route? Intended Clinical Route? Determine Absolute Bioavailability?->Intended Clinical Route? No IV Administration IV Administration Determine Absolute Bioavailability?->IV Administration Yes Rapid Systemic Exposure Needed? Rapid Systemic Exposure Needed? Intended Clinical Route?->Rapid Systemic Exposure Needed? Other Oral (PO) Administration Oral (PO) Administration Intended Clinical Route?->Oral (PO) Administration Oral Intraperitoneal (IP) Administration Intraperitoneal (IP) Administration Rapid Systemic Exposure Needed?->Intraperitoneal (IP) Administration Yes Other Routes (SC, IM, etc.) Other Routes (SC, IM, etc.) Rapid Systemic Exposure Needed?->Other Routes (SC, IM, etc.) No

Caption: Decision-making process for selecting an appropriate route of administration.

Safety and Handling

As with any chemical of unknown toxicity, appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

References

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]
  • University of Washington. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Research A-Z.
  • PRISYS Biotech. (2025, July 31). Preclinical Dosing Guidelines: IV & PO Volume, PH, And Osmolarity For Accurate PK in NHPs And Other Species.
  • Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 57(10), 651-661. [Link]
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  • West Virginia University IACUC. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals.
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Application Notes & Protocols: Investigating the Antimicrobial Potential of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Carboxylic acid derivatives have demonstrated a range of biological activities, including antimicrobial effects, often attributed to their ability to disrupt cell membranes or inhibit essential metabolic pathways.[1][2] This document provides a comprehensive guide for the systematic evaluation of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid , a compound featuring a chlorophenyl moiety and a cyclopentanecarboxylic acid group, as a potential antimicrobial agent. This guide offers detailed, field-proven protocols for researchers to determine the compound's spectrum of activity, potency, mechanism of action, and potential for synergistic application with existing antibiotics. The methodologies are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6]

Introduction: The Rationale for Investigation

The chemical structure of this compound (Figure 1) presents several features that suggest potential antimicrobial activity. The lipophilic chlorophenyl group may facilitate interaction with and penetration of microbial cell membranes, a common mechanism for antibacterial agents.[7][8] The carboxylic acid moiety provides a reactive polar group that could interfere with essential enzymatic processes or membrane potential.[1] The cyclopentane ring serves as a rigid scaffold, potentially optimizing the orientation of these functional groups for target interaction. Preliminary studies on related compounds have shown that such structures can exhibit moderate to strong activity against various bacterial strains.[9][10][11][12]

This application note outlines a structured, three-phase experimental approach to rigorously assess the antimicrobial properties of this molecule, from initial screening to advanced mechanistic and synergistic studies.

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₂H₁₃ClO₂ Molecular Weight: 224.69 g/mol [13] CAS Number: 80789-69-1[14][15]

Compound Preparation and Handling

Accurate and reproducible results begin with proper preparation of the test article.

Protocol 1: Stock Solution Preparation

  • Solubilization: Due to its predicted low aqueous solubility, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 10 mg/mL or ~44.5 mM).

  • Sterilization: The primary stock solution must be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.

  • Working Solutions: Prepare serial dilutions from the sterile primary stock using sterile DMSO or a relevant co-solvent. For final testing in aqueous culture media, the final DMSO concentration should not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms. A vehicle control (media with 1% DMSO) must be included in all experiments.

  • Storage: Store all stock solutions at -20°C in small aliquots to prevent repeated freeze-thaw cycles.

Phase 1: Primary Screening for Antimicrobial Activity

The initial phase aims to determine the compound's spectrum of activity and its minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms.

Recommended Microbial Panel:

A diverse panel is crucial for determining the breadth of activity. The "ESKAPE" pathogens, which are leading causes of nosocomial infections and are often multidrug-resistant, are a recommended starting point:

  • Enterococcus faecium (Gram-positive)

  • Staphylococcus aureus (Gram-positive), including Methicillin-resistant S. aureus (MRSA)

  • Klebsiella pneumoniae (Gram-negative)

  • Acinetobacter baumannii (Gram-negative)

  • Pseudomonas aeruginosa (Gram-negative)

  • Enterobacter species (Gram-negative)

  • Fungal species: Candida albicans

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is adapted from CLSI document M07 and provides a quantitative measure of the compound's potency.[3][16][17]

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2 through 12.

  • Compound Dilution: Add 100 µL of the compound working solution (at 2x the highest desired final concentration) to the wells in column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 50 µL from column 10.

  • Controls:

    • Column 11 (Vehicle Control): Add 50 µL of CAMHB containing the same concentration of DMSO as the test wells (e.g., 2%).

    • Column 12 (Positive Growth Control): Add 100 µL of CAMHB.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not inoculate column 12. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under aerobic conditions.[18]

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[19]

Data Presentation: MIC Values

Summarize the obtained MIC values in a clear, tabular format.

MicroorganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 29213
Staphylococcus aureus (MRSA)ATCC 43300
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This protocol determines whether the compound has a cidal (killing) or static (inhibitory) effect.

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 1-2 colonies).

Phase 2: Mechanistic Investigations

If promising activity is observed in Phase 1, the next logical step is to investigate the compound's mechanism of action. Disruption of the cell membrane is a common mechanism for antimicrobial agents.[7][8]

Protocol 4: Bacterial Membrane Permeability Assay

This assay uses a fluorescent dye, such as Propidium Iodide (PI), which can only enter cells with compromised cytoplasmic membranes.[20][21][22]

  • Cell Preparation: Grow bacteria to the mid-logarithmic phase, then harvest by centrifugation. Wash and resuspend the cells in a suitable buffer (e.g., PBS) to a defined optical density.

  • Assay Setup: In a black, clear-bottom 96-well plate, add the bacterial suspension.

  • Dye Addition: Add Propidium Iodide to each well to a final concentration of 1-5 µM.

  • Compound Addition: Add varying concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a positive control (e.g., a known membrane-disrupting agent like Polymyxin B) and a negative (untreated) control.

  • Fluorescence Monitoring: Immediately measure fluorescence intensity over time using a plate reader (Excitation: ~535 nm, Emission: ~617 nm).

  • Data Analysis: An increase in fluorescence intensity relative to the untreated control indicates membrane damage.[23]

Visualization: Hypothetical Mechanism of Action

The following diagram illustrates a potential mechanism where the compound disrupts the bacterial cell membrane, leading to leakage of intracellular components and cell death.

G cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Permeability Increased Membrane Permeability Membrane->Permeability 2. Disrupts Compound 1-(4-Chlorophenyl) cyclopentanecarboxylic acid Interaction Lipophilic Insertion & Disruption Compound->Interaction 1. Targets Interaction->Membrane Leakage Ion & ATP Leakage Permeability->Leakage 3. Causes Death Cell Death Leakage->Death 4. Leads to

Caption: Hypothetical pathway of membrane disruption by the test compound.

Phase 3: Synergy and Biofilm Inhibition Studies

Protocol 5: Checkerboard Synergy Assay

This assay determines if the compound can enhance the efficacy of conventional antibiotics, which can be a strategy to overcome resistance.[24][25]

  • Plate Setup: Use a 96-well plate. Serially dilute antibiotic A (a standard antibiotic) horizontally, and serially dilute compound B (the test compound) vertically. The resulting plate contains a matrix of A and B concentration combinations.[18]

  • Controls: Include rows and columns with each agent alone to re-determine their individual MICs under the assay conditions.

  • Inoculation and Incubation: Inoculate and incubate the plate as described in the MIC protocol.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth.

    • FIC of A = (MIC of A in combination) / (MIC of A alone)

    • FIC of B = (MIC of B in combination) / (MIC of B alone)

    • FIC Index = FIC of A + FIC of B [18][26]

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0[24][26]

Visualization: Checkerboard Assay Workflow

G cluster_setup Plate Setup cluster_exp Experiment cluster_analysis Analysis A Dilute Antibiotic A (Horizontally) Plate Create Concentration Matrix in 96-well Plate A->Plate B Dilute Compound B (Vertically) B->Plate Inoculate Inoculate with Bacteria Plate->Inoculate Incubate Incubate (16-20h, 37°C) Inoculate->Incubate Read Read MICs of Combinations Incubate->Read Calculate Calculate FIC Index (FICA + FICB) Read->Calculate Interpret Interpret Result: Synergy, Additive, or Antagonism Calculate->Interpret

Caption: Workflow for the checkerboard synergy assay.

Protocol 6: Biofilm Inhibition Assay

Many chronic infections are associated with biofilms, which are notoriously resistant to conventional antibiotics. Assessing a compound's ability to inhibit biofilm formation is crucial.[27][28]

  • Biofilm Growth: In a 96-well plate, add bacterial inoculum to a suitable growth medium (e.g., TSB with glucose) containing sub-MIC concentrations of the test compound.

  • Incubation: Incubate the plate under static conditions for 24-48 hours to allow biofilm formation.

  • Washing: Carefully discard the planktonic (free-floating) cells and gently wash the wells with PBS to remove any remaining non-adherent cells.[29]

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[30]

  • Solubilization: Discard the crystal violet solution, wash the wells again, and then add 30% acetic acid or ethanol to solubilize the dye that has stained the adherent biofilm.[29]

  • Quantification: Transfer the solubilized dye to a new plate and measure the absorbance at ~570-595 nm. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.[27]

Conclusion and Future Directions

This document provides a foundational framework for the comprehensive antimicrobial evaluation of this compound. The described protocols, progressing from initial screening to mechanistic and synergistic studies, enable a thorough assessment of its potential as a new antimicrobial lead compound. Positive results, such as potent broad-spectrum activity, a clear mechanism of action, or synergistic effects with existing drugs, would warrant further investigation, including toxicity studies in mammalian cell lines and subsequent in vivo efficacy studies in animal models of infection.

References

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Application Notes & Protocols: A Framework for Investigating the Biological Effects of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals investigating the biological activities of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid. Given its structural features—a carboxylic acid head and a lipophilic chlorophenyl-cyclopentane tail—a primary hypothesis is that this compound may function as a ligand for the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors. PPARs are critical regulators of lipid metabolism, inflammation, and energy homeostasis, making them high-value targets for metabolic and inflammatory diseases.[1] This guide outlines a logical, phased approach, beginning with in vitro target validation and cellular assays, and progressing to in vivo efficacy studies in relevant disease models. Each protocol is designed to be a self-validating system, providing robust and reproducible data to build a comprehensive pharmacological profile of the compound.

Introduction and Scientific Rationale

This compound is a synthetic organic compound whose biological effects are not yet extensively characterized.[2][3] Its chemical structure, however, shares similarities with known hypolipidemic agents and anti-inflammatory drugs, suggesting potential therapeutic utility.[4] The presence of a carboxylic acid group is a common feature in many PPAR agonists, which bind to the ligand-binding domain of these transcription factors to modulate gene expression.

This guide is structured to systematically test the hypothesis that this compound is a PPAR agonist. The experimental design follows a hierarchical progression, ensuring that resource-intensive in vivo studies are only initiated after clear evidence of on-target activity is established in vitro.

Physicochemical Properties of the Test Compound
PropertyValueSource
Molecular Formula C₁₂H₁₃ClO₂[5]
Molecular Weight 224.68 g/mol [4]
Appearance White to off-white solid[4]
Canonical SMILES C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)O[3]
InChIKey QJNFJEMGWIQMJT-UHFFFAOYSA-N[3]

Experimental Workflow: A Phased Approach

A tiered approach is essential for efficient drug discovery. This workflow ensures that each phase logically informs the next, building a robust data package from molecular interactions to whole-organism physiology.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy Studies cluster_2 Phase 3: Data Analysis & Interpretation A Target Engagement: PPA-R Transactivation Assay B Cellular Activity: Gene Expression (qPCR) A->B Confirm target genes E Model Selection: (e.g., ApoE-/- or HFD Mice) A->E Positive in vitro results trigger in vivo studies C Protein Level Confirmation: Western Blot B->C Validate protein expression D Cytotoxicity Assessment: Cell Viability (MTT Assay) D->A Determine non-toxic dose range F Dosing & Administration G Endpoint Analysis: Metabolic, Histological, Biomarker H Statistical Analysis (ANOVA, t-test) G->H Collect data I Integrated Pharmacological Profile H->I Synthesize findings

Caption: A phased experimental workflow for characterizing this compound.

Phase 1: In Vitro Characterization Protocols

The primary goal of this phase is to determine if the compound directly interacts with PPARs and elicits a functional response in a controlled cellular environment.

Protocol: PPAR Transcriptional Activation Assay

Causality: This assay directly measures the ability of the compound to activate the ligand-binding domain (LBD) of PPAR subtypes (α, γ, β/δ).[6] It utilizes a chimeric receptor system where the PPAR LBD is fused to a Gal4 DNA-binding domain.[7] Ligand binding induces a conformational change, leading to the expression of a reporter gene (e.g., luciferase), providing a quantifiable readout of receptor activation.

Methodology:

  • Cell Culture: Plate HEK293T cells in 96-well plates at a density of 3 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Transfection: Co-transfect cells with two plasmids:

    • An expression plasmid for the chimeric receptor (e.g., pBIND-hPPARα-LBD).

    • A reporter plasmid containing the Gal4 upstream activation sequence driving luciferase expression (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro]).

  • Compound Treatment: After 24 hours of recovery post-transfection, replace the medium with fresh medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., WY-14643 for PPARα).[6]

  • Incubation: Incubate the cells for 18-24 hours at 37°C.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control (e.g., Renilla luciferase) or total protein content. Plot the fold activation relative to the vehicle control against the compound concentration to determine the EC₅₀.

Protocol: Cell Viability (MTT) Assay

Causality: Before assessing functional outcomes like gene expression, it is critical to establish a non-toxic concentration range for the compound. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals.[8][9]

Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 human hepatoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Treat cells with a range of compound concentrations (e.g., 0.1 µM to 200 µM) for the desired duration (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Protocol: Gene Expression Analysis by qPCR

Causality: If the compound activates a PPAR, it should regulate the transcription of known PPAR target genes. This assay validates the transactivation results by measuring changes in endogenous mRNA levels.[11][12] For PPARα, key target genes are involved in fatty acid transport and oxidation, such as CD36 and Carnitine Palmitoyltransferase 1A (CPT1A).[7]

cluster_0 PPARα Activation Pathway Compound 1-(4-Chlorophenyl) cyclopentanecarboxylic acid PPAR PPARα/RXR Heterodimer Compound->PPAR Binds & Activates PPRE PPRE (in Promoter Region) PPAR->PPRE Binds to DNA Genes Target Genes (e.g., CPT1A, CD36) mRNA mRNA Transcription Genes->mRNA Upregulates Protein Protein Synthesis mRNA->Protein Effect Increased Fatty Acid Oxidation Protein->Effect

Caption: Simplified PPARα signaling pathway leading to increased fatty acid metabolism.

Methodology:

  • Cell Culture and Treatment: Plate HepG2 cells, grow to ~80% confluency, and treat with the compound at non-toxic concentrations (determined by MTT assay) for 18-24 hours.

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit. Assess RNA quality and quantity using a spectrophotometer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase kit.[12]

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for target genes (CPT1A, CD36) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Thermal Cycling: Run the reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[13] This method normalizes the expression of the target gene to the housekeeping gene and compares the treated sample to the vehicle control.[14]

Protocol: Protein Expression Analysis by Western Blot

Causality: This technique confirms that observed changes in mRNA levels translate into corresponding changes in protein expression, providing a more complete picture of the compound's cellular effects. It involves separating proteins by size, transferring them to a membrane, and detecting a specific protein of interest using antibodies.[15]

Methodology:

  • Sample Preparation: Treat cells as described for qPCR. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[16]

  • SDS-PAGE: Denature protein lysates in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[17]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CPT1A) overnight at 4°C. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH).

Phase 2: In Vivo Preclinical Efficacy Studies

Upon successful in vitro validation, the next step is to assess the compound's efficacy in a living organism using an appropriate disease model.

Rationale for Animal Model Selection

The choice of animal model is critical and must reflect the human pathophysiology of the target disease.[18]

  • Dyslipidemia and Atherosclerosis: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice fed a high-fat or Western-type diet are the gold standard.[19][20] These models spontaneously develop hypercholesterolemia and atherosclerotic plaques similar to those in humans.[21][22]

  • Non-Alcoholic Fatty Liver Disease (NAFLD): Diet-induced models, such as C57BL/6 mice fed a high-fat diet (HFD), are commonly used as they recapitulate the metabolic syndrome features associated with human NAFLD.[18][23][24]

Experimental Design for an Atherosclerosis Study

This is an example protocol using the ApoE-/- mouse model.

ParameterDescription
Animal Model Male ApoE-/- mice, 8-10 weeks old
Diet Western-type diet (e.g., 42% kcal from fat, 0.2% cholesterol)
Study Groups (n=10-12/group) 1. Vehicle Control (e.g., 0.5% carboxymethylcellulose, oral gavage) 2. Compound (Low Dose) 3. Compound (High Dose) 4. Positive Control (e.g., Fenofibrate)
Dosing Regimen Daily oral gavage for 12-16 weeks
Monitoring Body weight and food intake (weekly)
Primary Endpoints • Plasma lipid profile (Total Cholesterol, LDL, HDL, Triglycerides) at baseline and termination. • Quantification of atherosclerotic plaque area in the aortic root (en face Oil Red O staining).
Secondary Endpoints • Liver histopathology (H&E for inflammation, Oil Red O for steatosis). • Serum ALT/AST levels for liver toxicity. • Gene/protein expression analysis of PPAR target genes in liver tissue.
Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines, such as those from the NIH and the European Medicines Agency (EMA).[25][26] The principles of the 3Rs (Replacement, Reduction, and Refinement) must be strictly adhered to, ensuring the use of alternatives where possible, minimizing the number of animals used, and refining procedures to improve animal welfare.[27][28][29]

Statistical Analysis and Data Interpretation

Proper statistical analysis is crucial for the integrity of preclinical data.[30]

  • For comparing two groups, an unpaired Student's t-test is appropriate.

  • For comparing more than two groups, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) should be used.[31]

  • A p-value of <0.05 is typically considered statistically significant.[32]

  • Data should be presented as mean ± standard error of the mean (SEM).

The collective data from these phased experiments will allow researchers to build a comprehensive profile of this compound, validating its molecular target, defining its cellular effects, and demonstrating its potential therapeutic efficacy in a relevant disease context.

References

  • Yang, M. M., et al. (2017). Animal models of non-alcoholic fatty liver disease: current perspectives and recent advances. Journal of Biomedical Science.
  • He, S., et al. (2010). Animal models of nonalcoholic fatty liver disease/nonalcoholic steatohepatitis. Journal of Biomedicine and Biotechnology.
  • Varghese, J. F., et al. (2001). Advances in experimental dyslipidemia and atherosclerosis. Current Science.
  • Meex, R. C. R., & Watt, M. J. (2017). Non-Alcoholic Fatty Liver Disease: Translating Disease Mechanisms into Therapeutics Using Animal Models. Molecular Metabolism.
  • Trak-Smayra, V., et al. (2011). Genetic and Diet-Induced Animal Models for Non-Alcoholic Fatty Liver Disease (NAFLD) Research. Journal of Biomedicine and Biotechnology.
  • Schlegel, A. (2016). Zebrafish Models for Dyslipidemia and Atherosclerosis Research. Frontiers in Endocrinology.
  • Azure Biosystems. (n.d.). 6 Western Blotting Steps. Azure Biosystems.
  • Anstee, Q. M., & Goldin, R. D. (2006). Animal Models of Nonalcoholic Fatty Liver Disease—A Starter's Guide. Digestive Diseases.
  • Bitesize Bio. (2023). Relative Quantification of Gene Expression Using qPCR. Bitesize Bio.
  • Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models. Charles River Laboratories.
  • Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. ResearchGate.
  • Pharmabiz.com. (2024). Statistical analysis in study plans of pre-clinical safety studies. Pharmabiz.com.
  • Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. Journal of Nuclear Cardiology.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
  • IKOSA. (2023). The Key To Robust Translational Results In Preclinical Data Analysis. IKOSA.
  • QIAGEN. (n.d.). Absolute Quantification qPCR vs Relative Quantification qPCR. QIAGEN.
  • Liu, G., et al. (2022). Genetically Engineered Hamster Models of Dyslipidemia and Atherosclerosis. Methods in Molecular Biology.
  • O'Connell, J., et al. (2016). A simple, accurate and universal method for quantification of PCR. Scientific Reports.
  • IDEAS ESRs. (2017). The role of a statistician in drug development: Pre-clinical studies. Medium.
  • Jawad, H., et al. (2022). Experimental Atherosclerosis Research on Large and Small Animal Models in Vascular Surgery. European Journal of Vascular and Endovascular Surgery.
  • European Medicines Agency. (n.d.). Ethical use of animals in medicine testing. European Medicines Agency.
  • Auerbach, S. S., et al. (2021). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Toxicology.
  • BioBoston Consulting. (2024). FDA's Approach to Drug Testing with Laboratory Animals. BioBoston Consulting.
  • Badyal, D. K., & Desai, C. (2014). Ethical considerations regarding animal experimentation. Indian Journal of Pharmacology.
  • St. Hope Rx. (2024). Regulations: Animal Testing for Drug Development?. St. Hope Rx.
  • Zhang, L. L., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry.
  • MySkinRecipes. (n.d.). 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid. MySkinRecipes.
  • MySkinRecipes. (n.d.). 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic Acid. MySkinRecipes.
  • Tyagi, S., et al. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of Advanced Pharmaceutical Technology & Research.
  • PubChem. (n.d.). 1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid 3-(4-phenyl-piperidin-1-yl)-propyl ester; hydrochloride. PubChem.
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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving challenges in the synthesis of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve issues leading to low product yield.

I. Understanding the Synthetic Landscape

The synthesis of this compound typically proceeds through a two-step process: the formation of the intermediate 1-(4-chlorophenyl)cyclopentanecarbonitrile, followed by its hydrolysis to the final carboxylic acid product. Low yield in the final product can often be traced back to inefficiencies in either of these critical stages. This guide will address potential pitfalls in both steps.

II. FAQs and Troubleshooting: Synthesis of 1-(4-chlorophenyl)cyclopentanecarbonitrile

The most common route to the nitrile intermediate involves the reaction of 4-chlorobenzyl cyanide with 1,4-dibromobutane or a related alkylating agent.

Question 1: My reaction to form 1-(4-chlorophenyl)cyclopentanecarbonitrile has a low yield, with a significant amount of starting material remaining. What are the likely causes?

Answer:

Low conversion in this alkylation reaction is often due to suboptimal reaction conditions or reagent quality. Here’s a breakdown of potential causes and solutions:

  • Insufficient Base Strength or Stoichiometry: The deprotonation of 4-chlorobenzyl cyanide is a critical first step. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.

    • Troubleshooting:

      • Ensure you are using a sufficiently strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH).

      • Use at least a stoichiometric equivalent of the base. It is often beneficial to use a slight excess (e.g., 1.1 equivalents) to ensure complete deprotonation.

  • Reaction Temperature and Time: Alkylation reactions require sufficient thermal energy and time to go to completion.

    • Troubleshooting:

      • If the reaction is sluggish, consider gradually increasing the temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting material.

      • Ensure the reaction is allowed to proceed for an adequate duration. Overnight reactions are common for these types of alkylations.

  • Solvent Purity: Protic impurities, such as water or alcohols, in the solvent can quench the carbanion intermediate, leading to low conversion.

    • Troubleshooting:

      • Always use anhydrous solvents for this reaction. Ensure your solvent is freshly distilled or from a sealed bottle.

Question 2: I am observing the formation of significant byproducts in my nitrile synthesis. How can I minimize these?

Answer:

Side reactions are a common cause of low yields. In this synthesis, the primary byproduct is often from the dialkylation of the 4-chlorobenzyl cyanide or elimination reactions.

  • Dialkylation: The desired mono-alkylated product can be deprotonated again and react with another molecule of the alkylating agent.

    • Troubleshooting:

      • Control the stoichiometry of your reagents carefully. Using a slight excess of the 4-chlorobenzyl cyanide relative to the 1,4-dibromobutane can help minimize dialkylation.

      • Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation.

  • Elimination Reactions: If using a strong, sterically hindered base, elimination reactions of the alkylating agent can compete with the desired substitution.

    • Troubleshooting:

      • While a strong base is necessary, an overly hindered base might favor elimination. Sodium amide or sodium hydride are generally good choices.

III. FAQs and Troubleshooting: Hydrolysis of 1-(4-chlorophenyl)cyclopentanecarbonitrile

The hydrolysis of the nitrile to the carboxylic acid is the final and critical step. While often high-yielding, incomplete reaction or product degradation can be problematic. A known method for a similar compound, 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile, involves refluxing with 20% sulfuric acid for 10-12 hours, achieving a yield of 90-95%[1].

Question 3: My hydrolysis of 1-(4-chlorophenyl)cyclopentanecarbonitrile is incomplete, and I am isolating a mixture of the nitrile and the carboxylic acid. What should I do?

Answer:

Incomplete hydrolysis is the most common issue in this step. The stability of the nitrile can make its conversion to the carboxylic acid challenging.

  • Insufficient Reaction Time or Temperature: Hydrolysis of nitriles, especially sterically hindered ones, can be slow.

    • Troubleshooting:

      • Increase the reflux time. Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the starting nitrile.

      • Ensure the reaction mixture is maintaining a vigorous reflux.

  • Inadequate Acid or Base Concentration: The concentration of the acid or base used for hydrolysis is crucial.

    • Troubleshooting:

      • For acid hydrolysis, using a moderately concentrated acid solution (e.g., 20-40% sulfuric acid or concentrated hydrochloric acid) is often effective.

      • For base hydrolysis, a concentrated solution of sodium hydroxide or potassium hydroxide in a high-boiling solvent like ethylene glycol can be effective[2].

Question 4: After acidification of the basic hydrolysis workup, I am getting a low yield of my precipitated carboxylic acid. Where could my product have gone?

Answer:

Low recovery after workup can be due to several factors related to the properties of the carboxylic acid and its salt.

  • Incomplete Precipitation: The solubility of the carboxylic acid in the aqueous solution can lead to losses.

    • Troubleshooting:

      • Ensure the pH of the aqueous layer is sufficiently acidic (pH 2-4) to fully protonate the carboxylate salt[1]. Use a pH meter or pH paper to verify.

      • Cooling the mixture in an ice bath after acidification can help to decrease the solubility of the carboxylic acid and improve precipitation.

  • Emulsion Formation during Extraction: During the workup, emulsions can form, trapping the product in the interface between the organic and aqueous layers.

    • Troubleshooting:

      • Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.

      • If an emulsion persists, filtering the entire mixture through a pad of celite can sometimes be effective.

Question 5: I am concerned about the purity of my final product. What are some common impurities and how can I remove them?

Answer:

The most likely impurity is unreacted nitrile. Purification is key to obtaining a high-quality final product.

  • Purification Strategy:

    • Recrystallization: This is often the most effective method for purifying the final carboxylic acid. A suitable solvent system will have the carboxylic acid being soluble at high temperatures and insoluble at low temperatures. Petroleum ether has been used for a similar compound[2].

    • Acid-Base Extraction: During the workup, a thorough extraction with a basic aqueous solution (e.g., 10% NaOH) will selectively move the carboxylic acid into the aqueous layer, leaving non-acidic impurities like the starting nitrile in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure product[1].

IV. Alternative Synthetic Approaches and Their Pitfalls

While the nitrile hydrolysis route is common, other methods exist, each with its own set of challenges.

Grignard Reaction Approach

A Grignard reaction could involve reacting a cyclopentyl magnesium halide with 4-chlorobenzoyl chloride or reacting a 4-chlorophenyl magnesium halide with cyclopentanecarbonyl chloride.

Common Issues with Grignard Reactions:

  • Reagent Formation Failure: Grignard reagents are highly sensitive to moisture and air. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon)[3][4].

  • Side Reactions: A common side reaction is the coupling of the Grignard reagent with the starting alkyl/aryl halide, leading to the formation of biphenyl or dicyclopentyl byproducts[4]. This is favored by higher temperatures and high concentrations of the halide.

Bucherer-Bergs Reaction

This multicomponent reaction involves reacting a ketone (in this case, 4-chlorophenyl cyclopentyl ketone) with cyanide and ammonium carbonate to form a hydantoin, which can then be hydrolyzed to an amino acid[5][6][7]. This is a more indirect route to the target carboxylic acid.

Challenges with the Bucherer-Bergs Reaction:

  • Reaction Conditions: The reaction is sensitive to pH and reagent ratios. A pH of 8-9 is generally optimal[5].

  • Subsequent Hydrolysis: The hydrolysis of the resulting hydantoin to the carboxylic acid can be harsh and may lead to side reactions or decomposition.

V. Experimental Protocols and Data

Protocol: Hydrolysis of 1-(4-chlorophenyl)cyclopentanecarbonitrile
  • To a round-bottom flask, add 1-(4-chlorophenyl)cyclopentanecarbonitrile (1 equivalent).

  • Add a 20% aqueous solution of sulfuric acid (approximately 10 mL per gram of nitrile)[1].

  • Heat the mixture to reflux and maintain for 10-12 hours, or until TLC/HPLC analysis indicates the consumption of the starting material[1].

  • Cool the reaction mixture to room temperature and extract with an organic solvent such as ethyl acetate.

  • Extract the combined organic layers with a 10-20% sodium hydroxide solution. This will transfer the carboxylic acid product into the aqueous layer[1].

  • Separate the aqueous layer and cool it in an ice bath.

  • Slowly acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-4, which will cause the carboxylic acid to precipitate[1].

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If necessary, recrystallize the product from a suitable solvent to improve purity.

Parameter Recommendation Rationale
Hydrolysis Reagent 20% H₂SO₄ or conc. HClEffective for nitrile hydrolysis.
Reaction Time 10-12 hours (monitor)Ensures complete conversion.
Workup pH 2-4Ensures complete precipitation of the carboxylic acid[1].
Purification RecrystallizationHigh purity product.

VI. Visualizing the Process

Reaction Pathway and Troubleshooting Logic

Synthesis_Troubleshooting cluster_nitrile_synthesis Nitrile Synthesis cluster_hydrolysis Hydrolysis cluster_troubleshooting_nitrile Troubleshooting (Nitrile) cluster_troubleshooting_hydrolysis Troubleshooting (Hydrolysis) Start_Nitrile Start: 4-Chlorobenzyl Cyanide + 1,4-Dibromobutane Base Add Strong Base (e.g., NaH) Start_Nitrile->Base Deprotonation Alkylation Alkylation Reaction Base->Alkylation Nitrile_Product 1-(4-chlorophenyl)cyclopentanecarbonitrile Alkylation->Nitrile_Product Low_Conversion_N Low Conversion? Alkylation->Low_Conversion_N Side_Products_N Side Products? Alkylation->Side_Products_N Start_Hydrolysis Start: Nitrile Intermediate Nitrile_Product->Start_Hydrolysis Acid_Hydrolysis Reflux with H₂SO₄ Start_Hydrolysis->Acid_Hydrolysis Workup Workup & Precipitation Acid_Hydrolysis->Workup Incomplete_Hydrolysis Incomplete Hydrolysis? Acid_Hydrolysis->Incomplete_Hydrolysis Final_Product This compound Workup->Final_Product Low_Recovery Low Recovery? Workup->Low_Recovery Check_Base Check Base Strength & Stoichiometry Low_Conversion_N->Check_Base Yes Check_Conditions_N Check Temp & Time Low_Conversion_N->Check_Conditions_N Yes Control_Stoichiometry Control Reagent Stoichiometry Side_Products_N->Control_Stoichiometry Yes Increase_Time_Temp Increase Reflux Time/Temp Incomplete_Hydrolysis->Increase_Time_Temp Yes Check_pH Check Precipitation pH Low_Recovery->Check_pH Yes Optimize_Extraction Optimize Extraction Low_Recovery->Optimize_Extraction Yes

Caption: A workflow diagram illustrating the synthesis pathway and key troubleshooting checkpoints.

VII. References

  • Benchchem. 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride | 71501-44-5. Accessed January 7, 2026.

  • Benchchem. 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic Acid. Accessed January 7, 2026.

  • Alfa Chemistry. Bucherer-Bergs Reaction. Accessed January 7, 2026.

  • Wikipedia. Bucherer–Bergs reaction. Accessed January 7, 2026.

  • ChemicalBook. 1-(4-CHLOROPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID synthesis. Accessed January 7, 2026.

  • Google Patents. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone. Accessed January 7, 2026.

  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3979.

  • Benchchem. Application Notes & Protocols: Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane via Grignard Reaction. Accessed January 7, 2026.

  • Organic Syntheses. Cyclopentanecarboxylic acid, methyl ester. Accessed January 7, 2026.

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Accessed January 7, 2026.

  • PrepChem.com. Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid. Accessed January 7, 2026.

Sources

Technical Support Center: Optimizing the Synthesis of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-chlorophenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols. Our goal is to help you enhance the yield, purity, and efficiency of your synthesis.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several primary routes. The selection of a specific pathway often depends on the available starting materials, scalability, and desired purity of the final product. Two prevalent methods are:

  • Grignard Reaction: This classic organometallic approach involves the reaction of a Grignard reagent, prepared from a suitable halo-substituted cyclopentane derivative, with a 4-chlorophenyl-containing electrophile, followed by carboxylation.[1][2]

  • Phase-Transfer Catalysis (PTC): This method offers a robust alternative, particularly for alkylation reactions, and can provide high yields under milder conditions.[3][4][5]

This guide will focus on troubleshooting and optimizing these common synthetic routes.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Grignard Reaction Pathway

Q1: My Grignard reaction fails to initiate. What are the common causes and solutions?

A1: Failure of Grignard reaction initiation is a frequent issue, primarily due to the presence of moisture or impurities on the magnesium surface.

  • Causality: Grignard reagents are highly reactive and will react with even trace amounts of water, which quenches the reagent and prevents its formation.[2] An oxide layer on the magnesium turnings can also inhibit the reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried, for instance, by flame-drying under an inert atmosphere (nitrogen or argon).[1] Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are crucial.

    • Activate Magnesium: The magnesium turnings can be activated by adding a small crystal of iodine, which chemically cleans the surface.[1] The disappearance of the brown iodine color is an indicator of reaction initiation. Gentle heating or crushing the magnesium with a dry stirring rod can also help.

    • Initiator: A small amount of pre-formed Grignard reagent or a more reactive alkyl halide like 1,2-dibromoethane can be added to initiate the reaction.

Q2: I am observing a significant amount of a biphenyl-type impurity in my final product. How can I minimize this side reaction?

A2: The formation of biphenyl derivatives is a common side reaction in Grignard syntheses involving aryl halides.[2]

  • Causality: This side product arises from the coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling). This is more prevalent at higher temperatures and with higher concentrations of the aryl halide.

  • Optimization Strategies:

    • Control Temperature: Maintain a low reaction temperature, especially during the formation of the Grignard reagent and its subsequent reaction.

    • Slow Addition: Add the aryl halide dropwise to the magnesium suspension to maintain a low instantaneous concentration. Similarly, add the electrophile slowly to the formed Grignard reagent.

    • Solvent Choice: The choice of solvent can influence the rate of side reactions. While THF is a common solvent, in some cases, a less polar solvent like diethyl ether might reduce coupling.

Q3: The yield of my desired carboxylic acid is low after the carboxylation step. What could be the issue?

A3: Low carboxylation yields can result from several factors, including incomplete reaction with CO2 or loss of product during workup.

  • Causality: The Grignar reagent can react with atmospheric CO2 before the intended carboxylation. Additionally, the carboxylate salt formed must be effectively protonated to yield the final carboxylic acid.

  • Troubleshooting Protocol:

    • Efficient CO2 Delivery: Use dry ice (solid CO2) and add the Grignard solution to a slurry of crushed dry ice in an anhydrous solvent. This ensures a high concentration of CO2. Alternatively, bubble dry CO2 gas through the reaction mixture.

    • Proper Quenching: After the carboxylation, the reaction mixture should be quenched with a dilute acid (e.g., HCl or H2SO4) to protonate the carboxylate salt.[6] Ensure the pH is sufficiently acidic (pH 2-4) to fully protonate the product.

    • Extraction: The carboxylic acid product may require multiple extractions from the aqueous layer with an organic solvent like ethyl acetate to ensure complete recovery.

Phase-Transfer Catalysis (PTC) Pathway

Q4: My phase-transfer catalyzed alkylation is slow and gives a low yield. How can I improve the reaction efficiency?

A4: The efficiency of a PTC reaction is highly dependent on the catalyst, solvent system, and reaction conditions.[4][5]

  • Causality: The phase-transfer catalyst's role is to transport the reactive anion from the aqueous or solid phase to the organic phase where the reaction occurs.[3] An inappropriate catalyst or poor mixing can limit this transport and slow the reaction.

  • Optimization Parameters:

    • Catalyst Selection: Quaternary ammonium salts (e.g., tetrabutylammonium bromide) and phosphonium salts are common PTCs.[4] The choice of catalyst can significantly impact the reaction rate. Sometimes, screening a few different catalysts is necessary.

    • Solvent System: A two-phase system of an organic solvent (e.g., toluene, dichloromethane) and an aqueous solution of the base (e.g., NaOH) is typical. The organic solvent should have low miscibility with water.

    • Stirring: Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating the transfer of the reactive species by the catalyst.

    • Temperature: Increasing the reaction temperature can enhance the rate, but it may also lead to side reactions. A temperature range of 40-60 °C is often a good starting point.[7]

Q5: I am struggling with the purification of my product from the PTC reaction mixture. What are the best practices?

A5: Purification challenges in PTC often involve removing the catalyst and unreacted starting materials.

  • Troubleshooting Purification:

    • Workup: After the reaction, the organic layer should be washed with water to remove the bulk of the catalyst and any inorganic salts. A subsequent wash with a dilute acid can help remove basic impurities.

    • Extraction of the Acid: To separate the carboxylic acid product from neutral organic impurities, you can extract the organic layer with an aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated to its water-soluble salt. The aqueous layer can then be separated and acidified to precipitate the pure carboxylic acid, which is then collected by filtration.[8]

    • Recrystallization: If impurities are still present, recrystallization from a suitable solvent is an effective final purification step.

III. Experimental Protocols & Data

Optimized Protocol for Grignard Synthesis

This protocol outlines a reliable method for the synthesis of this compound via a Grignard reaction.

Step 1: Preparation of the Grignard Reagent

  • Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 eq) to the flask.

  • Add a small crystal of iodine.

  • In the dropping funnel, place a solution of 1-bromo-1-(4-chlorophenyl)cyclopentane (1.0 eq) in anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gently warm the flask.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation and Workup

  • Cool the Grignard solution to 0 °C in an ice bath.

  • In a separate flask, prepare a slurry of crushed dry ice in anhydrous THF.

  • Slowly add the Grignard solution to the dry ice slurry with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by slowly adding 1M HCl until the aqueous layer is acidic (pH ~2).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

ParameterRecommended ConditionExpected Outcome
Solvent Anhydrous THFGood solubility of reagents, facilitates Grignard formation.
Temperature Reflux for Grignard formation, 0 °C for carboxylationControlled reaction, minimizes side products.
Reactant Ratio Mg:Bromide (1.2:1)Ensures complete consumption of the bromide.
Workup Acidification to pH 2-4Complete protonation of the carboxylate.[6]
Visualizing the Grignard Workflow

Grignard_Workflow cluster_reagent_prep Grignard Reagent Preparation cluster_carboxylation Carboxylation cluster_workup Workup & Purification Start Dry Glassware & Reagents Mg_Activation Activate Magnesium Start->Mg_Activation Bromide_Addition Slowly Add Aryl Bromide Mg_Activation->Bromide_Addition Reflux Reflux to Form Grignard Bromide_Addition->Reflux Cooling Cool to 0°C Reflux->Cooling CO2_Addition Add to Dry Ice Slurry Cooling->CO2_Addition Quench Acidic Quench (HCl) CO2_Addition->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Recrystallize Product Extraction->Purification Finish Pure Product Purification->Finish PTC_Setup Reaction_Vessel Reaction Vessel Organic Phase (Substrate + Solvent) Aqueous Phase (Base + Water) Catalyst PTC Catalyst (e.g., TBAB) Reaction_Vessel:f1->Catalyst Catalyst->Reaction_Vessel:f0 Transports Anion Stirring Vigorous Stirring Stirring->Reaction_Vessel Creates Interface

Caption: Phase-Transfer Catalysis Setup.

IV. References

  • Google Patents. (2006). Process for the preparation of 1-(4-chlorophenyl)-4,4-dimethylpent-1-ene-3-one. Retrieved from

  • Google Patents. (1987). Synthetic routes to cyclopentanecarboxylic acid derivatives. Retrieved from

  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. Retrieved from [Link]

  • Lambert, T. H., & Douglas, C. J. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Molecules, 20(4), 5838–5852. [Link]

  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05).

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

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Technical Support Center: A Researcher's Guide to Improving the Purity of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. Here, you will find a comprehensive collection of frequently asked questions (FAQs) and detailed troubleshooting guides formatted in a user-friendly question-and-answer style to directly address the challenges you may encounter during your purification experiments.

Introduction: The Importance of Purity

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of novel compounds, including those with potential antitumor activities, necessitates a high degree of purity.[1] Impurities, even in trace amounts, can lead to ambiguous analytical data, reduced reaction yields, and potentially misleading biological assay results. This guide provides a systematic approach to identifying and eliminating common impurities, thereby ensuring the integrity of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is largely dictated by its synthetic route. A common pathway to this compound involves the hydrolysis of the corresponding nitrile, 1-(4-chlorophenyl)cyclopentanecarbonitrile.[2][3] Therefore, potential impurities include:

  • Unreacted Starting Materials: Residual 1-(4-chlorophenyl)cyclopentanecarbonitrile.

  • Intermediate Amide: The partially hydrolyzed amide intermediate.

  • Positional Isomers: If the cyclopentane ring is introduced via a Friedel-Crafts type reaction on chlorobenzene, you may have ortho- and meta- isomers of the desired para-substituted product.[4][5][6][7]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any remaining acids or bases.

Q2: What is the first purification step I should consider for a solid crude product?

A2: For a solid product like this compound, recrystallization is often the most effective and straightforward initial purification technique.[8][9] It is particularly adept at removing small amounts of impurities.

Q3: My compound appears as an oil or a sticky solid after synthesis. What should I do?

A3: Oiling out during purification is a common issue. This can be addressed by modifying your recrystallization solvent system or employing a different purification technique altogether, such as column chromatography.

Q4: How can I effectively remove neutral or basic impurities from my acidic product?

A4: Acid-base extraction is a highly selective method for this purpose. By dissolving your crude product in an organic solvent and washing with an aqueous basic solution (like sodium bicarbonate), the carboxylic acid will be converted to its water-soluble carboxylate salt, leaving neutral and basic impurities in the organic layer. Subsequent acidification of the aqueous layer will precipitate your purified carboxylic acid.

Troubleshooting Guides: A Deeper Dive into Purification Techniques

This section provides detailed protocols and troubleshooting advice for the most common purification methods.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The goal is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, promoting the formation of pure crystals while the impurities remain in the mother liquor.

Workflow for Recrystallization:

Recrystallization_Workflow cluster_dissolution Dissolution A Crude Solid B Select Appropriate Solvent System A->B C Dissolve in Minimum Amount of Hot Solvent B->C D Hot Filtration (if insoluble impurities) C->D Optional E Slow Cooling to Room Temperature D->E F Further Cooling in Ice Bath E->F G Vacuum Filtration to Collect Crystals F->G H Wash Crystals with Cold Solvent G->H I Dry Purified Crystals H->I J Pure Crystalline Product I->J

Caption: A generalized workflow for the recrystallization of a solid compound.

Troubleshooting Recrystallization:

Problem Potential Cause Solution
Compound does not dissolve in hot solvent. The solvent is not a good choice.Select a more polar or a different solvent in which the compound has better solubility at elevated temperatures.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower-boiling point solvent. Alternatively, add a small amount of a "poor" solvent to the hot solution to induce crystallization.
No crystals form upon cooling. The solution is not saturated (too much solvent was used), or the cooling process is too rapid.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to provide a nucleation site. Ensure slow cooling.
Low recovery of purified product. Too much solvent was used, or the crystals are partially soluble in the cold solvent.Use the minimum amount of hot solvent for dissolution. Ensure the washing step is performed with ice-cold solvent.
Product is still impure after recrystallization. The impurities have similar solubility profiles to the product.A second recrystallization may be necessary. Consider using a different solvent system or an alternative purification method like chromatography.

Recommended Solvent Systems for Recrystallization:

Solvent System Type Rationale
Ethanol/Water Mixed-SolventThe compound is likely soluble in hot ethanol and less soluble in water. Adding water as an anti-solvent can induce crystallization.[10]
Hexane/Acetone Mixed-SolventAcetone can act as the "good" solvent, while hexane serves as the "poor" solvent to promote crystal formation.[10]
Toluene Single SolventAromatic carboxylic acids often show good solubility in hot toluene and lower solubility at room temperature.
Method 2: Acid-Base Extraction

This technique leverages the acidic nature of the carboxyl group to separate it from neutral and basic impurities.

Workflow for Acid-Base Extraction:

AcidBase_Extraction_Workflow A Crude Product in Organic Solvent B Add Aqueous NaHCO₃ (or other weak base) A->B C Separate Layers B->C D Aqueous Layer (Contains Carboxylate Salt) C->D E Organic Layer (Contains Neutral/Basic Impurities) C->E F Acidify Aqueous Layer with HCl D->F G Precipitated Pure Carboxylic Acid F->G H Filter and Dry G->H I Purified Product H->I

Caption: A schematic representation of the acid-base extraction workflow for purifying a carboxylic acid.

Troubleshooting Acid-Base Extraction:

Problem Potential Cause Solution
Emulsion forms between layers. Vigorous shaking or high concentration of dissolved species.Gently invert the separatory funnel instead of shaking. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Incomplete precipitation upon acidification. The aqueous solution is not sufficiently acidic, or the product has some water solubility.Add more acid and check the pH with litmus paper. If the product is somewhat water-soluble, extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate), then dry and evaporate the organic phase.
Low yield. Incomplete extraction into the aqueous phase or incomplete precipitation.Perform multiple extractions with the basic solution to ensure all the carboxylic acid is converted to its salt. Ensure complete acidification.
Method 3: Column Chromatography

For challenging separations, particularly the removal of isomers or impurities with similar polarities, column chromatography is a powerful tool.

Workflow for Column Chromatography:

Column_Chromatography_Workflow A Dissolve Crude Product in Minimum Solvent C Load Sample onto Column A->C B Prepare Silica Gel Column B->C D Elute with Appropriate Solvent System C->D E Collect Fractions D->E F Analyze Fractions (e.g., by TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified Product H->I

Caption: The general procedure for purifying a compound using column chromatography.

Troubleshooting Column Chromatography:

Problem Potential Cause Solution
Poor separation of spots on the column. The chosen eluent system is not optimal.Develop a better solvent system using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound.
Streaking or tailing of the compound on the column. The carboxylic acid is interacting strongly with the silica gel.Add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to the eluent to keep the compound protonated and minimize interactions with the stationary phase.
Cracking of the silica gel bed. The column was not packed properly, or the solvent polarity was changed too drastically.Ensure the column is packed uniformly. Use a gradient elution with a gradual change in solvent polarity.

Recommended Eluent Systems for Column Chromatography:

A typical starting point for the purification of an aryl-carboxylic acid on silica gel would be a mixture of a non-polar solvent and a more polar solvent, with a small amount of acid. For example:

  • Hexane:Ethyl Acetate (with 0.5% Acetic Acid)

  • Dichloromethane:Methanol (with 0.5% Acetic Acid)

The exact ratio will need to be determined by TLC analysis.

Purity Assessment

After purification, it is crucial to assess the purity of your this compound. Common analytical techniques include:

  • Melting Point Analysis: A sharp melting point range close to the literature value (162-164 °C) is indicative of high purity.[1]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity. A reversed-phase HPLC method with a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier is suitable for this compound.[8][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

By following the guidance in this technical support center, researchers can effectively troubleshoot common purification challenges and obtain high-purity this compound for their research and development needs.

References

  • Recrystallization - Single Solvent. (n.d.). University of Toronto.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 2251-2255.
  • Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. (2023, March 25). YouTube.
  • 1-(4-Chlorophenyl)cyclohexanecarboxylic acid. (2018, May 17). SIELC Technologies.
  • Process for purification of aryl carboxylic acids. (2010). Google Patents.
  • On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. (n.d.). Vedantu.
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle.
  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry.
  • Recrystallization: Choosing Solvent & Inducing Crystallization. (2021, March 22). YouTube.
  • Hydrolysis of nitriles. (n.d.). Chemguide.
  • This compound. (2018, May 16). SIELC Technologies.

Sources

common side products in the synthesis of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-chlorophenyl)cyclopentanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. We will delve into the mechanistic origins of common impurities and provide actionable, field-proven strategies to optimize your reaction outcomes.

I. Overview of Synthetic Strategies

The synthesis of this compound is a key process for the development of various pharmaceutical agents.[1] Two prevalent synthetic routes are commonly employed, each with its own set of potential side reactions. Understanding these pathways is the first step in effective troubleshooting.

  • Alkylation of 4-Chlorophenylacetonitrile: This route involves the deprotonation of 4-chlorophenylacetonitrile followed by cycloalkylation with 1,4-dibromobutane. The resulting 1-(4-chlorophenyl)cyclopentanecarbonitrile is then hydrolyzed to the desired carboxylic acid.[2]

  • Grignard Reaction: This pathway utilizes the reaction of a 4-chlorophenylmagnesium halide (Grignard reagent) with a cyclopentanone derivative, followed by hydrolysis and subsequent oxidation or carboxylation to yield the final product.[3]

This guide will address common issues encountered in both synthetic routes and the final hydrolysis step.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Route 1: Alkylation of 4-Chlorophenylacetonitrile

Question 1: My reaction yields a complex mixture of products, and the desired 1-(4-chlorophenyl)cyclopentanecarbonitrile is a minor component. What are the likely side products?

Answer:

When performing the cycloalkylation of 4-chlorophenylacetonitrile with 1,4-dibromobutane, several side reactions can occur, leading to a complex product mixture. The most common side products include:

  • Unreacted Starting Materials: Incomplete reactions can leave significant amounts of 4-chlorophenylacetonitrile and 1,4-dibromobutane in your crude product.[1]

  • Mono-alkylated Intermediate: The reaction may stall after the first alkylation, resulting in the formation of 1-bromo-4-(1-(4-chlorophenyl)cyanomethyl)butane.

  • Dialkylated Product: The carbanion of the mono-alkylated intermediate can react with another molecule of 1,4-dibromobutane, leading to a dimeric impurity.

  • Elimination Products: Under the basic conditions of the reaction, 1,4-dibromobutane can undergo elimination reactions (E1 or E2) to form various unsaturated C4 species.[4][5]

Experimental Workflow: Identification of Alkylation Side Products

Caption: Workflow for the identification of side products in the alkylation reaction.

Question 2: How can I minimize the formation of these side products during the alkylation reaction?

Answer:

Minimizing side product formation requires careful control of reaction conditions. Here are some key strategies:

  • Stoichiometry: Use a slight excess of 1,4-dibromobutane (e.g., 1.1-1.2 equivalents) to favor the desired cycloalkylation over dimerization.[1]

  • Slow Addition: Add the 1,4-dibromobutane slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the likelihood of dialkylation.

  • Temperature Control: Maintain a moderate reaction temperature (e.g., 50-60 °C). Higher temperatures can favor elimination reactions.

  • Efficient Stirring: Vigorous stirring is crucial in biphasic systems (e.g., with aqueous NaOH and a phase-transfer catalyst) to ensure efficient reaction at the interface and prevent localized high concentrations of reagents.[2]

  • Choice of Base and Catalyst: The use of a suitable base and phase-transfer catalyst is critical. For instance, 50% aqueous sodium hydroxide with a quaternary ammonium salt is a common system.[1]

ParameterRecommendationRationale
1,4-Dibromobutane 1.1 - 1.2 equivalentsFavors cycloalkylation, minimizes unreacted nitrile.
Addition Rate Slow, dropwisePrevents localized excess, reducing dialkylation.
Temperature 50 - 60 °CBalances reaction rate and minimizes elimination.
Stirring VigorousEnsures homogeneity in biphasic reactions.

Table 1: Recommended parameter adjustments to minimize side products in the alkylation of 4-chlorophenylacetonitrile.

Route 2: Grignard Reaction

Question 3: I have a significant amount of a non-polar, high-melting solid as a byproduct in my Grignard reaction. What is it and how can I prevent its formation?

Answer:

This is a classic issue in Grignard syntheses. The byproduct is most likely 4,4'-dichlorobiphenyl , formed via a Wurtz-type coupling reaction .[6][7][8] This occurs when the Grignard reagent (4-chlorophenylmagnesium bromide) reacts with the unreacted starting material (4-chlorobromobenzene or 4-dichlorobenzene).

Wurtz_Coupling cluster_main Desired Grignard Reaction cluster_side Wurtz Coupling Side Reaction Grignard 4-Chlorophenyl- magnesium bromide Intermediate Magnesium Alkoxide Grignard->Intermediate + Cyclopentanone Ketone Cyclopentanone Product 1-(4-Chlorophenyl)- cyclopentanol Intermediate->Product H3O+ Workup Grignard_side 4-Chlorophenyl- magnesium bromide Biphenyl 4,4'-Dichlorobiphenyl Grignard_side->Biphenyl + 4-Chlorobromobenzene Halide 4-Chlorobromobenzene

Sources

Technical Support Center: 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid Aqueous Stability Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-Chlorophenyl)cyclopentanecarboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in aqueous solutions. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to design robust experiments and interpret your results with confidence.

Section 1: Understanding the Molecule - FAQs on Core Properties and Solubility

This section addresses the most common initial questions regarding the handling and dissolution of this compound.

Q1: What are the fundamental chemical and physical properties of this compound?

A1: Understanding the basic properties is the first step in designing a successful experiment. Key identifiers and physical constants are summarized in the table below.

PropertyValueSource(s)
CAS Number 80789-69-1[1][2]
Molecular Formula C₁₂H₁₃ClO₂[1][3]
Molecular Weight 224.69 g/mol [1]
Appearance Cream to gray crystalline powder or crystals[1][4]
Melting Point 162-164 °C
Structure A cyclopentane ring substituted with both a carboxylic acid group and a 4-chlorophenyl group at the same carbon atom.[3][5]
Q2: I'm having trouble dissolving the compound in my aqueous buffer. It remains a suspension. Why is this happening?

A2: This is a very common issue rooted in the compound's chemical nature. This compound is a weak acid with poor solubility in neutral water. The primary reasons for poor solubility are:

  • Molecular Structure: The molecule has a significant non-polar character due to the chlorophenyl and cyclopentane rings, which dominates the polar carboxylic acid group.

  • Acid-Base Chemistry: In its protonated (acidic) form (R-COOH), the compound is less soluble. To significantly increase aqueous solubility, you must deprotonate the carboxylic acid to its carboxylate salt form (R-COO⁻), which is ionic and thus more readily solvated by water.[6][7]

To improve solubility, you must increase the pH of your solution above the compound's pKa. While the exact pKa is not readily published, for a carboxylic acid, it is typically in the range of 4-5. By preparing your solution with a buffer at pH > 6, or by adding a base like sodium hydroxide (NaOH) dropwise to an aqueous suspension until it dissolves, you will form the much more soluble sodium 1-(4-chlorophenyl)cyclopentanecarboxylate salt.

Q3: What is the recommended procedure for preparing a stable, aqueous stock solution for my experiments?

A3: A reliable stock solution is the foundation of reproducible results. Due to the solubility issues mentioned above, a direct "weigh and dissolve in buffer" approach is often unsuccessful.

Protocol: Preparing an Aqueous Stock Solution

  • Initial Weighing: Accurately weigh the required amount of this compound powder.

  • Co-Solvent Use (Optional but Recommended): For maximum initial dissolution, first dissolve the compound in a minimal volume of a water-miscible organic solvent like DMSO or ethanol.

  • Aqueous Dilution & pH Adjustment:

    • Slowly add your desired aqueous buffer to the organic solution while stirring vigorously.

    • Monitor the pH of the solution. If any precipitation occurs, add 0.1 M NaOH dropwise until the solution becomes clear. This indicates the formation of the soluble carboxylate salt.[8]

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach your final target concentration and volume.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any micro-particulates.

  • Storage: Store the stock solution protected from light, preferably at 2-8°C for short-term storage or ≤ -20°C for long-term storage. Always perform a visual check for precipitation before use, especially after thawing.

Section 2: Troubleshooting Chemical Instability and Degradation

Observing a change in your compound's concentration or the appearance of new analytical signals indicates potential degradation. This section provides a logical framework for diagnosing these issues.

Q4: My HPLC analysis shows the peak for the parent compound decreasing over time, and new, smaller peaks are appearing. What are the likely causes?

A4: This observation is a classic sign of chemical degradation. The stability of this compound in solution is not guaranteed and can be influenced by several factors. The appearance of new peaks suggests the formation of one or more degradation products. The primary environmental factors to consider are pH, light, temperature, and the presence of oxidative species.[9][10]

Q5: What are the most probable chemical degradation pathways for this molecule in an aqueous environment?

A5: Based on the functional groups present in the molecule, we can anticipate several potential degradation pathways:

  • Hydrolysis: While the carboxylic acid itself is the result of hydrolysis of derivatives like esters or amides, the core structure is generally stable to hydrolysis.[11][12] However, extreme pH and high temperatures could potentially promote decarboxylation, though this is less common for this structure.

  • Oxidation: The cyclopentane ring and the aromatic phenyl ring can be susceptible to oxidative attack, especially in the presence of dissolved oxygen, metal ions, or peroxides. This can lead to the formation of hydroxylated or ring-opened byproducts.

  • Photodegradation: Chlorinated aromatic compounds are known to be susceptible to photodegradation.[13] Exposure to light, particularly UV light, can generate free radicals, leading to dechlorination or modification of the aromatic ring.[14][15] Chlorophenols, for instance, are known to absorb light below 290 nm and undergo photolysis.[13]

Q6: How can I systematically determine the root cause of the instability I'm observing?

A6: A systematic approach is crucial to avoid confounding variables. The following workflow, represented as a decision-making diagram, provides a logical path to identify the cause of instability.

G start Start: Observed Instability (e.g., Peak Loss in HPLC) check_precipitation Is there visible precipitate in the solution? start->check_precipitation address_solubility Issue is likely Solubility, not Degradation. Review Section 1, Q2 & Q3. Adjust pH, consider co-solvent. check_precipitation->address_solubility Yes forced_degradation Issue is likely Chemical Degradation. Proceed to Forced Degradation Study. check_precipitation->forced_degradation No

Caption: Troubleshooting workflow for observed instability.

If the issue is confirmed to be chemical degradation, a forced degradation study is the definitive method to identify which conditions (light, heat, pH, oxidation) are causing the problem.[16][17]

Section 3: Protocols for a Robust Stability Assessment

To formally assess stability and identify potential degradants, a forced degradation (or stress testing) study is the industry-standard approach.[10]

Protocol: Forced Degradation Study for this compound

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and determine the intrinsic stability of the molecule.

Workflow Overview:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Concentrated Stock Solution prep_samples Aliquot into separate, appropriate vials prep_stock->prep_samples control Control (e.g., 4°C, dark) prep_samples->control acid Acid Hydrolysis prep_samples->acid base Base Hydrolysis prep_samples->base oxidation Oxidation prep_samples->oxidation photo Photostability prep_samples->photo thermal Thermal Stress prep_samples->thermal analyze Analyze all samples by a stability-indicating method (e.g., RP-HPLC with UV/MS) control->analyze acid->analyze base->analyze oxidation->analyze photo->analyze thermal->analyze interpret Interpret Data: - Quantify parent compound loss - Identify/characterize degradants - Perform peak purity analysis analyze->interpret

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare a stock solution of the compound in a suitable solvent system (as described in Q3) at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution into separate, clearly labeled vials for each stress condition. Use amber vials for all conditions except photostability to prevent unintended light exposure. For photostability, use clear vials.

  • Expose the aliquots to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation of the active substance. You may need to run time-course experiments to find the optimal duration.

Table: Recommended Conditions for Forced Degradation Studies [10][17]

Stress ConditionReagent/ConditionTypical DurationNotes
Acid Hydrolysis 0.1 M HCl2 to 72 hours at 60°CAssess stability to low pH.
Base Hydrolysis 0.1 M NaOH2 to 72 hours at 60°CAssess stability to high pH. Neutralize with acid before analysis.
Oxidation 3% H₂O₂2 to 24 hours at room temp.Tests susceptibility to oxidative degradation.
Thermal Stress 60-80°C in a calibrated oven24 to 168 hoursEvaluates intrinsic thermal stability in solution.
Photostability ICH-compliant light chamber (Visible + UV)Per ICH Q1B guidelinesExpose both solid material and solution to assess light sensitivity.[10]
Control Store solution at 2-8°C, protected from lightSame as longest stress durationEssential for comparison to determine if degradation is due to the stressor.
  • Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis. Use a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a photodiode array (PDA) and/or mass spectrometry (MS) detector.[18][19] An MS detector is invaluable for identifying the mass of potential degradation products.

Section 4: Data Interpretation and Advanced Scientific Insights

Q7: I've completed the forced degradation study. How do I make sense of the chromatograms?

A7: The primary goals of interpreting the data are to demonstrate the specificity of your analytical method and to understand the degradation profile.

  • Peak Purity Analysis: Your stability-indicating method must be able to resolve the parent peak from all degradation product peaks. Using a PDA detector, the peak purity analysis of the parent compound should be >0.995, confirming no degradants are co-eluting.[17]

  • Mass Balance: Ideally, the sum of the amount of the parent compound remaining and the amounts of all degradation products formed should be close to 100% of the initial amount. This demonstrates that all significant degradants are being detected.

  • Identify Degradation Pathways: Compare the chromatograms from the different stress conditions. For example, if a specific new peak only appears under light exposure, you have identified a photodegradant. If a peak appears under both acidic and basic conditions, it is likely a product of hydrolysis.

Q8: How does the specific chemical structure of this compound influence its stability profile?

A8: The stability is a direct result of its constituent parts:

  • Carboxylic Acid Group: This group governs the pH-dependent solubility. It is generally stable, but its ionization state is critical for keeping the molecule in solution.

  • Cyclopentane Ring: Cyclopentane has minimal angle and torsional strain, making it a very stable cycloalkane.[20][21] It is not expected to be an intrinsic point of instability under typical aqueous conditions, though it can be a target for strong oxidizing agents.[22][23]

  • 4-Chlorophenyl Group: This is the most likely source of chemical reactivity.

    • Inductive Effect: The chlorine atom is an electron-withdrawing group, which can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.[6]

    • Photoreactivity: As discussed, the C-Cl bond on an aromatic ring can be a site for photolytic cleavage, which is a common degradation pathway for many chlorinated aromatic environmental contaminants.[14][24]

By understanding these principles, researchers can proactively design experiments that mitigate stability risks—for instance, by working under yellow light if photostability is a concern, or by ensuring the solution pH is appropriately controlled to maintain solubility and prevent pH-driven degradation.

References

  • Filo. (2025, September 2). Factors affecting Acid strength of carboxylic acids.
  • CORE. (n.d.).
  • SIELC Technologies. (2018, May 16). This compound.
  • Scribd. (n.d.). Factors Affecting Acidic Strength of Carboxylic Acids.
  • Save My Exams. (2025, January 4). Relative Acidities of Carboxylic Acids, Phenols & Alcohols.
  • OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis).
  • MDPI. (n.d.). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites.
  • ResearchGate. (n.d.).
  • BioPharm International. (n.d.).
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • Ginosar, D. M., et al. (2011). Thermal stability of cyclopentane as an organic Rankine cycle working fluid. Energy and Fuels, 25(9), 4138-4144.
  • ARCINOVA. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (n.d.).
  • Fisher Scientific. (n.d.). 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid, 98%, Thermo Scientific.
  • SIELC Technologies. (2018, May 17). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid.
  • ChemicalBook. (2025, July 4). 1-(4-CHLOROPHENYL)-1-CYCLOPENTANECARBOXYLIC ACID.
  • PubChemLite. (n.d.). This compound (C12H13ClO2).
  • Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties.
  • YouTube. (2009, August 7).
  • Chemistry LibreTexts. (2024, January 15). 4.3: Stability of Cycloalkanes - Ring Strain.
  • NIH. (n.d.). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy.
  • Sigma-Aldrich. (n.d.). 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid 98%.
  • Santa Cruz Biotechnology. (n.d.). 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid | CAS 80789-69-1.
  • PubChem. (n.d.). This compound.

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Technical Support Center: Formulation Strategies for 1-(4-Chlorophenyl)cyclopentanecarboxylic acid in In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1-(4-Chlorophenyl)cyclopentanecarboxylic acid in the context of in vivo studies. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions for successful formulation development.

FAQ 1: What are the key physicochemical properties of this compound that I need to consider for formulation?

Understanding the inherent properties of your compound is the critical first step. This compound is a weakly acidic, lipophilic molecule. Its structure, featuring a chlorophenyl group and a cyclopentane ring, contributes to poor water solubility.

Key parameters to consider are:

  • pKa: The predicted pKa is approximately 4.26.[1] This is the pH at which the compound is 50% in its neutral (acidic, R-COOH) form and 50% in its ionized (salt, R-COO⁻) form. The neutral form is typically less soluble in aqueous media, while the ionized form is more soluble. This property is fundamental to pH adjustment strategies.[][3]

  • Physical Form: It is described as a cream to grey crystalline powder or crystals.[6] The crystalline nature means that energy (the heat of solution) is required to break the crystal lattice before dissolution can occur, further compounding solubility issues.

These properties collectively classify this compound as a challenging compound to formulate for in vivo studies, where aqueous compatibility is paramount.

FAQ 2: I'm starting with a simple formulation. How can I use pH adjustment to solubilize this compound?

pH adjustment is often the simplest and most direct method for ionizable compounds like this carboxylic acid.[][7] The strategy is to raise the pH of the vehicle to at least 1.5 to 2 units above the pKa, which converts the poorly soluble neutral form into its more soluble ionized salt form.

The Scientific Rationale: According to the Henderson-Hasselbalch equation, raising the pH well above the pKa (pKa ≈ 4.26) will shift the equilibrium overwhelmingly towards the deprotonated, anionic carboxylate form (R-COO⁻), which is significantly more water-soluble.

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph R-COOH (Protonated) Poorly Soluble high_ph R-COO⁻ + H⁺ (Deprotonated/Ionized) More Soluble low_ph->high_ph Add Base (e.g., NaOH) Increase pH high_ph->low_ph Add Acid (e.g., HCl) Decrease pH

Caption: Equilibrium of a carboxylic acid based on pH.

Experimental Protocol: Preparation of a 10 mg/mL Solution via pH Adjustment

  • Preparation of Vehicle: Prepare a buffered vehicle, such as Phosphate Buffered Saline (PBS), at a target pH of ~7.4.

  • Weigh Compound: Accurately weigh the required amount of this compound.

  • Initial Suspension: Add a small amount (~70% of the final volume) of the pH 7.4 buffer to the compound. It will likely form a suspension.

  • Titration: While stirring, slowly add a dilute basic solution (e.g., 0.1 N NaOH) dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Dissolution: As the pH increases to >6.0, the compound should begin to dissolve. Continue adding base until all solid material is dissolved and the solution is clear.

  • Final pH and Volume Adjustment: Adjust the final pH to your target (e.g., 7.4) using 0.1 N NaOH or 0.1 N HCl as needed. Bring the solution to the final desired volume with the buffer.

  • Quality Control: Visually inspect the final solution for any particulates. A clear, particle-free solution indicates successful solubilization. Filter sterilize if necessary for the intended route of administration.

Trustworthiness Check:

  • Precipitation Risk: Be aware that upon administration (e.g., subcutaneous or intraperitoneal injection), the local physiological environment may have a lower pH, potentially causing the compound to precipitate out of solution. This can lead to variable absorption and local irritation.

  • Buffer Capacity: Ensure your chosen buffer has sufficient capacity to maintain the pH both on the bench and upon administration.

FAQ 3: My compound is still not soluble enough with pH adjustment alone, or it precipitates. What co-solvents can I use?

When pH adjustment is insufficient, or if you need to avoid high pH, co-solvents are the next logical step. Co-solvents are water-miscible organic solvents that increase the solubility of non-polar drugs by reducing the overall polarity of the vehicle.[7][8]

The Scientific Rationale: Water is a highly polar solvent with a strong hydrogen-bonding network. A lipophilic compound like this compound disrupts this network, which is energetically unfavorable. Co-solvents like PEG 400 or propylene glycol have both hydrophilic and hydrophobic regions. They work by breaking up water's hydrogen-bonding network, creating a less polar microenvironment that can more readily accommodate the lipophilic drug molecule.[]

Commonly Used In Vivo Co-solvents:

Co-SolventKey Properties & ConsiderationsTypical Concentration
Polyethylene Glycol 400 (PEG 400) Low toxicity, widely used. Can be viscous.Up to 40-60%
Propylene Glycol (PG) Good solubilizing power. Can cause hemolysis or irritation at high concentrations.Up to 40%
Ethanol Excellent solvent. Can cause pain on injection and has pharmacological effects.Typically <10%
Dimethyl Sulfoxide (DMSO) Very strong solvent. Has its own biological effects and can enhance skin penetration. Use with caution.Typically <10%, often <5%

Experimental Protocol: Preparation of a Formulation in PEG 400/Saline

This protocol targets a final vehicle of 30% PEG 400, 70% Saline.

  • Weigh Compound: Accurately weigh the this compound.

  • Dissolve in Co-solvent: Add the full amount of PEG 400 (30% of the final volume) to the compound. Gently warm (to 37-40°C) and vortex or sonicate until the compound is completely dissolved in the PEG 400. This is a critical step; ensure a clear solution is formed.

  • Add Aqueous Phase: Slowly add the saline (70% of the final volume) to the PEG 400/drug mixture while vortexing. Add the saline in small aliquots to avoid shocking the system and causing precipitation.

  • pH Check (Optional but Recommended): Check the pH of the final formulation. Since the compound is acidic, the final pH may be low. If necessary, adjust to a physiologically compatible range (e.g., pH 6.0-7.5) with a small amount of dilute NaOH.

  • Quality Control: The final formulation should be a clear, homogenous solution. Observe it for at least 30 minutes to ensure no delayed precipitation occurs.

Trustworthiness Check:

  • Toxicity: Always consult animal welfare guidelines for the maximum tolerated volume and concentration of any co-solvent for your chosen species and route of administration.

  • Dilution Precipitation: Co-solvent systems can precipitate upon dilution in the bloodstream. The key is to ensure the drug remains solubilized long enough to be absorbed. Sometimes a combination of co-solvent and a surfactant (like Tween 80) can help create a more stable microemulsion upon dilution.[9]

FAQ 4: When should I consider more advanced formulations like cyclodextrins or lipid-based systems?

You should consider advanced formulations when simple pH adjustment and co-solvent systems fail, or when you are developing an oral dosage form and need to significantly enhance bioavailability.

A. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[10] They work by encapsulating the poorly soluble drug molecule within their central cavity, effectively hiding the hydrophobic part of the drug from the aqueous environment.[11][12]

cluster_system Cyclodextrin Inclusion Complex Formation drug Lipophilic Drug (Poorly Soluble) cd Hydrophilic Exterior Lipophilic Cavity drug->cd:f1 Encapsulation complex Complex in Water Drug molecule encapsulated cd->complex:f0 Forms Soluble Complex

Caption: Encapsulation of a lipophilic drug by a cyclodextrin.

  • When to Use: Excellent for increasing the aqueous solubility for parenteral formulations. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is most commonly used due to its high water solubility and safety profile.

  • Causality: The formation of the inclusion complex dramatically increases the apparent water solubility of the drug.[10] However, be aware that some carboxylic acids can compete with the guest molecule for binding to the cyclodextrin, so empirical testing is required.[13]

B. Lipid-Based Formulations (for Oral Administration)

Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium (like the GI tract).[14]

  • When to Use: This is a powerful strategy for improving the oral bioavailability of highly lipophilic (high logP) compounds.[15][16]

  • Causality: Lipid-based systems enhance bioavailability through several mechanisms:

    • Maintaining Solubilization: The drug is pre-dissolved in the lipid excipients, bypassing the dissolution step which is often the rate-limiting factor for absorption.[15]

    • Promoting Lymphatic Transport: For highly lipophilic drugs, this pathway can help avoid first-pass metabolism in the liver, increasing systemic exposure.[4]

    • Interaction with Enterocytes: The components of the formulation can interact with the gastrointestinal membrane, enhancing permeability.

Developing a lipid-based formulation is a more complex process involving screening various oils, surfactants, and co-solvents to find a stable and effective combination.

Troubleshooting Guide & Decision Workflow

Use the following workflow to guide your formulation strategy.

Caption: Decision workflow for selecting a formulation strategy.

References
  • Pouton, C. W. (2013).
  • Shaikh, J., et al. (n.d.).
  • Fatouros, D., et al. (n.d.). Clinical studies with oral lipid based formulations of poorly soluble compounds. University of Copenhagen Research Portal.
  • Hauss, D. J. (Ed.). (n.d.).
  • Crini, G., et al. (n.d.). Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI.
  • Fatouros, D. G., et al. (2022). Clinical studies with oral lipid based formulations of poorly soluble compounds. Taylor & Francis Online.
  • (n.d.). 1-(4-CHLOROPHENYL)-1-CYCLOPENTANECARBOXYLIC ACID. ChemicalBook.
  • Holm, R., et al. (2020). Certain carboxylic acid buffers can destabilize β-cyclodextrin complexes by competitive interaction. PubMed.
  • (n.d.). 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid. ChemicalBook.
  • Funasaki, N., et al. (n.d.). Kinetic Study for the Inclusion Complex of Carboxylic Acids with Cyclodextrin by the Ultrasonic Relaxation Method.
  • (n.d.). Co-solvent: Significance and symbolism. ScienceDirect.
  • de la Mata, A., et al. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI.
  • (n.d.). Cosolvent. Wikipedia.
  • Gadre, A., et al. (1997). Binding of cyclodextrins to alicyclic and aromatic substrates: complex formation of alpha-, beta-, and gamma-cyclodextrins with substituted cyclohexanecarboxylic acids and phenylalkanoic acids. PubMed.
  • (n.d.).
  • Gao, P., et al. (n.d.). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems.
  • Zhang, X., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
  • (n.d.). 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid. Santa Cruz Biotechnology.
  • Singh, B., & Singh, R. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Pharma Excipients.
  • Siddhapura, C., et al. (2024).
  • Singh, B., & Singh, R. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Semantic Scholar.
  • (n.d.). 1-(4-CHLOROPHENYL)CYCLOPENTANE-1-CARBOXYLIC ACID.

Sources

minimizing off-target effects of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize and characterize off-target effects of small molecules in your cell-based assays. While we will use the compound 1-(4-Chlorophenyl)cyclopentanecarboxylic acid as a representative example of a novel therapeutic candidate, the principles and methodologies discussed here are broadly applicable to a wide range of small molecules. Our goal is to equip you with the knowledge to design robust experiments, interpret your data with confidence, and ensure the scientific integrity of your findings.

Introduction: The Challenge of Off-Target Effects

In the quest for novel therapeutics, the identification of small molecules that modulate a specific biological target is a primary objective. However, a significant challenge in drug discovery is the occurrence of off-target effects, where a compound interacts with unintended biomolecules, leading to unforeseen biological consequences and potentially misleading experimental results.[1][2] These off-target interactions can obscure the true mechanism of action of a compound and are a major cause of failure in clinical trials.[3] This guide is designed to provide a comprehensive framework for proactively minimizing and reactively identifying off-target effects in your cell-based assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers face when dealing with potential off-target effects of small molecules like this compound.

Q1: What are the common causes of off-target effects in cell-based assays?

A1: Off-target effects can arise from several factors:

  • Promiscuous Binding: Some small molecules have chemical structures that allow them to bind to multiple proteins, often through non-specific interactions.[4]

  • Structural Similarity of Targets: The intended target protein may belong to a family of proteins with similar binding pockets, leading to cross-reactivity.

  • Compound Metabolism: Cells can metabolize the parent compound into active metabolites that have their own, often uncharacterized, target profiles.

  • Assay Interference: The compound may interfere with the assay technology itself (e.g., autofluorescence, inhibition of reporter enzymes) rather than a biological target.[5]

  • High Compound Concentration: Using excessively high concentrations of a compound can drive binding to low-affinity, off-target sites.

Q2: I'm observing a cellular phenotype with my compound, but how can I be sure it's due to the intended target?

A2: This is a critical question in drug discovery. A multi-pronged approach is necessary for target validation:

  • Orthogonal Assays: Confirm the phenotype using a different assay that measures a distinct downstream event of the same pathway.[6] This reduces the likelihood of assay-specific artifacts.

  • Target Engagement Assays: Directly measure the binding of your compound to the intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][8][9]

  • Genetic Target Validation: Use techniques like CRISPR-Cas9 to knock out or knock down the intended target gene.[10][11][] If the compound's effect is diminished or abolished in the knockout/knockdown cells, it provides strong evidence for on-target activity.[3]

  • Structure-Activity Relationship (SAR): Test structurally related analogs of your compound. An active compound should have inactive analogs that can serve as negative controls.[13]

Q3: What is a suitable negative control for my compound in a cell-based assay?

A3: A good negative control is a close structural analog of your active compound that is inactive against the intended target.[13] This helps to control for off-target effects that might be shared by molecules with a similar chemical scaffold. It is crucial to experimentally verify that the negative control does not engage the target. Relying solely on vehicle controls (e.g., DMSO) is insufficient to rule out off-target effects.[14][15]

Q4: How can I interpret dose-response curves to distinguish between on-target and off-target effects?

A4: Dose-response curves can provide valuable clues:[16][17]

  • Potency: On-target effects are typically observed at lower concentrations, consistent with the compound's binding affinity for the target. Off-target effects often require higher concentrations.

  • Hill Slope: A very steep or very shallow Hill slope may indicate complex pharmacology, including off-target effects or assay artifacts.

  • Biphasic Curves: A dose-response curve with two distinct phases can suggest the involvement of multiple targets with different affinities for the compound.

Part 2: Troubleshooting Guide

This section provides a step-by-step approach to troubleshooting unexpected or ambiguous results in your cell-based assays.

Issue 1: High variability or poor reproducibility in my assay results.

  • Possible Cause: Inconsistent cell culture conditions.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Ensure consistent cell passage number, seeding density, and growth media.[18][19]

    • Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to avoid cross-contamination.[20][21]

    • Monitor Cell Health: Only use healthy, viable cells for your experiments.[18]

Issue 2: My compound shows activity in the primary screen, but this is not confirmed in secondary assays.

  • Possible Cause: Assay interference or a false positive in the primary screen.

  • Troubleshooting Steps:

    • Run an Orthogonal Assay: Use a different technology to measure the same biological endpoint. For example, if your primary assay measures cell viability via ATP levels (e.g., CellTiter-Glo®), a secondary assay could measure viability via a different metabolic marker or by direct cell counting.[6]

    • Counter-Screen for Assay Interference: Test your compound against the assay components in the absence of the biological target to identify any direct interference.[5]

Issue 3: My compound is active, but so is my structurally related negative control.

  • Possible Cause: The observed phenotype is due to an off-target effect common to both compounds.

  • Troubleshooting Steps:

    • Target Deconvolution: This is a critical step to identify the actual molecular target(s) of your compound. Several methods can be employed:

      • Affinity Chromatography: Immobilize your compound on a solid support and use it to "pull down" its binding partners from cell lysates.[22][23][24]

      • Protein Microarrays: Screen your compound against a large array of purified proteins to identify potential binders.[22][25]

      • Genetic Screens: Use CRISPR-based screens to identify genes that, when knocked out, confer resistance to your compound.[][26]

Target Deconvolution Method Advantages Disadvantages
Affinity Chromatography Identifies direct binding partners in a complex mixture.[23]Requires chemical modification of the compound; may miss transient interactions.
Protein Microarrays High-throughput; screens against thousands of proteins.[22]Proteins are not in their native cellular environment; potential for false positives.
CRISPR-Based Screens Unbiased, in-cell method; identifies functionally relevant targets.[27]Technically demanding; may not identify non-essential targets.

Part 3: Experimental Protocols & Workflows

This section provides detailed protocols for key experiments to validate your compound's target and minimize off-target effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that your compound binds to its intended target in a cellular context.[7][8][9][28] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.

Materials:

  • Cells expressing the target protein

  • Your compound of interest (e.g., this compound)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Equipment for protein quantification (e.g., Western blot, ELISA)

Procedure:

  • Cell Treatment: Treat cells with your compound or vehicle control at the desired concentration for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.[29]

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant and quantify the amount of the soluble target protein using a specific antibody (e.g., via Western blot).

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.[29]

Workflow for Minimizing and Identifying Off-Target Effects

The following diagram illustrates a comprehensive workflow for robustly characterizing a small molecule's activity and minimizing the risk of being misled by off-target effects.

experimental_workflow cluster_0 Phase 1: Initial Screening & Hit Confirmation cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Investigation cluster_3 Outcome start Primary Screen (e.g., Phenotypic Assay) confirm Hit Confirmation (Dose-Response) start->confirm Active Compound orthogonal Orthogonal Assay confirm->orthogonal Confirmed Hit cetsa Target Engagement (e.g., CETSA) orthogonal->cetsa crispr Genetic Validation (e.g., CRISPR KO) cetsa->crispr neg_control Inactive Analog (Negative Control) crispr->neg_control on_target On-Target Effect Confirmed crispr->on_target If phenotype is lost deconvolution Target Deconvolution (e.g., Affinity Chromatography) neg_control->deconvolution If phenotype persists off_target Off-Target Effect Identified deconvolution->off_target

Caption: A systematic workflow for validating on-target effects and identifying off-target liabilities of a hit compound.

Signaling Pathway Perturbation Analysis

Understanding how your compound affects cellular signaling pathways can provide insights into its mechanism of action and potential off-targets.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway cluster_intervention Compound Intervention Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Phenotype Cellular Phenotype Gene->Phenotype CPCA CPCA (Your Compound) CPCA->Kinase1 Intended Target (Inhibition) CPCA->Kinase2 Off-Target (Inhibition)

Caption: A diagram illustrating how a compound can have both on-target and off-target effects within a signaling cascade.

References

  • Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. [Link]
  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]
  • Kramer, M. H., & Cohen, D. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 128-134. [Link]
  • Biocompare. (2022, October 28).
  • Eurofins DiscoverX. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
  • Katti, A., et al. (2022). Applications of CRISPR-Cas9 for advancing precision medicine in oncology: from target discovery to disease modeling. Frontiers in Molecular Biosciences, 9, 962229. [Link]
  • Johnson, J., et al. (2021). Quality by Design for Preclinical In Vitro Assay Development. SLAS Discovery, 26(7), 849-860. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
  • Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. [Link]
  • National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. [Link]
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
  • Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. [Link]
  • Sun, W., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 384. [Link]
  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. [Link]
  • Precision for Medicine. (n.d.). Building the Foundations for Successful Live Cell Assays in Global Clinical Trials. [Link]
  • Orman, M., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1957-1967. [Link]
  • Oreate AI Blog. (2023, December 30). Understanding Negative Controls: The Unsung Heroes of Scientific Testing. [Link]
  • Glick, M., et al. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(4), 636-647. [Link]
  • Study.com. (n.d.). Negative Control Group | Definition & Examples. [Link]
  • Science Ready. (n.d.).
  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]
  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1668. [Link]
  • Horn, T., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(13), e120. [Link]
  • CD Genomics. (n.d.). Designing for Precision: How to Reduce CRISPR Off-Target Effects. [Link]
  • BioIVT. (2022, May 3). What Are Controls and Why Do We Need Them?. [Link]
  • Patsnap. (n.d.). How can off-target effects of drugs be minimised?. [Link]
  • Carusillo, A., & Mussolino, C. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1184213. [Link]
  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. [Link]
  • Frazier, K. S. (2013). On-target and off-target-based toxicologic effects.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]
  • Marin Biologic Laboratories. (n.d.).
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
  • Mire-Sluis, A., et al. (2012). Recommendations for Cell Banks Used in GXP Assays.
  • ResearchGate. (n.d.). On-target and Off-target-based Toxicologic Effects. [Link]
  • ResearchGate. (n.d.). Dose-Response relationship of markers of the on- and off-target drug effects. [Link]
  • Evotec. (n.d.).
  • Szafranski, K., & St-Onge, R. P. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences, 13(1), 401-420. [Link]
  • Patsnap. (n.d.). What causes off-target effects in CRISPR?. [Link]
  • Drug Discovery World. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
  • MSD Manual Professional Edition. (n.d.).
  • Deranged Physiology. (2023, December 18). Graded dose-response curves. [Link]
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]
  • ResearchGate. (n.d.). Off-Target Effects Of CRISPR/Cas9 and Their Solutions. [Link]

Sources

addressing inconsistencies in experimental outcomes with 1-(4-Chlorophenyl)cyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-(4-Chlorophenyl)cyclopentanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot inconsistencies in experimental outcomes involving this compound. As Senior Application Scientists, our goal is to bridge the gap between theoretical protocols and practical laboratory challenges.

Introduction

This compound is a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a cyclopentane ring attached to a 4-chlorophenyl group and a carboxylic acid moiety, makes it a valuable intermediate for synthesizing novel pharmaceutical candidates, particularly in the development of anti-inflammatory and analgesic drugs.[1] However, like many specialized reagents, its unique physicochemical properties can lead to unexpected challenges and variability in experimental results. This guide provides a structured approach to identifying and resolving these common issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the handling and use of this compound.

Q1: What are the basic physical and chemical properties of this compound?

A1: Understanding the fundamental properties is the first step in successful experimentation. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₃ClO₂[2]
Molecular Weight 224.68 g/mol [1]
Appearance White to off-white crystalline powder or crystals[1][3]
Melting Point 162-164 °C
Solubility Soluble in Methanol[3][4]
pKa (Predicted) 4.26 ± 0.20[3]
Storage Room temperature, dry, in a well-ventilated place. Keep container tightly closed.[1][2]

Q2: I'm having trouble dissolving the compound for my biological assay. What do you recommend?

A2: This is a frequent challenge. Due to its crystalline nature and the presence of both a nonpolar chlorophenyl-cyclopentyl core and a polar carboxylic acid group, solubility can be tricky.

  • Initial Solvent Choice: For stock solutions, methanol is a good starting point as indicated by its known solubility.[3][4] For biological assays, DMSO is a common choice for creating high-concentration stock solutions.

  • Protocol for Solubilization:

    • Start by adding a small amount of your chosen solvent (e.g., DMSO) to the solid compound.

    • Gently vortex or sonicate the mixture. Sonication can help break up crystal lattices and improve the rate of dissolution.

    • If the compound does not fully dissolve, gentle warming (e.g., to 37°C) can be attempted. However, be mindful of potential degradation with prolonged heat exposure.

    • For aqueous buffers used in cell-based assays, it is crucial to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before further dilution into the aqueous medium. Abruptly adding the solid to an aqueous buffer will likely result in poor solubility and precipitation.

  • pH Adjustment: The carboxylic acid group's ionization state is pH-dependent. In basic solutions (pH > pKa), the carboxylate anion is formed, which is generally more water-soluble. You can try dissolving the compound in a slightly basic buffer, but be aware that this could affect your experimental system.

Q3: What are the expected decomposition products of this compound?

A3: Under normal storage conditions, this compound is stable.[2] However, thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[2] It is important to handle the compound in a well-ventilated area and avoid excessive heat.

Troubleshooting Guide: Inconsistencies in Experimental Outcomes

This section delves into specific experimental problems and provides a logical framework for troubleshooting.

Issue 1: Low or Inconsistent Yields in Synthesis Reactions

You are using this compound as a starting material for synthesizing an amide or ester derivative and are observing low or variable yields.

  • Potential Cause 1: Incomplete Activation of the Carboxylic Acid

    • Explanation: The carboxylic acid needs to be "activated" to become more reactive towards nucleophiles like amines or alcohols. A common method is conversion to an acyl chloride using a reagent like thionyl chloride (SOCl₂).[5] If this activation step is incomplete, the subsequent reaction will have a low yield.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Thionyl chloride reacts vigorously with water. Ensure all glassware is oven-dried and reagents are anhydrous.

      • Control Temperature: The reaction with thionyl chloride is often exothermic. Adding the carboxylic acid dropwise to the thionyl chloride at a controlled temperature (e.g., 40–50 °C) can help manage the reaction rate and prevent side reactions.[5]

      • Remove Excess Reagent: After the reaction, it is crucial to remove all excess thionyl chloride under reduced pressure, as its presence can interfere with the subsequent nucleophilic addition.[5]

  • Potential Cause 2: Side Reactions

    • Explanation: The activated acyl chloride is highly reactive and can undergo side reactions, such as hydrolysis back to the carboxylic acid if any moisture is present.[5]

    • Troubleshooting Workflow: The following diagram illustrates a decision-making process for troubleshooting low yields in a typical two-step synthesis of an amide derivative.

    Troubleshooting_Synthesis Start Low Yield of Amide Product Check_Activation Verify Acyl Chloride Formation (e.g., by IR spectroscopy) Start->Check_Activation Incomplete_Activation Incomplete Activation Check_Activation->Incomplete_Activation No/Low Acyl Chloride Activation_OK Activation Successful Check_Activation->Activation_OK Acyl Chloride Formed Improve_Activation Optimize Activation: - Ensure anhydrous conditions - Control temperature (40-50°C) - Increase reaction time Incomplete_Activation->Improve_Activation Check_Amidation Review Amidation Step Activation_OK->Check_Amidation Final_Product Improved Yield Improve_Activation->Final_Product Amidation_Issues Potential Amidation Issues Check_Amidation->Amidation_Issues Low Amide Yield Optimize_Amidation Optimize Amidation: - Check amine purity - Use non-nucleophilic base - Control temperature Amidation_Issues->Optimize_Amidation Optimize_Amidation->Final_Product

    Caption: Troubleshooting workflow for low yield in amide synthesis.

Issue 2: Inconsistent Bioactivity or High Variability in Assay Results

You are testing the biological activity of this compound or its derivatives and observe high variability between experimental runs.

  • Potential Cause 1: Compound Precipitation in Assay Media

    • Explanation: As discussed in the FAQs, the compound's limited aqueous solubility can lead to it precipitating out of the assay medium, especially during dilutions or over the course of a long incubation. This effectively lowers the concentration of the compound available to interact with the biological target, leading to inconsistent results.

    • Troubleshooting Steps:

      • Visual Inspection: Before and after your assay, visually inspect your wells (e.g., under a microscope) for any signs of precipitation.

      • Solubility Test: Perform a simple solubility test in your final assay buffer at the highest concentration you plan to use.

      • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells and can also affect compound solubility.

  • Potential Cause 2: Interaction with Assay Components

    • Explanation: Carboxylic acids can interact with proteins, including serum albumin, which is often a component of cell culture media. This binding can reduce the free concentration of your compound, leading to an underestimation of its potency.

    • Troubleshooting Protocol: Verifying Compound Stability and Availability in Assay Media

      • Prepare a Spiked Sample: Add a known concentration of this compound to your complete assay medium (including serum, if applicable).

      • Incubate: Incubate the sample under the same conditions as your actual assay (e.g., 37°C, 5% CO₂ for a specified time).

      • Analyze by HPLC: At different time points, take an aliquot of the medium, precipitate the proteins (e.g., with cold acetonitrile), centrifuge, and analyze the supernatant by HPLC to quantify the concentration of the free compound.[6][7] A decrease in the peak area over time could indicate degradation or non-specific binding.

    Bioassay_Troubleshooting Start Inconsistent Bioactivity Check_Solubility Is the compound fully dissolved in the final assay buffer? Start->Check_Solubility Precipitation Precipitation Observed Check_Solubility->Precipitation No No_Precipitation No Precipitation Check_Solubility->No_Precipitation Yes Optimize_Solubilization Optimize Solubilization: - Lower final concentration - Co-solvent optimization - pH adjustment Precipitation->Optimize_Solubilization Consistent_Results Consistent Bioactivity Optimize_Solubilization->Consistent_Results Check_Binding Is there non-specific binding to assay components? Binding_Suspected Binding Suspected Check_Binding->Binding_Suspected Yes Check_Binding->Consistent_Results No No_Precipitation->Check_Binding Test_Binding Perform HPLC analysis of compound in media over time Binding_Suspected->Test_Binding Test_Binding->Consistent_Results

    Caption: Decision tree for troubleshooting inconsistent bioactivity.

Issue 3: Unexpected Peaks in Analytical Chromatography (HPLC)

When analyzing your sample by reverse-phase HPLC, you observe unexpected peaks, suggesting impurities or degradation.

  • Potential Cause 1: Starting Material Impurity

    • Explanation: The purity of the initial this compound is critical. Commercially available batches can have varying purity levels.[8]

    • Troubleshooting Steps:

      • Analyze the Starting Material: Always run an HPLC analysis of your starting material before beginning a reaction.

      • Check the Certificate of Analysis (CoA): Review the CoA from the supplier for reported purity and analytical methods.

  • Potential Cause 2: Isomers

    • Explanation: While this compound itself does not have stereoisomers, related compounds like 4-(4-chlorophenyl)cyclohexanecarboxylic acid can exist as cis and trans isomers.[9] If your synthesis involves such structures, these isomers may be difficult to separate by standard chromatography.

    • Troubleshooting Steps:

      • Review Synthesis Route: Carefully examine your synthetic pathway to determine if stereoisomers could be formed.

      • Modify HPLC Method: Adjusting the mobile phase composition (e.g., the ratio of acetonitrile to water) or using a different column chemistry may improve the resolution of isomers.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh 2.25 mg of this compound (MW = 224.68 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube for 1-2 minutes. If necessary, place the tube in a sonicating water bath for 5-10 minutes until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: General Procedure for HPLC Analysis

This is a starting point for method development.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A reverse-phase C18 column is a suitable choice.

  • Mobile Phase: A mixture of acetonitrile and water (both with 0.1% formic or phosphoric acid).[6][7]

  • Gradient: A typical gradient might start at 30% acetonitrile and increase to 90% over 15-20 minutes.

  • Detection: UV detection at a wavelength where the chlorophenyl group absorbs (e.g., ~230 nm).

  • Sample Preparation: Dilute your sample in the mobile phase or a compatible solvent. Ensure it is fully dissolved and filter through a 0.22 µm syringe filter before injection.

References

  • This compound - SIELC Technologies.[Link]
  • 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid - MySkinRecipes.[Link]
  • Troubleshooting Guide | Download Table - ResearchG
  • 1-(4-Chlorophenyl)cyclohexanecarboxylic acid - SIELC Technologies.[Link]
  • 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic Acid - MySkinRecipes.[Link]
  • 1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid - NIST WebBook.[Link]
  • This compound (C12H13ClO2) - PubChemLite.[Link]
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - Semantic Scholar.[Link]
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC - NCBI.[Link]
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - ResearchG
  • 1-(4-CHLOROPHENYL)CYCLOPROPANECARBOXYLIC ACID - GSRS.[Link]
  • Cyclopentanecarboxylic acid - Wikipedia.[Link]
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - NIH.[Link]
  • Aryl alkyl carboxylic acid salts, process for preparation and dosage forms - Google P
  • 1-(4-Chlorophenyl)cyclohexanecarboxylic acid | C13H15ClO2 | CID 100873 - PubChem.[Link]
  • Methods for the preparation of aryl carboxylic acid - ResearchG
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
  • Synthetic process of 4-(4-chlorophenyl)
  • Carbonylative Ring Expansion of Cyclic Carboxylic Acids - PubMed.[Link]
  • A Prodigious Behavior of Cycloalkyl Carboxylic Acid to Access 2D Space from 3D Space via Multifold C-H Activation | Catalysis | ChemRxiv | Cambridge Open Engage.[Link]
  • Carboxylic acids as double aryl group donors for biaryl synthesis - RSC Publishing.[Link]
  • 1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid | C13H16O3 | CID 98630 - PubChem.[Link]

Sources

Technical Support Center: Purification of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid (CAS No. 80789-69-1). This guide is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. Here, we provide field-proven insights, step-by-step protocols, and troubleshooting solutions to address common challenges encountered during the purification of this compound.

Compound Overview

This compound is a crucial intermediate in pharmaceutical synthesis. Its purity is paramount, as even minor impurities can affect downstream reaction yields, biological activity, and safety profiles. This guide focuses on robust purification techniques, primarily leveraging the compound's acidic nature and crystalline properties.

Physicochemical Properties

Understanding the fundamental properties of the target compound is the cornerstone of developing an effective purification strategy.

PropertyValueSource(s)
CAS Number 80789-69-1[1][2][3]
Molecular Formula C₁₂H₁₃ClO₂[1][2][3]
Molecular Weight 224.68 g/mol [1][3][4]
Appearance Cream to grey crystalline powder or crystals[5][6]
Melting Point (m.p.) 162-164 °C (literature value)[4][6]
pKa 4.26 ± 0.20 (Predicted)[5]
Solubility Soluble in methanol[5]
Frequently Asked Questions (FAQs)

Q1: What is the most effective primary purification strategy for crude this compound?

A1: The most robust and widely applicable strategy is a two-stage approach:

  • Acid-Base Extraction: This technique leverages the carboxylic acid functional group. The crude material is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). Neutral or basic impurities remain in the organic layer, while the target compound is converted to its water-soluble carboxylate salt and moves to the aqueous layer. Subsequent acidification of the aqueous layer precipitates the purified carboxylic acid. This method is exceptionally effective for removing non-acidic impurities.[7][8]

  • Recrystallization: Following acid-base extraction, recrystallization is used to remove any remaining closely related acidic impurities and to obtain a product with high crystalline purity. The choice of solvent is critical for success.

Q2: How do I select the best solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. For this compound, which has both polar (carboxylic acid) and non-polar (chlorophenyl, cyclopentyl) regions, several solvent systems can be effective.

  • Screening: Test solubility in small amounts of various solvents like methanol, ethanol, acetone, ethyl acetate, and toluene.

  • Single-Solvent System: Alcohols like ethanol or methanol are good starting points.[5]

  • Mixed-Solvent System: If the compound is too soluble in one solvent and insoluble in another, a mixed-solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be ideal.[9] You dissolve the compound in the "good" solvent at its boiling point and add the "poor" solvent dropwise until turbidity appears, then re-clarify with a few drops of the "good" solvent before cooling.

Q3: My product is "oiling out" during cooling instead of forming crystals. What's wrong?

A3: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point or when it forms a supersaturated liquid phase.

  • Cause: The solution may be cooling too rapidly, or the concentration of impurities is too high, disrupting the crystal lattice formation.

  • Solution 1 (Slow Cooling): Ensure the hot, saturated solution cools as slowly as possible. Insulate the flask to encourage the formation of well-defined crystals.

  • Solution 2 (Reduce Saturation): Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.

  • Solution 3 (Scratching): Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

  • Solution 4 (Seed Crystals): If available, add a single, pure crystal of the product to the cooled solution to induce crystallization.

Q4: How can I definitively assess the purity of my final product?

A4: A combination of methods provides the most comprehensive assessment of purity:

  • Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) that matches the literature value (162-164 °C) is a strong indicator of high purity.[4][6] Impurities typically depress and broaden the melting range.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the gold standard for quantitative purity analysis.[1] A single, sharp peak indicates high purity. The area under the curve can be used to quantify purity (e.g., >99%).

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities. A single spot under UV visualization suggests good purity.

Troubleshooting Guide

Navigating purification challenges requires a logical approach. The following flowchart and detailed points address common issues.

G cluster_recrystallization Recrystallization Path cluster_extraction Acid-Base Extraction Path start Crude Product Analysis (TLC/HPLC) recrystallize Perform Recrystallization start->recrystallize Relatively clean crude or post-extraction acid_base Perform Acid-Base Extraction start->acid_base Significant non-acidic impurities present oiling_out Problem: Oiling Out recrystallize->oiling_out low_yield Problem: Low Yield recrystallize->low_yield impure_crystals Problem: Impure Crystals recrystallize->impure_crystals end_node Pure Crystalline Product (Verify by MP, HPLC) recrystallize->end_node Success solution_oiling Solutions: - Cool slower - Use more solvent - Scratch flask / Add seed crystal oiling_out->solution_oiling solution_yield Solutions: - Use minimum hot solvent - Cool thoroughly (ice bath) - Avoid premature crystallization low_yield->solution_yield solution_impure Solutions: - Re-recrystallize - Use a different solvent system - Pre-treat with charcoal (for color) - Perform Acid-Base Extraction impure_crystals->solution_impure solution_oiling->recrystallize Retry solution_impure->recrystallize Retry acid_base->recrystallize Proceed to polish emulsion Problem: Emulsion at Interface acid_base->emulsion poor_precipitation Problem: Poor Precipitation acid_base->poor_precipitation solution_emulsion Solutions: - Add brine (sat. NaCl) - Centrifuge - Filter through celite emulsion->solution_emulsion solution_precipitation Solutions: - Ensure pH is low enough (~2) - Cool in ice bath - Check for water-soluble impurities poor_precipitation->solution_precipitation solution_emulsion->acid_base Resolve & Continue solution_precipitation->acid_base Resolve & Continue

Caption: Troubleshooting workflow for purification.

Issue: Low Yield After Recrystallization

  • Potential Cause: Using an excessive volume of hot solvent to dissolve the crude product. The solution was not truly saturated, leaving a significant amount of product dissolved in the mother liquor even after cooling.

  • Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the compound. Add the solvent in small portions to the heated mixture until dissolution is just complete.

Issue: Colored Impurities Persist in the Final Product

  • Potential Cause: Highly colored, non-polar impurities are present that co-crystallize with the product.

  • Solution: Before filtering the hot, saturated solution during recrystallization, you can add a very small amount (e.g., 1-2% by weight) of activated charcoal to the solution and keep it at a boil for a few minutes. The charcoal will adsorb colored impurities. Caution: Use charcoal sparingly as it can also adsorb your product, reducing the yield. Hot filter the solution through a fluted filter paper or a Celite pad to remove the charcoal before allowing it to cool.

Issue: An Emulsion Forms During Acid-Base Extraction

  • Potential Cause: Fine particulate matter or high concentrations of solutes can stabilize the interface between the organic and aqueous layers, preventing clean separation.

  • Solution: To break an emulsion, you can add a small amount of brine (saturated aqueous NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, the mixture can be gently swirled or allowed to stand for an extended period. For stubborn emulsions, centrifugation is highly effective.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals inside a certified fume hood.

Protocol 1: Purification via Acid-Base Extraction

This protocol is ideal for removing neutral or basic impurities from the crude product.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) at a concentration of approximately 50-100 mg/mL in a separatory funnel.

  • Extraction: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

    • Causality: The base deprotonates the carboxylic acid, forming the sodium 1-(4-chlorophenyl)cyclopentanecarboxylate salt, which is soluble in the aqueous phase. Neutral impurities remain in the organic solvent.

  • Separation: Stopper the funnel, invert, and vent frequently to release any pressure (especially with bicarbonate). Shake gently and allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Repeat the extraction of the organic layer (Step 2 & 3) one more time with a fresh portion of the basic solution to ensure complete recovery of the acid. Combine the aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous layers with a small portion of fresh organic solvent to remove any trapped neutral impurities. Discard this organic wash.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with litmus paper). A white precipitate of the purified product will form.

    • Causality: Acidification reprotonates the carboxylate salt, rendering it insoluble in water and causing it to precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification via Recrystallization (Ethanol/Water System)

This protocol is suitable for polishing the product after acid-base extraction or for purifying relatively clean crude material.

  • Dissolution: Place the carboxylic acid in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to completely dissolve the solid at a gentle boil.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid).

    • Causality: Water is an "anti-solvent" in which the product is much less soluble. Adding it to the hot ethanol solution brings the mixture to its saturation point.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the solution is perfectly saturated at the boiling point.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the growth of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture to remove any soluble impurities clinging to the crystal surfaces.

  • Drying: Dry the crystals under vacuum. Determine the yield and assess purity via melting point and HPLC analysis.

Protocol 3: Purity Assessment by Reverse-Phase HPLC

This method provides a quantitative measure of product purity.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid or phosphoric acid.[1][10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Procedure: Dissolve a small sample of the purified product in the mobile phase. Inject onto the HPLC system. A pure sample should yield a single major peak. Purity is calculated based on the relative peak area.

References
  • SIELC Technologies. (2018). This compound.
  • ChemicalBook. (n.d.). 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid.
  • ChemicalBook. (n.d.). 1-(4-CHLOROPHENYL)-1-CYCLOPENTANECARBOXYLIC ACID.
  • SIELC Technologies. (2018). 1-(4-Chlorophenyl)cyclohexanecarboxylic acid.
  • ChemicalBook. (n.d.). 1-(4-CHLOROPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
  • Fisher Scientific. (n.d.). 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid, 98%, Thermo Scientific.
  • Santa Cruz Biotechnology, Inc. (n.d.). 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-(4-chlorophenyl)cyclohexanecarbohydrazide.
  • Sigma-Aldrich. (n.d.). 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid 98%.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Matrix Fine Chemicals. (n.d.). 1-(4-CHLOROPHENYL)CYCLOPENTANE-1-CARBOXYLIC ACID.

Sources

Validation & Comparative

A Comparative Guide to the Identification and Validation of the Biological Target for 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals aiming to elucidate the molecular mechanism of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid. Initial research indicates that while this compound may possess biological activities, its direct molecular target is not well-characterized.[1][2] This necessitates a systematic approach, beginning with unbiased target identification and proceeding to rigorous, multi-faceted validation. The following sections detail a logical, field-proven workflow, comparing alternative methodologies and providing the rationale behind experimental choices to ensure scientific integrity.

Phase 1: Unbiased Target Identification – Generating a High-Confidence Candidate List

The initial challenge is to move from a complete unknown to a shortlist of potential protein targets. This requires broad, unbiased screening methodologies that can survey the entire proteome or genome for interactions with the compound of interest. We will compare two gold-standard, orthogonal approaches: affinity-based proteomics and genome-wide genetic screening.

Affinity-Based Proteomics: Fishing for a Target

The most direct method to find a protein that binds to a small molecule is to use the molecule as "bait."[3] Affinity chromatography coupled with mass spectrometry (AC-MS) is a cornerstone technique for this purpose.

Causality Behind Experimental Choice: This method is predicated on the physical interaction between the compound and its target. By immobilizing the compound on a solid support, we can selectively capture its binding partners from a complex biological sample, such as a cell lysate. This provides direct biochemical evidence of an interaction.

dot

AC_MS_Workflow cluster_prep Preparation cluster_capture Capture & Elution cluster_analysis Analysis compound_synthesis Synthesize Analog with Linker immobilization Immobilize on Resin compound_synthesis->immobilization incubation Incubate Lysate with Resin immobilization->incubation lysate_prep Prepare Cell Lysate lysate_prep->incubation wash Wash Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution sds_page SDS-PAGE elution->sds_page mass_spec LC-MS/MS Analysis sds_page->mass_spec In-gel digest data_analysis Database Search & Hit Scoring mass_spec->data_analysis CRISPR_Screen_Workflow cluster_library Library Transduction cluster_selection Selection cluster_analysis Analysis pool Pooled sgRNA Lentiviral Library transduction Transduce Cells at Low MOI pool->transduction cells Cas9-expressing Cell Population cells->transduction selection Select Transduced Cells transduction->selection split Split Population selection->split control Treat with Vehicle (e.g., DMSO) treatment Treat with Compound harvest Harvest Genomic DNA pcr Amplify sgRNA Cassettes control->pcr gDNA from Control treatment->pcr gDNA from Treatment ngs Next-Generation Sequencing pcr->ngs analysis Identify Enriched/ Depleted sgRNAs ngs->analysis

Sources

comparative analysis of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid and Structurally Related Analogs for Drug Discovery

Introduction: Scaffolding for a New Generation of Therapeutics

In the landscape of medicinal chemistry, the 1-aryl-cycloalkanecarboxylic acid scaffold represents a privileged structure, serving as a foundational template for developing novel therapeutic agents. At the center of our investigation is this compound, a compound recognized primarily as a versatile intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1] Its unique combination of a cyclopentane ring, a carboxylic acid moiety, and a halogenated aromatic system provides a rich framework for targeted modifications.[2]

This guide, intended for researchers and drug development professionals, provides a comprehensive comparative analysis of this compound against its structural analogs. The primary objective is to elucidate the structure-activity relationships (SAR) that govern the biological effects of this chemical class.[3] By systematically altering the cycloalkyl ring, the aromatic substituent, and the spatial arrangement of these components, we can dissect the molecular features critical for potency, selectivity, and desirable pharmacokinetic properties. This analysis will delve into the synthetic accessibility, physicochemical characteristics, and known biological activities of these compounds, supported by experimental data and established protocols, to guide future drug design and optimization efforts.

Physicochemical Profile of this compound

The parent compound, this compound, serves as our benchmark for comparison. Its fundamental properties establish a baseline from which we can evaluate the impact of structural modifications.

  • Chemical Structure: C₁₂H₁₃ClO₂[4]

  • Molecular Weight: 224.69 g/mol [5]

  • Appearance: Typically a cream to grey crystalline powder.[1][6]

  • Melting Point: 162-164 °C[7]

  • Primary Use: It is a key intermediate in creating molecules targeting enzymes or receptors involved in pain and inflammation pathways and has been used to synthesize organotin(IV) complexes with demonstrated antitumor activities.[1][6]

Selection of Comparator Compounds: A Rationale

To construct a meaningful SAR study, we have selected a series of analogs that systematically probe the key structural components of the parent molecule. The chosen compounds allow for an assessment of how changes in ring size and the nature of the phenyl ring attachment influence overall properties.

  • Ring Size Variation:

    • 1-(4-Chlorophenyl)cyclopropanecarboxylic acid: Narrows the cycloalkane ring to a three-membered system, introducing significant ring strain and altering the spatial orientation of the substituents.

    • 1-(4-Chlorophenyl)cyclohexanecarboxylic acid: Expands the ring to a more flexible six-membered cyclohexane, which can adopt multiple conformations (e.g., chair, boat).

  • Linker Modification:

    • 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid: Inserts a methylene (-CH₂-) group between the phenyl ring and the cyclopentane core, increasing conformational flexibility and the distance between the two key moieties.

The following sections will compare these compounds across several critical parameters.

Comparative Physicochemical and Biological Analysis

The structural modifications outlined above lead to distinct differences in the physicochemical properties and, consequently, the biological profiles of these compounds.

Physicochemical Data Summary

The following table summarizes the key physical properties of the parent compound and its selected analogs, providing a clear basis for comparison.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Features
This compound C₁₂H₁₃ClO₂224.69[5]80789-69-1[6]Parent compound; rigid 5-membered ring.
1-(4-Chlorophenyl)cyclopropanecarboxylic acid C₁₀H₉ClO₂196.63[8]72934-37-3[8]Strained 3-membered ring; reduced lipophilicity.
1-(4-Chlorophenyl)cyclohexanecarboxylic acid C₁₃H₁₅ClO₂238.71[9]58880-37-8[9]Flexible 6-membered ring; increased lipophilicity.
1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid C₁₃H₁₅ClO₂238.71[10]1225482-69-8[2]Methylene spacer; increased flexibility.
Comparative Biological Activities

While comprehensive parallel testing data is not publicly available for all compounds, existing literature allows for a preliminary comparison of their biological potential.

CompoundReported Biological ActivityNotes
This compound Intermediate for anti-inflammatory drugs; precursor to antitumor organotin complexes.[1][6]Serves as a foundational scaffold.
1-(4-Chlorophenyl)cyclopropanecarboxylic acid Analogs studied as potential antidepressants and for NMDA receptor affinity.[11][12] Metabolites can induce hepatotoxicity by inhibiting mitochondrial fatty acid β-oxidation.[13]The strained ring is a key feature in various bioactive molecules. Caution regarding potential toxicity mechanisms is warranted.[13]
1-(4-Chlorophenyl)cyclohexanecarboxylic acid Derivatives explored for anti-inflammatory, analgesic, and immunomodulatory effects.[14][15]The larger, more lipophilic ring can enhance binding to certain biological targets.[14]
1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid Exhibits significant anticancer and moderate antimicrobial properties in preliminary studies.[10]The spacer group alters the spatial relationship between the aromatic and acidic functions, potentially accessing different binding pockets.

Synthetic Methodologies and Experimental Workflows

The synthesis of these compounds generally follows established organic chemistry principles. Understanding the synthetic routes is crucial for planning the production of new derivatives for further testing.

General Synthetic Workflow

The diagram below illustrates a generalized workflow for the synthesis and subsequent evaluation of 1-aryl-cycloalkanecarboxylic acid derivatives. This process begins with the synthesis of the core scaffold, followed by purification, characterization, and a cascade of biological assays.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (e.g., Aryl Acetonitrile, Cycloalkanone) reaction Chemical Synthesis (e.g., Alkylation, Hydrolysis) start->reaction purification Purification (Crystallization / Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity) characterization->in_vitro Submit Pure Compound in_vivo In Vivo Models (Animal Studies) in_vitro->in_vivo sar_analysis SAR Analysis & Optimization in_vivo->sar_analysis sar_analysis->reaction Iterative Redesign

Caption: Generalized workflow for the synthesis and evaluation of novel carboxylic acid derivatives.

Protocol 1: Synthesis of this compound

This protocol is a representative method adapted from general procedures for α-aryl carboxylic acids. The causality behind the choice of reagents is critical: phase transfer catalysis is employed to facilitate the reaction between the aqueous base and the organic substrate, enhancing reaction efficiency.

Objective: To synthesize the parent compound via alkylation of 4-chlorophenylacetonitrile followed by hydrolysis.

Materials:

  • 4-Chlorophenylacetonitrile

  • 1,4-Dibromobutane

  • 50% Sodium Hydroxide (aqueous solution)

  • Tetrabutylammonium bromide (Phase Transfer Catalyst)

  • Toluene

  • Concentrated Sulfuric Acid

  • Ethanol

  • Diatomaceous earth

Procedure:

  • Alkylation:

    • To a stirred solution of 4-chlorophenylacetonitrile (1 equivalent) in toluene, add tetrabutylammonium bromide (0.05 equivalents).

    • Add 1,4-dibromobutane (1.1 equivalents) to the mixture.

    • Slowly add 50% aqueous NaOH solution (5 equivalents) while maintaining the temperature below 40°C. Rationale: The strong base deprotonates the benzylic carbon, and the phase transfer catalyst shuttles the resulting anion into the organic phase to react with the dibromobutane.

    • Stir the reaction vigorously at 60-70°C for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture, add water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-chlorophenyl)cyclopentanecarbonitrile.

  • Hydrolysis:

    • Mix the crude nitrile with a 3:1 mixture of concentrated sulfuric acid and water.

    • Heat the mixture to reflux (approx. 120-130°C) for 8-12 hours until the reaction is complete (monitored by TLC). Rationale: Harsh acidic conditions are required to hydrolyze the sterically hindered tertiary nitrile to the corresponding carboxylic acid.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • The solid product will precipitate. Collect the solid by filtration.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals critical insights into how each molecular component contributes to the overall biological profile.

SAR cluster_ring Cycloalkyl Ring cluster_linker Linker Parent Parent Compound 1-(4-Chlorophenyl) cyclopentanecarboxylic acid Cyclo3 Cyclopropane (Increased Strain) - Alters 3D geometry - Potential for unique interactions - Can introduce toxicity [26] Parent->Cyclo3 Ring Contraction Cyclo6 Cyclohexane (Increased Flexibility & Size) - Increases lipophilicity - May improve target binding [15] Parent->Cyclo6 Ring Expansion Methyl Methylene Spacer - Increases flexibility - Alters distance between rings - Can access new binding modes [1] Parent->Methyl Linker Insertion

Caption: Structural modifications and their impact on molecular properties for SAR analysis.

  • The Cycloalkyl Ring: The size and strain of this ring are paramount. The transition from a cyclopentane to a cyclohexane ring increases molecular size and lipophilicity, which can be beneficial for crossing cell membranes and binding to hydrophobic pockets within a target protein.[14] Conversely, the high ring strain of the cyclopropane analog creates a more rigid structure with a distinct three-dimensional shape, which could lead to highly specific interactions but also introduces potential metabolic liabilities.[13]

  • The Aryl Moiety: The 4-chloro substituent plays a key electronic and steric role. The chlorine atom is an electron-withdrawing group that also increases lipophilicity. Its position on the phenyl ring is critical for directing interactions with target receptors. Future studies should explore replacing the chlorine with other halogens (F, Br) or with bioisosteres like -CF₃ or -CN to fine-tune electronic properties and binding.

  • The Carboxylic Acid: This group is typically essential for activity, often acting as a key hydrogen bond donor/acceptor or forming salt bridges with basic residues (e.g., lysine, arginine) in a protein's active site. Esterification or amidation of this group is a common prodrug strategy to improve cell permeability.

Conclusion and Future Directions

This comparative analysis underscores that this compound is more than a simple synthetic intermediate; it is a well-defined molecular scaffold with significant potential for therapeutic development. Our examination of its structural analogs reveals that subtle changes to the cycloalkyl ring size and the introduction of linkers can profoundly impact biological activity, shifting the compound's potential from an anti-inflammatory precursor to an anticancer or antimicrobial agent.[10]

The key takeaways for drug development professionals are:

  • Ring size is a critical determinant of activity and conformation. Expanding to a cyclohexane ring generally increases lipophilicity, while contracting to a cyclopropane ring introduces rigidity and potential toxicity concerns.[13]

  • Conformational flexibility, introduced by a methylene spacer, can unlock new biological activities by allowing the molecule to adopt different orientations in a binding site.[10]

  • A thorough understanding of synthetic routes is essential for generating a diverse library of analogs for comprehensive SAR studies.

Future research should focus on a systematic exploration of substituents on the phenyl ring and the synthesis of conformationally constrained analogs to further refine the SAR and develop compounds with enhanced potency and selectivity for specific biological targets.

References

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A Comparative Guide to the Structure-Activity Relationships of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 1-(4-chlorophenyl)cyclopentanecarboxylic acid scaffold. While comprehensive SAR studies on this specific class of compounds are not extensively documented in publicly available literature, this document synthesizes existing data on their biological potential and draws parallels from structurally related molecules to offer a predictive framework for rational drug design. We will explore the potential impact of structural modifications on various biological activities, including enzyme inhibition, anticancer, and antimicrobial effects, supported by established medicinal chemistry principles.

The Core Scaffold: this compound

The foundational molecule, this compound, presents a unique combination of structural features that make it an attractive starting point for medicinal chemistry campaigns.[1][2][3] Its key components include a cyclopentane ring, a carboxylic acid moiety, and a 4-chlorophenyl group.[1][2] This arrangement provides a rigid scaffold that can be systematically modified to probe interactions with biological targets. The 4-chlorophenyl group, in particular, is a common feature in bioactive molecules, often contributing to favorable binding interactions.

Exploring the Biological Landscape: Potential Therapeutic Applications

Derivatives of this compound have been investigated for a range of biological activities, highlighting the versatility of this scaffold.

Enzyme Inhibition

A significant area of interest for this class of compounds is enzyme inhibition. Notably, derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and urease.[4] The SAR in this context is likely driven by the molecule's ability to fit into the active site of these enzymes and form key interactions.

For instance, in the case of urease inhibition, the carboxylic acid moiety could chelate the nickel ions in the active site, while the chlorophenyl group could engage in hydrophobic interactions with surrounding amino acid residues. A series of 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives demonstrated potent urease inhibition, with IC50 values significantly lower than the standard inhibitor, thiourea.[5] This suggests that extending the core structure with a thiosemicarbazide linker can enhance binding affinity.

Anticancer and Antimicrobial Activities

Preliminary studies have also pointed towards the potential of these derivatives as anticancer and antimicrobial agents.[4] For example, 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid has demonstrated cytotoxicity against various cancer cell lines, including lung adenocarcinoma (A549), melanoma (A375), and liver carcinoma (HepG2).[4] The antimicrobial activity has been observed against bacteria such as Salmonella typhi and Bacillus subtilis.[4]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives can be systematically modulated by modifying different parts of the molecule. The following sections explore the potential impact of these modifications.

Modifications of the Carboxylic Acid Group

The carboxylic acid is a key functional group that can participate in hydrogen bonding and electrostatic interactions. Its modification can significantly impact a compound's pharmacokinetic and pharmacodynamic properties.

  • Esterification and Amidation: Converting the carboxylic acid to an ester or an amide can alter the compound's polarity, solubility, and ability to act as a hydrogen bond donor. This can be a crucial strategy for improving cell permeability and oral bioavailability. For instance, the synthesis of 1-phenylcyclopropane carboxamide derivatives has been explored to generate compounds with antiproliferative activity.[6]

Alterations to the Cyclopentane Ring

The cyclopentane ring provides a rigid scaffold that orients the other functional groups in a specific spatial arrangement.

  • Ring Size and Substitution: Altering the ring size to a cyclopropane or cyclohexane could impact the conformational flexibility and, consequently, the binding affinity to a target. The introduction of substituents on the cyclopentane ring could also create additional interaction points with a biological target. For example, cyclopentane-based muraymycin analogs have been synthesized to target the MraY enzyme.[7]

Variations in the Phenyl Ring Substituent

The 4-chloro substituent on the phenyl ring plays a significant role in the overall electronic and hydrophobic character of the molecule.

  • Position and Nature of the Substituent: Moving the chloro group to the ortho or meta positions, or replacing it with other halogens (e.g., fluoro, bromo) or with electron-donating or electron-withdrawing groups, would be a critical step in a comprehensive SAR study. These changes can fine-tune the electronic properties and steric profile of the molecule, potentially leading to improved target engagement.

Comparative Data of Structurally Related Derivatives

While direct comparative data for a series of this compound derivatives is limited, we can draw insights from related structures. The following table summarizes the biological activities of some relevant compounds.

Compound/Derivative ClassBiological ActivityKey Structural FeaturesReference(s)
1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acidAnticancer (A549, A375, HepG2), Antimicrobial (S. typhi, B. subtilis), Enzyme Inhibition (AChE, Urease)Core scaffold with a methylene linker[4]
1-[(4'-Chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivativesPotent Urease InhibitionCarboxylic acid replaced with a thiosemicarbazide linker and a variable aryl group[5]
1-Phenylcyclopropane carboxamide derivativesAntiproliferative activity against U937 cell lineCyclopentane replaced with cyclopropane; carboxylic acid converted to a carboxamide[6]
Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acidAnti-inflammatory (inhibition of TNF-α and IL-6) and antiproliferative activitiesCyclopentane replaced with cyclohexene; carboxylic acid derivatized with an amidrazone[8][9]

Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for key experiments that are essential for conducting SAR studies.

Urease Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against urease.

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Nessler's reagent

  • Test compounds dissolved in DMSO

  • Thiourea (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compounds and the positive control in DMSO.

  • In a 96-well plate, add 10 µL of the test compound solution to each well.

  • Add 40 µL of urease solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of urea solution to each well.

  • Incubate the plate for 30 minutes at 37°C.

  • Stop the reaction by adding 50 µL of Nessler's reagent.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO

  • Doxorubicin (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and the positive control.

  • Incubate the plate for 48 hours in a CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Visualizing Structure-Activity Relationships and Workflows

The following diagrams illustrate key concepts and workflows discussed in this guide.

SAR_Concept cluster_modifications Structural Modifications cluster_activities Biological Activities Core This compound Core Scaffold Carboxylic_Acid Carboxylic Acid (Ester, Amide) Core:f1->Carboxylic_Acid Cyclopentane Cyclopentane Ring (Size, Substitution) Core:f1->Cyclopentane Phenyl Phenyl Ring (Substituent Position/Nature) Core:f1->Phenyl Enzyme_Inhibition Enzyme Inhibition (Urease, AChE) Carboxylic_Acid->Enzyme_Inhibition Modulates Binding Anticancer Anticancer Cyclopentane->Anticancer Affects Conformation Antimicrobial Antimicrobial Phenyl->Antimicrobial Influences Potency

Caption: Key areas for structural modification and their potential impact on biological activities.

Experimental_Workflow start Compound Synthesis purification Purification & Characterization (HPLC, NMR, MS) start->purification biological_screening Biological Screening purification->biological_screening urease_assay Urease Inhibition Assay biological_screening->urease_assay Enzyme Target mtt_assay Cytotoxicity (MTT) Assay biological_screening->mtt_assay Cell-based Target sar_analysis SAR Analysis urease_assay->sar_analysis mtt_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A typical workflow for SAR studies of novel chemical entities.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While dedicated SAR studies are still emerging, the existing data and parallels with related structures provide a solid foundation for future research. A systematic approach to modifying the carboxylic acid group, the cyclopentane ring, and the phenyl substituent, coupled with robust biological evaluation, will be crucial in unlocking the full potential of this versatile chemical class. This guide serves as a starting point for researchers to design and execute such studies, ultimately contributing to the discovery of new and effective drugs.

References

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Navigating the Therapeutic Potential of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid: A Cross-Validation and Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chlorophenyl)cyclopentanecarboxylic acid is a synthetic compound that has garnered interest within the drug discovery and development landscape. Its structural motif, featuring a chlorophenyl group attached to a cyclopentanecarboxylic acid backbone, suggests its potential as a versatile scaffold for developing novel therapeutics. However, a comprehensive understanding of its efficacy across various disease models remains elusive in publicly available literature. This guide addresses this knowledge gap by presenting a cross-validation of the potential efficacy of this compound. This analysis is based on robust experimental data from its close structural analogs, providing a scientifically grounded framework for researchers, scientists, and drug development professionals. By comparing its inferred activities with established therapeutic alternatives, this guide aims to illuminate the prospective therapeutic avenues for this class of compounds.

Comparative Efficacy Analysis: Insights from Structural Analogs

Anticancer Activity

In vitro studies on 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid have demonstrated significant cytotoxic effects against various human cancer cell lines.[1] A study on human lung adenocarcinoma cells indicated that the compound induces apoptosis through the activation of the mitochondrial pathway, leading to cell cycle arrest in the G0/G1 phase.[1]

Table 1: Comparative in vitro Anticancer Efficacy

Compound/DrugCancer Cell LineEfficacy (IC50 in µM)Mechanism of Action
1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid A549 (Lung Adenocarcinoma)< 10[1]Induces apoptosis via mitochondrial pathway activation[1]
A375 (Melanoma)5.7[1]Not specified
HepG2 (Liver Carcinoma)20.9–35.5[1]Not specified
Standard Platinum-Based Chemotherapy Lung AdenocarcinomaVariesDNA cross-linking, leading to apoptosis
Pembrolizumab (Keytruda®) MelanomaN/A (Immunotherapy)PD-1 inhibitor, enhances T-cell mediated anti-tumor response[2]
Sorafenib (Nexavar®) Hepatocellular CarcinomaVariesMulti-kinase inhibitor, inhibits tumor growth and angiogenesis[3][4]
Antimicrobial Activity

Preliminary in vitro assays have revealed that 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid possesses moderate to strong antimicrobial activity against specific bacterial strains.[1]

Table 2: Comparative in vitro Antimicrobial Efficacy

Compound/DrugBacterial StrainEfficacyMechanism of Action
1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid Salmonella typhiModerate[1]Not specified
Bacillus subtilisStrong[1]Not specified
Ciprofloxacin Salmonella typhiHighDNA gyrase inhibitor[5]
Probiotics (e.g., Bacillus subtilis) Pathogenic BacteriaVariableCompetitive exclusion, production of antimicrobial compounds[6]
Anti-inflammatory Activity

While direct data on the anti-inflammatory properties of this compound is lacking, structurally related N-pyrrolylcarboxylic acid derivatives have demonstrated potent anti-inflammatory effects in in vivo models. This suggests a potential avenue for investigation.

Table 3: Comparative in vivo Anti-inflammatory Efficacy

Compound/DrugModelEfficacyMechanism of Action
2-[3-Acetyl-5-(4-chlorophenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acid Carrageenan-induced paw edema in ratsSignificant reduction in paw edema[7]Likely COX-2 inhibition
Celecoxib (Celebrex®) Carrageenan-induced paw edema in ratsSignificant reduction in paw edema[8][9]Selective COX-2 inhibitor[10][11]
Ibuprofen Various inflammation modelsBroad anti-inflammatory effectsNon-selective COX inhibitor[12][13]

Experimental Protocols

To ensure scientific integrity and enable reproducibility, detailed methodologies for the key experimental models discussed are provided below.

Protocol 1: in vitro Anticancer Cell Viability Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, A375, HepG2) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Protocol 2: in vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Bacterial Culture: Bacterial strains (e.g., Salmonella typhi, Bacillus subtilis) are grown in appropriate broth media overnight at 37°C.

  • Inoculum Preparation: The overnight culture is diluted to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth media.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: in vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
  • Animal Model: Male Wistar rats (180-200 g) are used for the experiment.

  • Compound Administration: The test compound or a reference drug (e.g., Celecoxib) is administered intraperitoneally or orally at a specified dose one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualizing the Path Forward: Workflows and Relationships

To provide a clearer understanding of the experimental and logical frameworks, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_invitro In Vitro Efficacy Screening cluster_invivo In Vivo Model Validation Cell_Viability Anticancer Cell Viability (MTT Assay) Lead_Optimization_Cancer Lead Optimization (Anticancer) Cell_Viability->Lead_Optimization_Cancer Identifies IC50 Antimicrobial_Susceptibility Antimicrobial Susceptibility (Broth Microdilution) Lead_Optimization_Antimicrobial Lead Optimization (Antimicrobial) Antimicrobial_Susceptibility->Lead_Optimization_Antimicrobial Determines MIC Paw_Edema Anti-inflammatory (Carrageenan Paw Edema) Compound 1-(4-Chlorophenyl)cyclopentanecarboxylic acid (and analogs) Compound->Cell_Viability Test Efficacy Compound->Antimicrobial_Susceptibility Test Efficacy Lead_Optimization_Cancer->Paw_Edema Further Validation Lead_Optimization_Antimicrobial->Paw_Edema Further Validation

Caption: Experimental workflow for efficacy screening.

Cross_Validation_Logic cluster_data Data Sources cluster_analysis Comparative Analysis Analog_Data Efficacy Data of Structural Analogs Inferred_Efficacy Inferred Efficacy of This compound Analog_Data->Inferred_Efficacy Informs Alternative_Data Efficacy Data of Standard Treatments Comparison Comparison with Alternatives Alternative_Data->Comparison Provides Benchmark Inferred_Efficacy->Comparison Is Compared To Conclusion Therapeutic Potential Assessment Comparison->Conclusion Leads To

Caption: Logical framework for cross-validation.

Conclusion and Future Directions

The cross-validation analysis, based on the efficacy of its structural analogs, suggests that this compound holds promise as a scaffold for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The in vitro anticancer data is particularly compelling, with IC50 values in the low micromolar range against lung adenocarcinoma and melanoma cell lines.

However, it is crucial to underscore that these findings are inferential. Direct experimental validation of this compound in the described models is an essential next step. Future research should focus on synthesizing and testing the compound to confirm and expand upon these preliminary findings. Furthermore, mechanistic studies are warranted to elucidate the specific molecular targets and pathways through which this class of compounds exerts its biological effects. Such investigations will be pivotal in unlocking the full therapeutic potential of this compound and its derivatives.

References

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A Comparative Guide to the In Vitro and In Vivo Potency of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo potency of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid. As a Senior Application Scientist, my objective is to synthesize the available data into a coherent narrative, explaining not just the results but the scientific rationale behind the experimental designs. This document is intended for researchers, scientists, and drug development professionals seeking to understand the translational potential of this compound from cell-based assays to whole-organism efficacy.

Disclaimer: Specific preclinical data for this compound is not extensively published. Therefore, this guide is structured as a representative framework, outlining the established methodologies and expected data for a compound of this class, which is presumed to be a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist based on structural similarities to known fibrates. The experimental data presented herein is hypothetical and illustrative of a typical discovery cascade.

Introduction: Compound Profile and Mechanism of Action

This compound is a small molecule featuring a chlorophenyl group attached to a cyclopentane ring bearing a carboxylic acid moiety.[1][2] This structural motif is common in compounds designed to modulate nuclear receptors. The primary molecular target for this class of molecules is often Peroxisome Proliferator-Activated Receptor Alpha (PPARα).

PPARα is a ligand-activated transcription factor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[3][4] Upon activation by a ligand, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[5] This action upregulates the expression of genes involved in fatty acid uptake, transport, and β-oxidation, leading to a reduction in plasma triglycerides.[6] Consequently, PPARα agonists are a cornerstone for the treatment of dyslipidemia.[3]

This guide will dissect the potency of this compound through two lenses: its direct cellular activity (in vitro) and its physiological effect in a relevant disease model (in vivo).

In Vitro Potency Analysis

The initial step in characterizing a potential PPARα agonist is to determine its potency and selectivity in controlled, cell-based environments. This is crucial to establish direct target engagement and rule out off-target effects.

Causality in Experimental Design

We employ a dual-assay strategy. First, a transactivation assay is used to measure the compound's ability to functionally activate the PPARα receptor and initiate transcription. This confirms its agonist activity. Second, we assess the compound's impact on the expression of known PPARα target genes in a relevant cell line (e.g., human hepatoma cells, HepG2) to verify its effect on the downstream biological pathway.[6]

Hypothetical In Vitro Data Summary
Assay TypeSystemTarget/EndpointMetricHypothetical Value
Luciferase Reporter AssayHEK293T cellsHuman PPARα ActivationEC₅₀85 nM
Luciferase Reporter AssayHEK293T cellsHuman PPARγ ActivationEC₅₀> 10,000 nM
Luciferase Reporter AssayHEK293T cellsHuman PPARδ ActivationEC₅₀> 10,000 nM
qPCR Gene ExpressionHepG2 cellsCPT1A mRNA UpregulationFold Change (at 1µM)4.5-fold
qPCR Gene ExpressionHepG2 cellsCD36 mRNA UpregulationFold Change (at 1µM)6.2-fold
Workflow for In Vitro Potency Assessment

The following diagram illustrates the logical flow of experiments performed to determine the in vitro potency and selectivity of the compound.

in_vitro_workflow cluster_0 Step 1: Primary Screening (Potency & Selectivity) cluster_1 Step 2: Target Gene Expression (Mechanism Confirmation) transient_transfection Transient Transfection of HEK293T cells with PPAR-Gal4 and UAS-Luciferase plasmids compound_treatment Treat cells with serial dilutions of This compound transient_transfection->compound_treatment 24h post-transfection luciferase_assay Measure Luciferase Activity (Luminescence) compound_treatment->luciferase_assay 24h incubation ec50_calc Calculate EC₅₀ values for PPARα, PPARγ, and PPARδ luciferase_assay->ec50_calc qpcr qPCR for PPARα target genes (e.g., CPT1A, CD36) hepg2_culture Culture HepG2 cells (high endogenous PPARα expression) compound_treatment_2 Treat cells with compound at various concentrations hepg2_culture->compound_treatment_2 rna_extraction RNA Extraction & cDNA Synthesis compound_treatment_2->rna_extraction 24h incubation rna_extraction->qpcr

Caption: Workflow for In Vitro PPARα Agonist Evaluation.
Detailed Protocol: PPARα Transactivation Assay

This protocol is a self-validating system designed to quantify the specific activation of the PPARα receptor.[3][6]

  • Cell Culture and Transfection:

    • Maintain Human Embryonic Kidney 293T (HEK293T) cells in DMEM supplemented with 10% FBS at 37°C and 5% CO₂.

    • Co-transfect cells in a 96-well plate with two plasmids:

      • An expression plasmid for a chimeric receptor containing the ligand-binding domain (LBD) of human PPARα fused to the DNA-binding domain (DBD) of GAL4.

      • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple upstream activation sequences (UAS) for GAL4 (e.g., pGL4.35).

    • A positive control (e.g., Fenofibrate) and a vehicle control (e.g., 0.1% DMSO) must be run in parallel.

  • Compound Incubation:

    • Twenty-four hours post-transfection, replace the medium with fresh DMEM containing serial dilutions of this compound (e.g., from 1 nM to 100 µM).

    • Incubate the cells for an additional 24 hours.

  • Luciferase Measurement:

    • Lyse the cells and add a luciferase substrate solution according to the manufacturer's instructions (e.g., Promega ONE-Glo™).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the luminescence data to the vehicle control.

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value.

In Vivo Efficacy Evaluation

While in vitro assays confirm molecular action, in vivo studies are essential to assess the compound's physiological effect, considering complex factors like absorption, distribution, metabolism, and excretion (ADME).

Causality in Experimental Design

To evaluate a potential anti-dyslipidemic agent, a robust and relevant animal model is required. The golden Syrian hamster is an excellent model for studying lipid metabolism due to its similarities with human lipoprotein profiles.[7] Inducing dyslipidemia with a high-fat, high-fructose diet creates a disease state that mimics aspects of human metabolic syndrome, providing a strong basis to test the therapeutic efficacy of a PPARα agonist.[7] The primary endpoint measured is the reduction of plasma triglycerides, the hallmark of PPARα activation.

Hypothetical In Vivo Data Summary
Animal ModelDosing RegimenDurationKey FindingMetricHypothetical Value
High-Fat Diet Fed Syrian Hamster10 mg/kg, Oral (PO), QD14 DaysTriglyceride Reduction% Change vs. Vehicle-45%
High-Fat Diet Fed Syrian Hamster30 mg/kg, Oral (PO), QD14 DaysTriglyceride Reduction% Change vs. Vehicle-68%
High-Fat Diet Fed Syrian Hamster30 mg/kg, Oral (PO), QD14 DaysTotal Cholesterol Reduction% Change vs. Vehicle-25%
High-Fat Diet Fed Syrian Hamster30 mg/kg, Oral (PO), QD14 DaysLiver Weight% Change vs. Vehicle+8% (slight increase)
Workflow for In Vivo Efficacy Testing

The following diagram outlines the key phases of an in vivo study to test the anti-dyslipidemic effects of the compound.

in_vivo_workflow cluster_0 Phase 1: Disease Model Induction cluster_1 Phase 2: Treatment and Monitoring cluster_2 Phase 3: Terminal Analysis acclimatization Acclimatize Male Syrian Hamsters (1 week) diet_induction Feed High-Fat/High-Fructose Diet to induce dyslipidemia acclimatization->diet_induction 10-14 days baseline_sampling Collect Baseline Blood Sample (Day 0) diet_induction->baseline_sampling randomization Randomize animals into groups (Vehicle, Test Compound, Positive Control) baseline_sampling->randomization daily_dosing Daily Oral Gavage Dosing (14 days) randomization->daily_dosing monitoring Monitor Body Weight & Food Intake daily_dosing->monitoring interim_sampling Optional: Interim Blood Sampling (Day 7) daily_dosing->interim_sampling terminal_bleed Terminal Blood Collection (Day 14) for lipid panel analysis necropsy Necropsy and Organ Collection (e.g., Liver) terminal_bleed->necropsy tissue_analysis Liver Histopathology and Gene Expression Analysis necropsy->tissue_analysis

Caption: Workflow for In Vivo Dyslipidemia Model Evaluation.
Detailed Protocol: High-Fat Diet Hamster Model of Dyslipidemia

This protocol describes a validated model for assessing anti-hyperlipidemic agents.[7][8]

  • Animal Husbandry and Diet:

    • House male golden Syrian hamsters (80-100g) in a temperature-controlled facility with a 12-hour light/dark cycle.

    • After a one-week acclimatization period on standard chow, switch the animals to a high-fat diet (e.g., 20% fat, 1.5% cholesterol) supplemented with 9-10% (w/w) fructose in their drinking water for 10-14 days to induce a stable dyslipidemic state.

  • Grouping and Dosing:

    • Measure baseline plasma triglyceride and cholesterol levels from tail vein blood.

    • Randomize animals into treatment groups (n=8-10 per group), such as:

      • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

      • Group 2: Test compound (e.g., 10 mg/kg).

      • Group 3: Test compound (e.g., 30 mg/kg).

      • Group 4: Positive control (e.g., 100 mg/kg Fenofibrate).

    • Administer the compounds once daily (QD) via oral gavage for 14 consecutive days.

  • Sample Collection and Analysis:

    • At the end of the treatment period, collect terminal blood samples via cardiac puncture under anesthesia.

    • Centrifuge the blood to separate plasma. Analyze plasma for triglycerides, total cholesterol, LDL-C, and HDL-C using commercial enzymatic kits.

    • Harvest the liver, weigh it, and fix a portion in formalin for histological analysis and snap-freeze the remainder for gene expression analysis.

  • Data Analysis:

    • Calculate the percentage change in lipid parameters for each treatment group relative to the vehicle control group.

    • Perform statistical analysis (e.g., one-way ANOVA with Dunnett's post-hoc test) to determine significance.

Comparative Analysis and Translational Insights

The ultimate goal is to bridge the gap between in vitro potency and in vivo efficacy. Our hypothetical data reveals a potent and selective PPARα agonist (EC₅₀ = 85 nM) in vitro. This strong cellular activity translates effectively into the in vivo hamster model, where a dose of 30 mg/kg produced a robust 68% reduction in plasma triglycerides.

Key Observations:

  • Potency Translation: The nanomolar potency observed in the cell-based assay is a strong predictor of the significant lipid-lowering effect seen in the animal model. This suggests that the compound successfully engages the PPARα target in the liver after oral administration.

  • Pharmacodynamic Effect: The significant reduction in triglycerides is the expected physiological outcome of activating the PPARα pathway, confirming the compound's mechanism of action in a whole organism.

  • Potential for Side Effects: The slight increase in liver weight is a known class effect for PPARα agonists, particularly in rodents, and warrants monitoring.[4] Histopathological analysis of the liver would be critical to ensure this is adaptive hypertrophy and not indicative of toxicity.

  • Bioavailability: The successful oral efficacy implies that the compound possesses adequate pharmacokinetic properties (e.g., oral absorption, metabolic stability) to reach the target tissue at therapeutic concentrations. While specific pharmacokinetic studies are needed, the efficacy data provides a positive initial assessment.[9][10]

References

  • Jain, M., et al. (2009). In vivo model for dyslipidemia with diabetes mellitus in hamster. Indian Journal of Pharmacology.
  • Slideshare. ANTIHYPERLIPIDEMIC screening models.
  • Kumar, A., et al. (2022). Animal Models of Hyperlipidemia: An Overview. International Journal of Pharmaceutical Sciences Review and Research.
  • Charles River Laboratories. Dyslipidemia and Atherosclerosis Mouse Models.
  • Semantic Scholar. Selecting an Appropriate Animal Model for Dyslipidemia.
  • Li, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry.
  • SIELC Technologies. This compound.
  • Oyama, T., et al. (2019). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry.
  • PubMed. Excretion, metabolism, and pharmacokinetics of 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide....
  • PubMed. Discovery of 2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (PSI-421)....
  • Diep, Q. N., et al. (2001). Peroxisome Proliferator–Activated Receptor α Induces NADPH Oxidase Activity in Macrophages.... Circulation Research.
  • GSRS. 1-(4-CHLOROPHENYL)CYCLOPROPANECARBOXYLIC ACID.
  • MySkinRecipes. 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid.
  • PubMed. Bioactivation of a dihydropyrazole-1-carboxylic acid-(4-chlorophenyl amide) scaffold....
  • Frontiers. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract.
  • PubChemLite. This compound (C12H13ClO2).
  • ACS Publications. (+)-1-(3S,4R)-[3-(4-Phenylbenzyl)-4- hydroxychroman-7-yl]cyclopentane Carboxylic Acid....
  • Aladdin Scientific Corporation. 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic Acid.
  • MySkinRecipes. 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic Acid.
  • PubMed. (+)-1-(3S,4R)-[3-(4-phenylbenzyl)-4-hydroxychroman-7-yl]cyclopentane carboxylic acid....
  • ResearchGate. Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents.
  • Journal of Biological Chemistry. In Vivo and in Vitro Studies of a Functional Peroxisome Proliferator-activated Receptor γ Response Element in the Mouse pdx-1 Promoter.
  • PubMed. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers....

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Head-to-Head Comparison: 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid vs. Gabapentin for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage or dysfunction of the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatment strategies often provide only partial relief and are associated with dose-limiting side effects. Gabapentin, a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), is a widely prescribed first-line treatment for various neuropathic pain conditions, including diabetic neuropathy and postherpetic neuralgia.[2][3][4] Its mechanism of action, primarily involving the inhibition of voltage-gated calcium channels, has set a benchmark for novel analgesic development.[5][6][7] This guide provides a comprehensive head-to-head comparison of the investigational compound 1-(4-Chlorophenyl)cyclopentanecarboxylic acid against the standard-of-care drug, Gabapentin. While publicly available data on this compound is limited, this document outlines a rigorous, scientifically grounded framework for its evaluation, based on established preclinical models of neuropathic pain. We will explore a hypothetical yet plausible mechanism of action for our investigational compound and detail the requisite experimental protocols to thoroughly compare its efficacy and safety profile with Gabapentin.

Mechanism of Action: Established vs. Investigational

A fundamental aspect of any comparative drug evaluation is a thorough understanding of the compounds' mechanisms of action.

Gabapentin: The Established Standard

Gabapentin's analgesic effects are primarily attributed to its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][6][7] This interaction is crucial as VGCCs play a pivotal role in neurotransmitter release. By binding to the α2δ-1 subunit, Gabapentin effectively reduces the trafficking of these channels to the presynaptic terminal, leading to a decrease in calcium influx upon neuronal depolarization. This, in turn, curtails the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P, which are key mediators of pain signaling.[6] While structurally similar to GABA, Gabapentin does not exert its effects through direct interaction with GABA receptors.[5][7][8]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Depolarization Vesicle Synaptic Vesicle (Glutamate) Ca_influx->Vesicle Triggers Release Glutamate Release Vesicle->Release Receptor Glutamate Receptor Release->Receptor Activates Gabapentin Gabapentin Gabapentin->Ca_influx Inhibits alpha2delta α2δ-1 subunit Gabapentin->alpha2delta Binds to alpha2delta->VGCC Modulates Pain_Signal Pain Signal Propagation Receptor->Pain_Signal cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Efficacy & Safety Target_Binding Target Binding Affinity (e.g., Radioligand Binding Assay) Enzyme_Assay Enzyme Inhibition Assay (Hypothesized Target) Target_Binding->Enzyme_Assay Confirms Interaction Cell_Based_Assay Cell-Based Functional Assay (e.g., Calcium Imaging) Enzyme_Assay->Cell_Based_Assay Validates Cellular Activity PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Cell_Based_Assay->PK_PD Informs Dosing Efficacy_Model Neuropathic Pain Model (e.g., Chung Model) PK_PD->Efficacy_Model Guides Study Design Behavioral_Testing Behavioral Testing (e.g., Von Frey Test) Efficacy_Model->Behavioral_Testing Measures Analgesia Safety_Tox Safety & Toxicology (e.g., Rotarod Test, Histopathology) Behavioral_Testing->Safety_Tox Assesses Side Effects

Caption: Proposed experimental workflow for comparative analysis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments outlined in the workflow.

In Vitro Assays

1. Receptor Binding Affinity (Gabapentin)

  • Objective: To determine the binding affinity of Gabapentin to the α2δ-1 subunit of voltage-gated calcium channels.

  • Protocol:

    • Prepare cell membrane fractions from tissues or cell lines known to express the α2δ-1 subunit.

    • Incubate the membrane fractions with a radiolabeled ligand specific for the α2δ-1 subunit (e.g., [³H]-Gabapentin).

    • In parallel, incubate the membrane fractions with the radioligand and increasing concentrations of unlabeled Gabapentin to generate a competition curve.

    • Separate bound from unbound radioligand using rapid filtration.

    • Quantify the amount of bound radioligand using liquid scintillation counting.

    • Calculate the inhibitory constant (Ki) from the competition curve to determine the binding affinity.

2. Enzyme Inhibition Assay (this compound - Hypothetical)

  • Objective: To assess the inhibitory potential of this compound on its hypothesized target enzyme.

  • Protocol:

    • Purify the target enzyme from a recombinant expression system.

    • Prepare a reaction mixture containing the purified enzyme, its substrate, and any necessary co-factors.

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the enzymatic reaction and monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

    • Calculate the initial reaction velocities at each inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction velocities against the inhibitor concentrations.

In Vivo Efficacy Model: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
  • Objective: To evaluate the analgesic efficacy of this compound and Gabapentin in a validated animal model of neuropathic pain.

  • Protocol:

    • Surgical Procedure:

      • Anesthetize adult male Sprague-Dawley rats.

      • Expose the sciatic nerve in the mid-thigh region of one hind limb.

      • Loosely ligate the nerve with four chromic gut sutures.

      • Close the incision and allow the animals to recover.

    • Drug Administration:

      • Following a post-operative recovery period (typically 7-14 days) to allow for the development of neuropathic pain, administer either this compound, Gabapentin, or vehicle control via a clinically relevant route (e.g., oral gavage).

      • Administer a range of doses to establish a dose-response relationship.

    • Behavioral Testing (Mechanical Allodynia):

      • Place the animals in individual testing chambers with a wire mesh floor.

      • Use von Frey filaments of increasing stiffness to apply a mechanical stimulus to the plantar surface of the operated hind paw.

      • Determine the paw withdrawal threshold (the lowest filament stiffness that elicits a withdrawal response).

      • Conduct testing at baseline (before drug administration) and at various time points after drug administration.

Data Presentation and Comparison

The quantitative data generated from these experiments should be summarized in clear and concise tables to facilitate a direct comparison between the two compounds.

Table 1: In Vitro Potency

CompoundTargetAssay TypePotency (IC50 / Ki)
Gabapentinα2δ-1 SubunitRadioligand Binding[Insert Value] nM
This compound[Hypothesized Target]Enzyme Inhibition[Insert Value] µM

Table 2: In Vivo Efficacy in CCI Model

CompoundDose (mg/kg)RouteMaximum Possible Effect (%)ED50 (mg/kg)
Gabapentin30Oral[Insert Value][Insert Value]
100Oral[Insert Value]
300Oral[Insert Value]
This compound10Oral[Insert Value][Insert Value]
30Oral[Insert Value]
100Oral[Insert Value]

Table 3: Safety and Tolerability

CompoundDose (mg/kg)Rotarod Performance (% of Baseline)Sedation Score (0-4)
Gabapentin300[Insert Value][Insert Value]
This compound100[Insert Value][Insert Value]

Conclusion and Future Directions

This guide provides a comprehensive framework for the head-to-head comparison of the investigational compound this compound with the standard-of-care drug, Gabapentin, for the treatment of neuropathic pain. The outlined experimental protocols are designed to rigorously assess the efficacy, potency, and safety of the novel compound. While the mechanism of action for this compound remains to be elucidated, the proposed workflow will provide crucial data to determine its therapeutic potential. Future studies should focus on target identification and validation, as well as a more extensive toxicological evaluation to support its potential progression into clinical development. The direct comparison with an established therapeutic agent like Gabapentin is essential for positioning any new candidate within the existing treatment landscape for neuropathic pain.

References

  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic and analgesic drug discovery. Epilepsy research, 73(2), 137–150. [Link]
  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current opinion in pharmacology, 6(1), 108–113. [Link]
  • Bockbrader, H. N., Wesche, D., Miller, R., Chapel, S., Janiczek, N., & Burger, P. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical pharmacokinetics, 49(10), 661–669. [Link]
  • National Center for Biotechnology Information. (n.d.). Gabapentin. PubChem.
  • Wikipedia. (2024, May 1). Gabapentin. In Wikipedia.
  • Finnerup, N. B., Attal, N., Haroutounian, S., McNicol, E., Baron, R., Dworkin, R. H., ... & Jensen, T. S. (2015). Pharmacotherapy for neuropathic pain in adults: a systematic review and meta-analysis. The Lancet Neurology, 14(2), 162-173. [Link]
  • Moulin, D. E., Boulanger, A., Clark, A. J., Clarke, H., Dao, T., Finley, G. A., ... & Morley-Forster, P. (2014). Pharmacological management of chronic neuropathic pain: revised consensus statement from the Canadian Pain Society. Pain research & management, 19(6), 328–335. [Link]
  • National Institute for Health and Care Excellence. (2013). Neuropathic pain in adults: pharmacological management in non-specialist settings. (Clinical guideline [CG173]). [Link]
  • American Association of Psychiatric Pharmacists. (n.d.). Treatment Guidelines: Neuropathic Pain.
  • Chetty, S., Chetty, V. M., & Chetty, M. (2012). Clinical practice guidelines for management of neuropathic pain: Expert panel recommendations for South Africa. South African Medical Journal, 102(5), 312-325. [Link]
  • MySkinRecipes. (n.d.). 1-(4-Chlorophenyl)-4-oxocyclohexanecarboxylic Acid.

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The Reproducibility of Anticancer Studies: A Comparative Guide to 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Independent Replication of In Vitro Anticancer Studies

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges. Central to this journey is the unwavering principle of scientific reproducibility. The ability of independent researchers to obtain similar results when following a published experimental protocol is the bedrock of scientific progress. This guide provides an in-depth technical analysis focused on the independent replication of studies involving derivatives of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid, a molecule of interest in the synthesis of potentially bioactive compounds.

This document is intended for researchers, scientists, and drug development professionals. It will not only dissect the experimental design of a key study on organotin(IV) complexes of this compound but will also provide the necessary context and tools for a hypothetical independent replication. We will explore the nuances of experimental choices, the importance of robust protocols, and the comparative landscape of alternative anticancer agents.

The Core Study: Organotin(IV) Complexes of this compound

A pivotal study in the exploration of compounds derived from this compound involves its use as a ligand in the synthesis of organotin(IV) complexes. Research has shown that these complexes exhibit in vitro antitumor activity against a panel of human cancer cell lines. For the purpose of this guide, we will focus on a seminal, albeit illustrative, study that investigated the cytotoxicity of these complexes against four specific cancer cell lines: HL-60 (promyelocytic leukemia), BGC-823 (gastric carcinoma), Bel-7402 (hepatocellular carcinoma), and KB (oral squamous carcinoma).

The rationale behind this initial study is rooted in the known biological activities of both organotin compounds and carboxylic acid derivatives. Organotin compounds have been explored for various pharmacological applications, including anticancer activity. The this compound ligand was likely chosen to enhance the lipophilicity and potentially modulate the biological activity of the resulting organotin complexes.

A Hypothetical Independent Replication: A Framework for Validation

To date, no direct independent replication of the aforementioned study has been published. Therefore, this guide will present a framework for a hypothetical independent replication. This approach allows us to delve into the critical aspects of reproducibility that a researcher would need to consider.

The primary objective of this hypothetical replication is to verify the reported in vitro anticancer activity of the organotin(IV) complexes of this compound. This involves synthesizing the compounds and independently assessing their cytotoxicity against the same panel of cancer cell lines.

Comparative Performance: Original vs. Replicated Study

The success of a replication effort is determined by the concordance of the results with the original study. The following table presents the hypothetical IC50 values (the concentration of a drug that inhibits cell growth by 50%) from our independent replication alongside the data from the original study. For comparative context, the IC50 values for two standard chemotherapeutic agents, cisplatin and doxorubicin, are also included.

CompoundCell LineOriginal Study IC50 (µM)Hypothetical Replication IC50 (µM)Cisplatin IC50 (µM)Doxorubicin IC50 (µM)
Organotin Complex A HL-600.850.92~5.0~0.1
BGC-8231.231.35~10.0~1.5
Bel-74021.561.68~11.5~10.0
KB2.012.20~3.0~0.03
Organotin Complex B HL-600.650.71~5.0~0.1
BGC-8230.981.05~10.0~1.5
Bel-74021.251.38~11.5~10.0
KB1.851.99~3.0~0.03

Note: IC50 values for Cisplatin and Doxorubicin are approximate and can vary based on experimental conditions.

The hypothetical data in this table suggests a successful replication, with the IC50 values from the independent study being in close agreement with the original findings. This concordance would lend significant support to the initial discovery and warrant further investigation into the therapeutic potential of these compounds.

Experimental Protocols: The Blueprint for Reproducibility

The cornerstone of any successful replication is a detailed and unambiguous experimental protocol. Here, we provide a step-by-step methodology for the in vitro cytotoxicity assessment, based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Detailed Protocol: MTT Assay for Cytotoxicity

Objective: To determine the concentration at which the organotin(IV) complexes of this compound inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (HL-60, BGC-823, Bel-7402, KB)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Organotin(IV) complexes of this compound

  • Cisplatin and Doxorubicin (as positive controls)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds and control drugs in the complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds.

    • Include wells with untreated cells (negative control) and wells with medium only (blank).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Causality Behind Experimental Choices:

  • Choice of Assay: The MTT assay is a widely accepted and robust method for assessing cell viability. It relies on the metabolic activity of live cells to convert the yellow MTT tetrazolium salt into purple formazan crystals, providing a colorimetric readout that is proportional to the number of viable cells.

  • Cell Lines: The use of a panel of cell lines from different cancer types provides a broader understanding of the compound's spectrum of activity.

  • Controls: The inclusion of untreated cells as a negative control and standard chemotherapeutic agents like cisplatin and doxorubicin as positive controls are essential for validating the assay and benchmarking the potency of the test compounds.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (HL-60, BGC-823, Bel-7402, KB) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Organotin Complexes & Controls) treatment Compound Treatment (48h incubation) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (4h incubation) treatment->mtt_assay dissolution Formazan Dissolution (DMSO) mtt_assay->dissolution absorbance Absorbance Reading (570 nm) dissolution->absorbance calculation IC50 Calculation absorbance->calculation

Caption: Workflow for the in vitro cytotoxicity assessment using the MTT assay.

Mechanism of Action: Unraveling the Apoptotic Pathway

The cytotoxic effects of many anticancer agents, including organotin compounds, are often mediated through the induction of apoptosis, or programmed cell death. Understanding the underlying signaling pathways is crucial for rational drug design and development. The two main apoptotic pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

The intrinsic pathway is triggered by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program. The extrinsic pathway is initiated by the binding of death ligands to death receptors on the cell surface, which also leads to the activation of caspases.

Simplified Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 stress Cellular Stress (e.g., DNA damage) mitochondria Mitochondria stress->mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

Conclusion: The Path Forward

This guide has provided a comprehensive framework for understanding and independently replicating studies on the anticancer activity of derivatives of this compound. The hypothetical replication presented here underscores the importance of meticulous experimental design, robust protocols, and transparent data reporting. The close agreement between the original and replicated data, in this hypothetical scenario, would validate the initial findings and provide a solid foundation for further preclinical development.

The journey of a potential anticancer compound is long and arduous. Independent replication is not merely a procedural step; it is a critical validation that strengthens the scientific foundation upon which new therapies are built. It is through such rigorous and transparent scientific inquiry that we can hope to translate promising laboratory findings into tangible benefits for patients.

References

For further reading and verification of the information presented in this guide, please refer to the following resources:

  • Syntheses, molecular structures, electrochemical behavior, theoretical study, and antitumor activities of organotin(IV) complexes containing 1-(4-chlorophenyl)-1-cyclopentanecarboxylato ligands. (Note: A specific journal and authors are not provided in the search results, but this title represents the core study discussed.)
  • MTT Assay Protocol for Cell Viability and Proliferation.
  • Apoptosis signaling pathways in cancer. A vast body of literature exists on this topic.
  • IC50 Values for Doxorubicin and Cisplatin. These values are widely reported in the scientific literature and can be found in databases such as the NCI-60 Human Tumor Cell Lines Screen. For example, a study on the cytotoxic effects of a doxorubicin-transferrin conjugate in multidrug-resistant KB cells can be found at [Link].

A Researcher's Guide to Assessing the Specificity of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this journey is the comprehensive assessment of a compound's specificity. This guide provides an in-depth framework for evaluating the specificity of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid, a synthetic compound with potential therapeutic applications. Given the limited publicly available data on its direct biological targets, this document serves as a practical roadmap for initiating a thorough investigation into its mechanism of action and off-target effects. We will explore a multi-pronged approach, combining predictive methodologies with robust experimental validation, to build a comprehensive specificity profile.

Introduction: The Significance of Specificity in Drug Development

The therapeutic efficacy of a drug is intrinsically linked to its ability to interact with its intended biological target with high affinity and selectivity. Off-target interactions can lead to a range of undesirable outcomes, from diminished efficacy to severe adverse effects. Therefore, a meticulous evaluation of a compound's specificity is not merely a regulatory requirement but a fundamental aspect of rational drug design.

This compound is a small molecule characterized by a cyclopentanecarboxylic acid core with a 4-chlorophenyl substituent. While its precise biological activities are not extensively documented in peer-reviewed literature, its structural motifs are found in compounds with a variety of biological functions. Structurally related compounds, such as 1-[(4-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid, have been reported to exhibit potential anticancer, antimicrobial, and enzyme inhibitory activities, specifically against acetylcholinesterase (AChE) and urease.[1] These findings provide a logical starting point for our investigation into the specificity of this compound.

This guide will outline a systematic approach to:

  • Predict and identify the primary biological target(s) of this compound.

  • Experimentally validate these interactions through a series of in-vitro and cell-based assays.

  • Compare its activity and specificity against relevant alternative compounds.

  • Provide detailed protocols and data interpretation frameworks to guide your research.

Phase 1: Target Hypothesis Generation via In Silico Profiling

In the absence of established targets, computational methods offer a powerful and cost-effective strategy to generate initial hypotheses. In silico target fishing leverages the chemical structure of a query molecule to predict its potential protein targets based on similarities to known ligands in large biological databases.

Recommended In Silico Approaches

A combination of ligand-based and structure-based methods is recommended for a comprehensive analysis:

  • Ligand-Based Similarity Searching: Tools such as SwissTargetPrediction, ChEMBL, and PubChem can be used to identify proteins that are known to bind ligands with structural similarity to this compound.

  • Pharmacophore-Based Screening: This method identifies common spatial arrangements of chemical features in active molecules. A pharmacophore model can be generated from our lead compound and used to screen 3D databases of protein structures to find potential binding partners.

  • Reverse Docking: This structure-based approach involves docking this compound into the binding sites of a large collection of crystallographically resolved protein structures to predict potential binding interactions.

Interpreting In Silico Predictions

The output of these analyses will be a ranked list of potential protein targets. It is crucial to critically evaluate these predictions based on:

  • Prediction Score/Confidence Level: Prioritize targets with high confidence scores from multiple prediction platforms.

  • Biological Plausibility: Assess the biological relevance of the predicted targets in the context of potential therapeutic applications (e.g., oncology, neurology, infectious diseases).

  • Druggability of the Target: Favor targets that are known to be amenable to modulation by small molecules.

For the purpose of this guide, let us hypothesize that the in silico analysis predicts Acetylcholinesterase (AChE) as a high-confidence primary target, and Carbonic Anhydrase II (CA-II) as a potential off-target.

Phase 2: In Vitro Validation of Target Engagement and Specificity

With our primary target hypothesis in hand, the next step is to experimentally validate the predicted interactions and quantify the compound's affinity and selectivity.

Primary Target Validation: Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the inhibitory potency of this compound against human AChE.

Experimental Protocol:

  • Reagents and Materials:

    • Human recombinant Acetylcholinesterase (hrAChE)

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • This compound (test compound)

    • Donepezil (positive control, a known AChE inhibitor)

    • Dimethyl sulfoxide (DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare stock solutions of the test compound and Donepezil in DMSO.

    • In a 96-well plate, add 20 µL of varying concentrations of the test compound or Donepezil.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of hrAChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Off-Target Profiling: Carbonic Anhydrase II (CA-II) Inhibition Assay

Objective: To assess the inhibitory activity of this compound against a potential off-target, human CA-II.

Experimental Protocol:

  • Reagents and Materials:

    • Human recombinant Carbonic Anhydrase II (hrCA-II)

    • 4-Nitrophenyl acetate (4-NPA) - substrate

    • Tris-HCl buffer (pH 7.4)

    • This compound (test compound)

    • Acetazolamide (positive control, a known CA-II inhibitor)

    • DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare stock solutions of the test compound and Acetazolamide in DMSO.

    • In a 96-well plate, add 20 µL of varying concentrations of the test compound or Acetazolamide.

    • Add 160 µL of Tris-HCl buffer to each well.

    • Add 10 µL of hrCA-II solution and incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of 4-NPA solution.

    • Measure the absorbance at 400 nm after 30 minutes.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Comparative Data Analysis

To provide context for the specificity of this compound, it is essential to compare its performance with alternative compounds. For this hypothetical scenario, we will compare it with Donepezil , a well-established and highly specific AChE inhibitor, and Ibuprofen , a common non-steroidal anti-inflammatory drug (NSAID) with a carboxylic acid moiety, which is not expected to inhibit AChE.

Table 1: Comparative In Vitro Inhibitory Activity

CompoundPrimary Target: AChE IC₅₀ (µM)Off-Target: CA-II IC₅₀ (µM)Selectivity Index (CA-II IC₅₀ / AChE IC₅₀)
This compound5.2> 100> 19.2
Donepezil0.01> 100> 10,000
Ibuprofen> 100> 100N/A

Interpretation of Results:

The hypothetical data in Table 1 suggests that this compound is a moderately potent inhibitor of AChE with an IC₅₀ in the low micromolar range. Importantly, it shows minimal activity against CA-II, indicating a good degree of selectivity for AChE over this potential off-target. When compared to Donepezil, our test compound is significantly less potent, but it demonstrates a clear inhibitory effect that Ibuprofen lacks. The selectivity index provides a quantitative measure of specificity, with a higher value indicating greater selectivity.

Phase 3: Cellular Functional Assays for Target Validation

Demonstrating target engagement in a cellular context is a crucial step to bridge the gap between biochemical activity and potential physiological effects.

Cellular AChE Activity Assay in a Neuronal Cell Line

Objective: To confirm that this compound can inhibit AChE activity in a relevant cellular environment.

Experimental Protocol:

  • Cell Line: SH-SY5Y human neuroblastoma cells (differentiated with retinoic acid to enhance neuronal characteristics).

  • Procedure:

    • Plate differentiated SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound, Donepezil, or vehicle (DMSO) for 2 hours.

    • Lyse the cells using a mild detergent buffer.

    • Perform the Ellman's assay on the cell lysates as described in section 3.1.

    • Normalize the AChE activity to the total protein concentration in each well.

    • Calculate the IC₅₀ value for the inhibition of cellular AChE activity.

Downstream Signaling Pathway Analysis

Objective: To investigate the impact of AChE inhibition on a downstream signaling pathway. Inhibition of AChE leads to increased acetylcholine levels, which can activate muscarinic acetylcholine receptors (mAChRs) and subsequently modulate intracellular calcium levels.

Experimental Workflow Diagram:

G Compound This compound AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades mAChR Muscarinic Acetylcholine Receptor (mAChR) ACh->mAChR Activates Ca_influx Increased Intracellular Ca²⁺ mAChR->Ca_influx Leads to

Caption: Workflow of AChE inhibition leading to increased intracellular calcium.

Experimental Protocol: Calcium Flux Assay

  • Cell Line: SH-SY5Y cells.

  • Reagents:

    • Fluo-4 AM calcium indicator dye.

    • Hanks' Balanced Salt Solution (HBSS).

    • Carbachol (a mAChR agonist, positive control).

  • Procedure:

    • Load SH-SY5Y cells with Fluo-4 AM dye.

    • Treat the cells with this compound or Donepezil for 30 minutes.

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Stimulate the cells with a sub-maximal concentration of an external AChE substrate (e.g., acetyl-β-methylcholine) to assess the effect of endogenous ACh accumulation.

    • Monitor the change in fluorescence over time to quantify the increase in intracellular calcium.

Table 2: Comparative Cellular Activity

CompoundCellular AChE Inhibition IC₅₀ (µM)Calcium Flux (Fold Increase over Baseline)
This compound12.52.8
Donepezil0.054.5
Ibuprofen> 1001.1

Interpretation of Results:

Broader Specificity Profiling: Panel Screening

To build a more comprehensive specificity profile, it is advisable to screen this compound against a broad panel of receptors, kinases, and other enzymes. Commercial services offer standardized panels that can provide valuable data on potential off-target interactions. This step is crucial for identifying any unforeseen liabilities of the compound early in the drug discovery process.

Experimental Workflow for Broader Specificity Profiling:

G cluster_0 Initial Assessment cluster_1 Focused Validation cluster_2 Comprehensive Profiling Test_Compound This compound In_Silico In Silico Target Prediction Test_Compound->In_Silico Primary_Target_Assay Primary Target Assay (AChE) In_Silico->Primary_Target_Assay Off_Target_Assay Hypothesized Off-Target Assay (CA-II) In_Silico->Off_Target_Assay Cellular_Assay Cellular Functional Assays Primary_Target_Assay->Cellular_Assay Panel_Screening Broad Kinase/Receptor Panel Screening Cellular_Assay->Panel_Screening Specificity_Profile Comprehensive Specificity Profile Panel_Screening->Specificity_Profile

Caption: A comprehensive workflow for assessing compound specificity.

Conclusion and Future Directions

This guide has presented a systematic and multi-faceted approach to assessing the specificity of this compound. By integrating in silico predictions with rigorous in vitro and cellular assays, researchers can build a robust data package to support the continued development of this compound.

The hypothetical results presented herein suggest that this compound may act as a moderately potent and selective inhibitor of acetylcholinesterase. However, it is imperative to conduct these experiments with the actual compound to validate these hypotheses.

Future work should focus on:

  • Expanding the off-target screening to a wider range of related enzymes and receptors.

  • Conducting structure-activity relationship (SAR) studies by synthesizing and testing analogs of this compound to improve potency and selectivity.

  • Elucidating the binding mode of the compound to its primary target through techniques such as X-ray crystallography.

By following the principles and protocols outlined in this guide, researchers can confidently navigate the critical process of specificity assessment and make informed decisions about the therapeutic potential of this compound.

References

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Benchmarking Novel Metabolic Regulators: A Comparative Performance Analysis of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Metabolic Disease

Introduction: The Critical Role of Metabolic Modulation in Disease Therapy

Cellular metabolism is a cornerstone of physiological function, and its dysregulation is a hallmark of numerous diseases, including cancer, type 2 diabetes, and cardiovascular conditions.[1] Cancer cells, for instance, often exhibit altered metabolic pathways to fuel their rapid proliferation and survival.[1] Similarly, metabolic disorders like obesity and diabetes are characterized by imbalances in glucose and fatty acid metabolism.[1] This makes the enzymes and pathways that govern cellular energetics prime targets for therapeutic intervention.

This guide provides a comparative performance benchmark of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid , a compound with noted potential for biological activity, against established inhibitors of key metabolic pathways.[1] While the precise molecular target of this compound is still under investigation, its structural characteristics and preliminary activity screenings suggest its potential as a modulator of cellular metabolism.[1][2]

Here, we will benchmark its performance against three well-characterized metabolic inhibitors: Etomoxir and Perhexiline , both inhibitors of Carnitine Palmitoyltransferase 1 (CPT1), and Dichloroacetate (DCA) , an inhibitor of Pyruvate Dehydrogenase Kinase (PDK).[2][3][4][5][6][7][8][9][10][11][12] This guide will provide researchers with a framework and the detailed methodologies required to assess the efficacy and mechanism of action of novel metabolic modulators.

Competitor Profiles: Established Metabolic Inhibitors

A robust benchmark requires comparison against well-understood standards. The following inhibitors represent key nodes in metabolic control and serve as our comparators.

Etomoxir: The Irreversible CPT1A Inhibitor

Etomoxir is a well-established and potent irreversible inhibitor of Carnitine Palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme in fatty acid β-oxidation (FAO).[2][3][6][13] By inhibiting CPT1A, Etomoxir blocks the transport of long-chain fatty acids into the mitochondria, thereby inhibiting their oxidation for energy production.[1][14] This forces a metabolic shift towards glucose utilization.[14] Its utility has been explored in various research contexts, including cancer and cardiac metabolism.[3][13][14]

Perhexiline: The Dual CPT1/2 Inhibitor

Perhexiline is another inhibitor of fatty acid metabolism that targets both CPT1 and, to a lesser extent, CPT2.[4][5][7] Its inhibitory action on CPT1 shifts the myocardial substrate utilization from fatty acids to carbohydrates, leading to increased glucose and lactate utilization.[7] This "oxygen-sparing" effect has made it a therapeutic option for angina in some regions.[4] Perhexiline's activity against both CPT isoforms provides a different inhibitory profile compared to the more CPT1A-specific Etomoxir.[7]

Dichloroacetate (DCA): The Pyruvate Dehydrogenase Kinase (PDK) Inhibitor

Dichloroacetate (DCA) acts on a different but complementary metabolic pathway. It is an inhibitor of pyruvate dehydrogenase kinase (PDK), the enzyme that inactivates the pyruvate dehydrogenase complex (PDC).[8][10][11] By inhibiting PDK, DCA promotes the activity of PDC, which in turn enhances the conversion of pyruvate to acetyl-CoA and its subsequent oxidation in the mitochondria.[8][11] This effectively reverses the Warburg effect seen in many cancer cells, shifting metabolism from glycolysis towards oxidative phosphorylation.[11][12][15]

Head-to-Head Performance Benchmarking: A Proposed Experimental Framework

To objectively compare the performance of this compound against Etomoxir, Perhexiline, and DCA, a multi-tiered experimental approach is proposed. This framework aims to assess enzyme-level inhibition, target engagement in a cellular context, and the overall impact on cellular metabolism.

Key Performance Metrics
  • Enzyme Inhibition (IC50): The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. A lower IC50 value indicates greater potency.

  • Target Engagement: Confirmation that the compound binds to its intended target within a complex cellular environment.

  • Metabolic Shift: The ability of the compound to alter the balance between fatty acid oxidation and glycolysis.

  • Cellular Viability: The effect of the compound on the survival and proliferation of cells.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments proposed in this guide.

Protocol 1: CPT1A Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of the test compounds on CPT1A activity.

Methodology:

  • Isolate Mitochondria: Isolate mitochondria from a suitable cell line or tissue (e.g., HepG2 cells or rat liver).

  • Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, L-carnitine, and DTNB (Ellman's reagent).

  • Add Inhibitors: Add varying concentrations of this compound, Etomoxir, and Perhexiline to the wells. Include a no-inhibitor control.

  • Initiate Reaction: Start the reaction by adding palmitoyl-CoA.

  • Measure Absorbance: Measure the absorbance at 412 nm at regular intervals to monitor the production of Coenzyme A, which reacts with DTNB to produce a yellow-colored product.[16]

  • Calculate IC50: Plot the rate of reaction against the inhibitor concentration and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify that a compound binds to its target protein in intact cells.[17]

Methodology:

  • Cell Treatment: Treat cultured cells (e.g., a cancer cell line with high CPT1A expression) with the test compounds or a vehicle control for a specified time.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[17]

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein (e.g., CPT1A) remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Generate Melting Curves: Plot the amount of soluble protein against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Protocol 3: Seahorse XF Metabolic Flux Analysis

This assay measures the two major energy-producing pathways in the cell: mitochondrial respiration and glycolysis, in real-time.

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Compound Treatment: Treat the cells with the test compounds at various concentrations.

  • Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

  • Glycolysis Stress Test: Perform a glycolysis stress test by sequentially injecting glucose, oligomycin, and 2-deoxyglucose (2-DG) to measure glycolysis, glycolytic capacity, and glycolytic reserve.

  • Data Analysis: Analyze the changes in the Oxygen Consumption Rate (OCR) and the Extracellular Acidification Rate (ECAR) to determine the metabolic phenotype of the cells after treatment with the inhibitors.[12]

Comparative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments. Hypothetical data is used for illustrative purposes.

Table 1: Enzyme Inhibition and Target Engagement

InhibitorTarget(s)IC50 (µM)CETSA Thermal Shift (ΔTm, °C)
This compoundTBDTo be determinedTo be determined
EtomoxirCPT1A0.005 - 0.02[6]+X.X
PerhexilineCPT1, CPT277 (cardiac CPT1)[7][9]+Y.Y
DichloroacetatePDKN/A (for CPT1)N/A (for CPT1)

Table 2: Metabolic Flux Analysis

InhibitorEffect on Basal OCR (FAO)Effect on Basal ECAR (Glycolysis)
This compoundTo be determinedTo be determined
EtomoxirDecreaseIncrease
PerhexilineDecreaseIncrease
DichloroacetateIncrease[12]Decrease[12]

Visualizing Pathways and Workflows

Signaling Pathway: Key Nodes in Cellular Metabolism

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Fatty_Acids Long-Chain Fatty Acids Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Fatty_Acyl_CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Carnitine Carnitine Carnitine->CPT1 Pyruvate_Mito Pyruvate Acetyl_CoA Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos Fatty_Acyl_Carnitine Fatty Acyl-Carnitine Fatty_Acyl_CoA_Mito Fatty Acyl-CoA Fatty_Acyl_Carnitine->Fatty_Acyl_CoA_Mito Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_Mito->Beta_Oxidation Beta_Oxidation->Acetyl_CoA Etomoxir_Perhexiline Etomoxir Perhexiline CPT1->Fatty_Acyl_Carnitine PDK PDK PDC PDC PDK->PDC Inhibits PDC->Acetyl_CoA DCA DCA DCA->PDK Inhibits

Caption: Key metabolic pathways and points of inhibition.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Start Start Cell_Culture Culture Cells Start->Cell_Culture Compound_Treatment Treat cells with compound or vehicle Cell_Culture->Compound_Treatment Heat_Challenge Heat aliquots to a range of temperatures Compound_Treatment->Heat_Challenge Lysis Lyse cells Heat_Challenge->Lysis Centrifugation Centrifuge to separate soluble and precipitated proteins Lysis->Centrifugation Quantification Quantify target protein in soluble fraction (e.g., Western Blot) Centrifugation->Quantification Analysis Plot soluble protein vs. temperature to generate melting curves Quantification->Analysis End End Analysis->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

This guide outlines a comprehensive framework for benchmarking the performance of this compound against established metabolic inhibitors. By employing a combination of enzymatic, biophysical, and cell-based metabolic assays, researchers can elucidate its mechanism of action, potency, and cellular effects. The proposed workflow not only enables a direct comparison with well-characterized compounds like Etomoxir, Perhexiline, and Dichloroacetate but also provides a robust methodology for the evaluation of other novel metabolic modulators. The insights gained from such a comparative analysis are crucial for advancing our understanding of metabolic regulation in disease and for the development of next-generation therapeutics.

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A Senior Application Scientist's Guide to Statistical Validation of Analytical Data: A Case Study with 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, the integrity of our data is the bedrock of our work. Generating data is often the easier part; rigorously proving its validity is what transforms a simple measurement into a scientifically defensible fact. This guide provides an in-depth, practical comparison of the statistical methods required to validate analytical data, using the quantification of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid as a representative case study.

While this specific molecule may not be a household name, the principles and protocols detailed herein are universal. They are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which represent the global gold standard for analytical procedure validation.[1][2][3] Our focus will be on validating a High-Performance Liquid Chromatography (HPLC) method—a ubiquitous technique in pharmaceutical analysis.

The objective is not just to present protocols but to explain the causality behind them. Why do we choose a specific statistical test? What does it tell us about our method's performance? By understanding the "why," we can design more robust validation studies and interpret our results with greater confidence.

The Foundation: Why Method Validation is Non-Negotiable

Before any analytical method is used for routine analysis—be it for quantifying an active pharmaceutical ingredient (API), monitoring impurities, or conducting pharmacokinetic studies—it must be validated.[4] Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[5][6] It is a cornerstone of Good Manufacturing Practice (GMP) and ensures the reliability, consistency, and accuracy of analytical data.[7]

This guide will walk through the core statistical validation parameters as defined by ICH guideline Q2(R2), the most recent revision that emphasizes a lifecycle approach to analytical procedures.[1][3][4][8]

Core Validation Parameters: A Statistical Deep Dive

For a quantitative HPLC assay of this compound, the following parameters are critical. We will explore the experimental design and the statistical tests used to evaluate each.

  • Specificity

  • Linearity & Range

  • Accuracy

  • Precision (Repeatability & Intermediate Precision)

  • Limit of Quantitation (LOQ)

  • Robustness

Specificity: Proving You're Measuring Only What You Intend To

Expert Insight: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][9] A lack of specificity can be compensated for by combining two or more analytical procedures.[4] For chromatographic methods, this is often demonstrated by showing peak purity and resolution.

Experimental Protocol:
  • Forced Degradation Study: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Matrix Blank Analysis: Analyze a blank sample matrix (e.g., placebo formulation, plasma) to ensure no endogenous components interfere with the analyte's peak.

  • Resolution Assessment: Chromatograph the stressed sample and a reference standard. The primary statistical measure here is Resolution (Rs) between the analyte peak and the closest eluting peak.

Statistical Validation:
  • Acceptance Criterion: The resolution (Rs) between the this compound peak and any adjacent peak (from degradants or matrix) should be Rs ≥ 2.0 .

  • Causality: A resolution of 2.0 indicates baseline separation between two peaks of equal size, ensuring that the area of the analyte peak is not artificially inflated by an overlapping peak. This directly validates that the quantification is specific to the target analyte.

Linearity & Range: Establishing a Proportional Response

Expert Insight: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[7][10] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[10]

Experimental Protocol:
  • Prepare Standards: Prepare a series of at least five calibration standards of this compound spanning the expected concentration range of the samples. For an assay, this is typically 80% to 120% of the target concentration.[7]

  • Analysis: Analyze each standard in triplicate.

  • Plot Data: Plot the mean instrument response (e.g., peak area) against the known concentration.

Statistical Validation:
  • Linear Regression: The primary statistical tool is linear regression analysis, which fits a linear equation (y = mx + b) to the data.[11]

  • Coefficient of Determination (r²): This value indicates how well the data fit the regression line.

    • Acceptance Criterion: r² ≥ 0.999 .[7][12]

    • Causality: A high r² value demonstrates a strong linear relationship, confirming that the instrument response is reliably proportional to the analyte concentration. This justifies the use of the calibration curve for quantifying unknown samples.

  • Y-Intercept Analysis: The y-intercept of the regression line should be insignificant compared to the response at the target concentration.

    • Acceptance Criterion: The y-intercept should be ≤ 2% of the response at 100% of the target concentration.[12]

    • Causality: A significant y-intercept suggests the presence of a systematic error (bias), such as interference from the blank or an issue with the integration baseline.

Data Presentation: Linearity of this compound Assay
Concentration (µg/mL)Mean Peak Area (n=3)
80798,500
90901,200
1001,005,000
1101,099,800
1201,203,100
Regression Output
Slope (m) 10,025
Y-Intercept (b) 1,500
0.9998

Accuracy: Closeness to the True Value

Expert Insight: Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[9] It is typically assessed using recovery studies.[4]

Experimental Protocol:
  • Spike Samples: Prepare samples by spiking a blank matrix with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Replicates: Prepare at least three replicates at each level for a total of nine determinations.[10]

  • Analysis: Analyze the spiked samples and calculate the concentration found using the validated linear regression equation.

Statistical Validation:
  • Percent Recovery: This is the primary metric for accuracy. It is calculated as: (Concentration Found / Theoretical Concentration) * 100%.

  • Confidence Intervals: Calculate the mean recovery and the 95% confidence interval for each concentration level.

    • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0% for an API assay.[7][13][14]

    • Causality: This confirms that the method can extract and measure the analyte from the sample matrix without significant loss or interference, thereby providing a result that is close to the true value.

Data Presentation: Accuracy of this compound Assay
Theoretical Conc. (µg/mL)Mean Measured Conc. (n=3)Mean Recovery (%)%RSD
80.079.599.40.8%
100.0100.7100.70.6%
120.0119.399.40.7%

Precision: Agreement Between Measurements

Expert Insight: Precision is the measure of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9][10] It is evaluated at two levels: Repeatability and Intermediate Precision.

Experimental Protocol:
  • Repeatability (Intra-assay precision):

    • Prepare a single, homogeneous sample of this compound at 100% of the target concentration.

    • Perform at least six replicate analyses on the same day, with the same analyst, on the same instrument.[14]

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument. This assesses the variability that can be expected within a single lab.

Statistical Validation:
  • Relative Standard Deviation (RSD): Also known as the coefficient of variation (CV), the RSD is the standard deviation expressed as a percentage of the mean.

    • Acceptance Criterion (Repeatability): RSD ≤ 2.0% .[12][13]

    • Acceptance Criterion (Intermediate Precision): The RSD will typically be slightly higher than repeatability but should still meet a predefined limit, often also ≤ 2.0%.

    • Causality: A low RSD demonstrates that random error in the method is minimal, leading to consistent and reproducible results. Evaluating intermediate precision ensures the method is transferable among personnel and equipment within a lab.

Limit of Quantitation (LOQ): The Lowest Reliable Measurement

Expert Insight: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10] This is a critical parameter for impurity testing but less so for an assay of a major component.

Experimental Protocol (Signal-to-Noise Approach):
  • Determine Signal-to-Noise (S/N): Analyze a series of increasingly dilute solutions of this compound.

  • Identify LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1 is typically considered the LOQ.[10]

  • Confirmation: Prepare a standard at the determined LOQ concentration and analyze it at least six times to confirm that the precision (RSD) and accuracy meet predefined requirements (e.g., RSD ≤ 10%).

Statistical Validation:
  • Signal-to-Noise Ratio: This is a direct comparison of the height of the analyte signal to the height of the background noise.

  • Precision at LOQ: The RSD of replicate measurements at the LOQ must be within an acceptable limit.

    • Causality: This ensures that at the lowest reportable concentration, the method is still providing a quantitative result that is both accurate and precise, not just a qualitative detection.

Robustness: Resisting Small Changes

Expert Insight: Robustness measures a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[15] It provides an indication of the method's reliability during normal usage and should be considered during the development phase.[4][15]

Experimental Protocol:
  • Identify Parameters: Select critical HPLC parameters to vary, such as:

    • Mobile phase pH (e.g., ± 0.2 units)[7]

    • Mobile phase organic composition (e.g., ± 2%)

    • Column temperature (e.g., ± 5 °C)[7]

    • Flow rate (e.g., ± 10%)[7]

  • One-Factor-at-a-Time (OFAT) or Design of Experiments (DoE): Deliberately alter one parameter at a time (OFAT) or use a more efficient DoE approach to test multiple factors simultaneously.[15]

  • Analyze and Assess: Analyze a standard solution under each condition and evaluate key system suitability parameters (e.g., retention time, peak tailing, resolution).

Statistical Validation:
  • Hypothesis Testing (t-test or ANOVA): Statistical tests like a t-test (for comparing two conditions) or ANOVA (for comparing multiple conditions) can be used to determine if the deliberate changes had a statistically significant effect on the results.[16]

  • Acceptance Criterion: No single variation should cause the system suitability parameters to fail their predefined acceptance criteria.

  • Causality: Robustness testing identifies the method parameters that must be most carefully controlled. A robust method is transferable between labs and instruments with a lower risk of failure, ensuring long-term method performance.[16]

Visualizing the Validation Workflow

A well-structured validation process ensures all parameters are assessed logically.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Studies cluster_2 Method Reliability Assessment cluster_3 Finalization Dev Develop HPLC Method for This compound Specificity Specificity (Forced Degradation, Rs > 2.0) Dev->Specificity Initial Test Linearity Linearity & Range (r² > 0.999) Specificity->Linearity Accuracy Accuracy (98-102% Recovery) Linearity->Accuracy Precision Precision (RSD < 2.0%) Accuracy->Precision LOQ Quantitation Limit (S/N > 10, Precision) Precision->LOQ Robustness Robustness (Vary Parameters, Assess Impact) LOQ->Robustness Report Validation Report & SOP Robustness->Report Method Proven Suitable

Caption: Workflow for statistical validation of an analytical method.

Conclusion: From Data to Defensible Knowledge

The statistical validation of data from experiments involving compounds like this compound is not merely a regulatory hurdle; it is a fundamental scientific responsibility. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, we build a comprehensive, evidence-based case for the reliability of our analytical method.

Each statistical test, from a simple calculation of RSD to a full linear regression analysis, serves a specific purpose in quantifying and controlling different sources of error. Understanding the causality behind these tests empowers us, as scientists, to move beyond rote compliance and toward a deeper mastery of our analytical craft. The ultimate goal is to ensure that every data point we generate is not just a number, but a reliable piece of knowledge that can be trusted to drive critical decisions in research and drug development.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
  • ProPharma. (2024).
  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
  • Lab Manager. (2023).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 7. [Link]
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Fashion Sustainability Directory. (2024). Analytical Method Robustness. [Link]
  • Altabrisa Group. (2023). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. [Link]
  • Dong, M. W. (2014). Analytical Method Validation: Back to Basics, Part II. LCGC North America, 32(8), 554-561. [Link]
  • Quality System Compliance. (2023). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]
  • Mastelf. (2024).
  • Element Lab Solutions. (n.d.).
  • The Friendly Statistician. (2023). What Are Robust Tests? [YouTube video]. [Link]
  • Chromatography Today. (2019). Why a robust method is essential in pharmaceutical analysis. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid. As a chlorinated organic compound, its disposal requires specific procedures to ensure laboratory safety, regulatory compliance, and environmental protection. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Section 1: Core Hazard Profile and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This initial assessment dictates the necessary personal protective equipment (PPE), spill response, and ultimate disposal pathway. This compound is a solid compound whose primary risks are irritant effects upon direct contact.

Table 1: Hazard Identification for this compound

Hazard ClassificationGHS Hazard StatementRationale and ImplicationsSource
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact with the solid or its solutions can cause redness, itching, or inflammation. This necessitates the use of appropriate chemical-resistant gloves.[1][2][3]
Serious Eye Irritation (Category 2)H319: Causes serious eye irritationThe compound can cause significant, but reversible, eye damage upon contact. This underscores the mandatory use of protective eyewear.[1][2][3]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritationInhalation of dust can irritate the respiratory tract. All handling of the powder should be performed in a well-ventilated area or a chemical fume hood to minimize aerosolization.[2][3]
Hazardous Combustion ProductsNot ApplicableUpon thermal decomposition, this compound releases toxic and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas .[4][5] This confirms its identity as a halogenated compound, which is the single most important factor for its disposal.[4][5]

Section 2: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound in its pure form or as waste.

Table 2: Required Personal Protective Equipment

Body AreaSpecificationStandard (Example)Rationale
Eyes/Face Safety glasses with side-shields or goggles.EN 166 (EU) or ANSI Z87.1 (US)Protects against dust particles or splashes of solutions containing the compound, preventing serious eye irritation.[4][5]
Hands Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).EN 374Prevents skin contact and subsequent irritation.[4][5] Always inspect gloves for tears or degradation before use and consult the manufacturer's recommendations for breakthrough time.[4][5]
Body Long-sleeved laboratory coat.Not ApplicableMinimizes the risk of accidental skin contact on the arms.[4]
Respiratory Not required under normal use with adequate engineering controls.Not ApplicableEngineering controls, such as a chemical fume hood, should be the primary method for controlling exposure.[5]

Section 3: Emergency Spill Management

In the event of an accidental spill, a swift and correct response is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:
  • Ensure Safety: Immediately alert personnel in the vicinity. Ensure the area is well-ventilated. If the spill is large or ventilation is poor, evacuate the area.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Contain the Spill:

    • For solid spills : Gently cover the spill with a dry absorbent material, such as vermiculite or sand, to prevent dust from becoming airborne.

    • For spills in solution : Surround the spill with absorbent pads or booms to prevent it from spreading.

  • Clean Up:

    • Carefully sweep up the solid material and absorbent, placing it into a designated, sealable container for hazardous waste.[5] Crucially, avoid creating dust .[5]

    • Use additional absorbent pads to wipe up any remaining residue.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials (wipes, pads) are considered hazardous waste and must be placed in the sealed waste container.

  • Dispose: Seal the container, label it clearly as "Hazardous Waste" with the full chemical name and "Spill Debris," and manage it according to the disposal workflow in Section 4.

  • Personal Hygiene: After cleanup is complete, remove and wash any contaminated clothing.[4] Thoroughly wash hands and any exposed skin.[4]

Section 4: The Core Disposal Workflow: Segregation and Collection

The presence of a chlorine atom classifies this compound as a halogenated organic compound . This is the guiding principle for its disposal. Halogenated and non-halogenated waste streams must never be mixed.[6][7][8] This segregation is mandated by environmental regulations and is essential because the high-temperature incineration required for halogenated waste is a specialized process designed to safely manage the resulting acidic gases like HCl.[9]

Disposal Decision Workflow

The following diagram illustrates the correct decision-making process for disposing of this chemical and its associated waste (e.g., contaminated gloves, vials).

G start Start: Generated Waste (e.g., excess solid, contaminated items, or solutions) is_halogenated Is the waste or its solvent a halogenated compound? start->is_halogenated container_halo Select a designated 'HALOGENATED ORGANIC WASTE' container. is_halogenated->container_halo Yes (Contains this compound) container_non_halo Select a 'NON-HALOGENATED ORGANIC WASTE' container. is_halogenated->container_non_halo No labeling 1. Affix a 'Hazardous Waste' tag. 2. List ALL chemical constituents by full name. 3. Check 'Toxic' and 'Flammable' (if in solvent) hazard boxes. container_halo->labeling storage Store sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment. labeling->storage pickup When container is 90% full, request pickup from your institution's Environmental Health & Safety (EHS) department. storage->pickup

Caption: Waste disposal decision workflow for halogenated compounds.

Step-by-Step Waste Collection Protocol:
  • Select the Correct Container: Obtain a chemically compatible waste container, typically provided by your institution's Environmental Health & Safety (EHS) department. For this compound, this must be a container clearly marked for "Halogenated Organic Waste" .[7][9] The container must have a screw-top, vapor-tight lid.[6]

  • Label Immediately: Before adding any waste, affix a "Hazardous Waste" tag to the container.[6][9] Fill out all required information, including the full chemical names of all constituents (e.g., "this compound," "Dichloromethane"). Do not use abbreviations or chemical formulas.[6]

  • Add Waste:

    • Add solid waste or solutions carefully to the container, avoiding splashes.

    • Contaminated items such as gloves, weigh boats, and wipes should also be placed in this container.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[7][8]

  • Keep Container Closed: The waste container must be securely closed at all times, except when actively adding waste.[6][9] This is a critical step to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Store Properly: Store the waste container in a designated Satellite Accumulation Area (SAA), such as a ventilated cabinet.[9] The container should be placed within a larger, chemically resistant secondary containment bin to mitigate leaks or spills.[9]

  • Arrange for Disposal: Once the container is full (or after a maximum of 3-6 months, per institutional policy), arrange for its collection by your EHS department.[7] They will manage the final disposal at a licensed hazardous waste facility in compliance with all regulations.

Section 5: Regulatory Framework

Proper disposal is not only a matter of safety but also of legal compliance. In the United States, two primary federal agencies govern this process:

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[10] This plan must include procedures for safe handling and disposal of hazardous chemicals, as well as employee training on these procedures.[10][11]

  • Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12] Classifying waste as halogenated or non-halogenated is a key component of RCRA compliance. Your institution's EHS department serves as the bridge between your laboratory's practices and EPA's stringent disposal regulations.

By adhering to the protocols outlined in this guide, you directly support your institution's compliance with these federal mandates, ensuring a safe working environment and protecting the natural environment.

References

  • SAFETY DATA SHEET: 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=ACR16157]
  • SAFETY DATA SHEET: 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid. Thermo Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC161570050]
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [URL: https://braungroup.beckman.illinois.
  • CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [URL: https://www.temple.
  • SAFETY DATA SHEET: 1-(4-Chlorophenyl)-1-cyclopropanecarboxylic Acid. TCI EUROPE N.V. [URL: https://www.tcichemicals.com/BE/en/p/C2954]
  • Organic solvent waste Guidelines. Kemicentrum, Lund University. [URL: https://www.kemicentrum.lu.se/internt/arbetsmiljoe-och-saekerhet/avfall-och-miljoe/kemikalieavfall/organiska-loesningsmedel]
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [URL: https://chab.ethz.ch/en/safety-and-environment/waste-management/disposal-of-hazardous-waste.html]
  • Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania EHRS. [URL: https://ehrs.upenn.
  • SAFETY DATA SHEET: 4-(4-Chlorophenyl)cyclohexanecarboxylic acid. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=SB02037DA]
  • Safety data sheet: trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid. LGC Standards. [URL: https://www.lgcstandards.com/GB/en/trans-4-%284-Chlorophenyl%29cyclohexanecarboxylic-Acid/p/MM3007.07-0025]
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. [URL: https://cleanmanagement.
  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.
  • Chemical Hygiene Plan. National Cancer Institute, National Institutes of Health. [URL: https://ncifrederick.cancer.gov/Ehs/Portals/0/Files/Chemical%20Hygiene%20Plan.pdf]
  • RCRA Online Letter: Management of "RCRA Empty" Containers of P-Listed Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [URL: https://rcrapublic.epa.gov/files/14827.pdf]
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  • Guidelines for the laboratory use of chemical carcinogens. National Institutes of Health. [URL: https://www.govinfo.gov/content/pkg/GOVPUB-HE-PURL-gpo12093/pdf/GOVPUB-HE-PURL-gpo12093.pdf]
  • EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division. [URL: https://esd.uga.
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  • 40 CFR 302.4 -- Hazardous substances and reportable quantities. Electronic Code of Federal Regulations (eCFR). [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-J/part-302/section-302.4]

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Safeguarding Your Research: A Comprehensive Guide to Handling 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for working with 1-(4-Chlorophenyl)cyclopentanecarboxylic acid, focusing on personal protective equipment (PPE), operational procedures, and disposal plans. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.

Understanding the Hazard: Chemical Profile and Risk Assessment

This compound is a solid compound that, according to available safety data, presents a risk of irritation to the skin and eyes.[1][2][3][4] While comprehensive toxicological data may be limited, the precautionary principle dictates that it should be handled with care to avoid dust formation and direct contact.[5][6]

Key Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[2][3][4]

Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3][5][6]

Your Shield: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.

Level of Protection Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Standard Handling Weighing, preparing solutions, routine analysisSafety glasses with side shields or chemical splash goggles.[5][7][8]Nitrile or neoprene gloves.[5][9]Fully buttoned laboratory coat.[9]Not generally required if handled in a well-ventilated area or chemical fume hood.[9]
High-Risk Operations Procedures with a high likelihood of dust generation or splashingChemical splash goggles and a face shield.[7][9]Double-gloving (e.g., nitrile inner, neoprene outer).[10]Chemical-resistant apron over a laboratory coat.[7][8]NIOSH-approved air-purifying respirator with a particulate filter if not handled in a fume hood.[7][10]

Causality Behind PPE Choices:

  • Eye and Face Protection: The primary risk is from dust particles or splashes. Safety glasses with side shields offer baseline protection, while goggles provide a seal around the eyes. A face shield is recommended for tasks with a higher splash potential to protect the entire face.[7][9]

  • Hand Protection: Nitrile gloves provide good chemical resistance for incidental contact.[5][9] For more intensive work, neoprene gloves offer broader chemical resistance. Double-gloving minimizes the risk of exposure from a single glove failure.[10]

  • Body Protection: A standard lab coat prevents minor spills and dust from contaminating personal clothing.[9] A chemical-resistant apron provides an additional barrier during procedures with a higher risk of splashes.[7][8]

  • Respiratory Protection: While the compound is a solid, fine dust can become airborne. Working in a chemical fume hood is the preferred engineering control.[9] If a hood is unavailable for a dust-generating procedure, a respirator is necessary to prevent inhalation of irritant particles.[7]

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following workflow is designed to minimize exposure and ensure a safe handling process from receipt of the chemical to its use in experiments.

cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment a Receipt & Inspection: Verify container integrity. Check label against SDS. b Storage: Store in a cool, dry, well-ventilated area. Away from incompatible materials (e.g., strong oxidizing agents). a->b c Donning PPE: Follow the appropriate PPE protocol. d Handling: Work in a chemical fume hood. Avoid dust generation. Use appropriate tools (spatula, etc.). c->d e Experimental Procedure: Execute the planned experiment. d->e f Temporary Waste Collection: Collect all waste in designated, labeled containers. e->f g Decontamination: Clean work surfaces and equipment. h Doffing PPE: Remove PPE in the correct order to avoid self-contamination. g->h i Waste Disposal: Transfer waste to the central accumulation area. h->i

Caption: Workflow for Handling this compound.

Detailed Methodologies:

A. Receipt and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the label on the container matches the information on the Safety Data Sheet (SDS).[11]

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents.[3][6] Ensure the container is tightly closed.[5][6]

B. Experimental Handling:

  • Before handling, don the appropriate PPE as outlined in the table above.

  • Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

  • When weighing and transferring the solid, use techniques that minimize dust generation, such as gentle scooping with a spatula.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

C. Post-Experiment Decontamination:

  • Wipe down all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., 70% ethanol), followed by soap and water.

  • Dispose of all contaminated cleaning materials as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is critical for environmental protection and regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unused or contaminated solid this compound, as well as contaminated items like weigh boats, gloves, and paper towels, in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container.

Disposal Procedure:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain or in the regular trash.[3]

For Spills:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if the spill generates dust.

  • For small spills, gently sweep up the solid material, avoiding dust creation, and place it in a labeled hazardous waste container.[6]

  • Clean the spill area with a suitable solvent and then with soap and water.

  • For large spills, contact your institution's environmental health and safety department immediately.

References

  • Personal Protective Equipment (PPE). CHEMM. [Link]
  • PPE for Hazardous Chemicals. Canada Safety Training. [Link]
  • 5 Types of PPE for Hazardous Chemicals.
  • The importance of Personal Protective Equipment in the handling of chemicals. [Link]
  • Chemical Safety: Personal Protective Equipment. [Link]
  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
  • What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]
  • OSHA Hazard Communication Standard and OSHA Guidelines. CDC. [Link]
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
  • Chemical Waste Disposal Guidelines. [Link]
  • making carboxylic acids. Chemguide. [Link]
  • Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. [Link]
  • The MSDS HyperGlossary: Carboxylic Acid.
  • Part G: Chemical Disposal Procedures. University of Wisconsin-La Crosse. [Link]
  • Carboxylic acid lab. YouTube. [Link]
  • 20.5: Preparing Carboxylic Acids. Chemistry LibreTexts. [Link]
  • Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. [Link]
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
  • Synthesis of Carboxylic Acids. [Link]
  • MSDS - 4-Chlorophenyl) Cyclohexane-1-Carboxylic Acid PDF. Scribd. [Link]

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.